3-(bromomethyl)Isothiazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(bromomethyl)-1,2-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNS/c5-3-4-1-2-7-6-4/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVJGRFFQOBEQSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSN=C1CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physicochemical properties of 3-(bromomethyl)isothiazole
An In-depth Technical Guide to 3-(Bromomethyl)isothiazole: Properties, Synthesis, and Applications
Introduction
3-(Bromomethyl)isothiazole is a heterocyclic organic compound that has emerged as a valuable and versatile building block in the fields of medicinal chemistry and materials science. Its unique structure, featuring an aromatic isothiazole ring coupled with a reactive bromomethyl group, provides a powerful scaffold for the synthesis of a diverse array of more complex molecules. The isothiazole moiety itself is present in numerous biologically active compounds, exhibiting properties ranging from antibacterial and antifungal to anticancer and anti-inflammatory activities.[1][2][3][4] The strategic placement of the bromomethyl group at the 3-position furnishes a reactive handle for nucleophilic substitution, allowing for the facile introduction of various functional groups and the construction of targeted molecular architectures.
This guide, intended for researchers, scientists, and drug development professionals, offers a comprehensive overview of the core . We will delve into its structural characteristics, spectroscopic signature, synthesis, and reactivity. Furthermore, this document will detail critical safety and handling protocols, explore its applications, and provide practical experimental methodologies, thereby equipping scientists with the essential knowledge to effectively and safely utilize this potent synthetic intermediate.
Physicochemical and Molecular Properties
The utility of 3-(bromomethyl)isothiazole in synthetic chemistry is fundamentally governed by its distinct physicochemical properties. A summary of these key characteristics is presented below.
| Property | Value | Source(s) |
| CAS Number | 4576-91-4 | [5] |
| Molecular Formula | C₄H₄BrNS | [5] |
| Molecular Weight | 178.05 g/mol | |
| Appearance | Data not consistently available; related compounds are often pale yellow to light brown liquids or solids. | [1] |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and alcohols. Moderately soluble in nonpolar solvents. | [1] |
| Stability | Moisture sensitive.[6] Store under cool, dry conditions. | [6] |
Molecular Structure:
The structure consists of a five-membered isothiazole ring, an aromatic heterocycle containing nitrogen and sulfur atoms in a 1,2-relationship. A bromomethyl (-CH₂Br) group is attached to the carbon atom at position 3 of the ring. The bromine atom makes the methylene protons acidic and the carbon electrophilic, which is the primary site of reactivity.
Spectroscopic Data for Structural Elucidation
Spectroscopic analysis is crucial for confirming the identity and purity of 3-(bromomethyl)isothiazole. The expected spectral features are as follows:
-
¹H NMR Spectroscopy: The proton nuclear magnetic resonance spectrum is expected to show two key signals: a singlet for the two protons of the bromomethyl group (-CH₂Br), typically in the downfield region around 4.5-5.0 ppm due to the deshielding effect of the adjacent bromine atom. The protons on the isothiazole ring will appear as distinct signals, with their chemical shifts and coupling patterns dependent on their positions (H-4 and H-5).
-
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will display four distinct signals corresponding to the four carbon atoms in the molecule. The carbon of the bromomethyl group will appear at a characteristic upfield shift, while the three carbons of the isothiazole ring will resonate at lower fields, consistent with their presence in an aromatic system.
-
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key vibrational bands would include C-H stretching for the aromatic and methylene groups, C=N and C=C stretching vibrations characteristic of the isothiazole ring, and a distinct C-Br stretching absorption in the fingerprint region.[7]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The mass spectrum of 3-(bromomethyl)isothiazole will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[7]
Synthesis and Reactivity
The primary value of 3-(bromomethyl)isothiazole lies in its reactivity as an electrophile, which allows it to serve as a key intermediate in the synthesis of more complex molecules.
Synthetic Pathway
A common method for the synthesis of 3-(bromomethyl)isothiazole involves the radical bromination of 3-methylisothiazole. This reaction is typically initiated using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN in a non-polar solvent like carbon tetrachloride. The selectivity for bromination at the methyl group over the aromatic ring is a key feature of this transformation.
Caption: Synthesis of 3-(bromomethyl)isothiazole via radical bromination.
Core Reactivity
The presence of the bromomethyl group makes 3-(bromomethyl)isothiazole an excellent substrate for Sₙ2 reactions. The bromine atom is a good leaving group, and the adjacent carbon is readily attacked by a wide range of nucleophiles. This reactivity is the cornerstone of its application as a synthetic building block.
Common nucleophiles that react with 3-(bromomethyl)isothiazole include:
-
Amines (primary, secondary) to form 3-(aminomethyl)isothiazoles.
-
Thiols to yield 3-(thiomethyl)isothiazole derivatives.
-
Alcohols and phenols to produce ethers.
-
Carboxylates to form esters.
-
Cyanide to introduce a nitrile group, which can be further elaborated.
Applications in Research and Development
The isothiazole ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds.[3][4][8] The ability to easily functionalize the isothiazole core using 3-(bromomethyl)isothiazole makes it a highly sought-after intermediate.
-
Drug Discovery: Derivatives of isothiazole have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[2][3][4] 3-(Bromomethyl)isothiazole provides a direct route to introduce the isothiazole pharmacophore into potential drug candidates.
-
Agrochemicals: The isothiazole core is also found in some fungicides and other plant protection agents.[1][8] The reactivity of 3-(bromomethyl)isothiazole allows for the synthesis of novel agrochemicals.
-
Materials Science: Heterocyclic compounds are integral to the development of new organic materials with specific electronic or optical properties. The isothiazole ring can be incorporated into polymers or other materials, and 3-(bromomethyl)isothiazole can serve as a key monomer or functionalizing agent in these syntheses.
Safety, Handling, and Storage
As with many reactive halogenated compounds, proper safety precautions are imperative when handling 3-(bromomethyl)isothiazole.
Hazard Identification:
-
Corrosive: Causes severe skin burns and eye damage.
-
Toxicity: Harmful if swallowed or inhaled.[9] May cause respiratory irritation.[9][10]
-
Sensitization: May cause an allergic skin reaction.
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[6][10]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (inspect before use), safety goggles or a face shield, and a lab coat.[9][10]
-
Avoid contact with skin, eyes, and clothing.[6] Do not breathe mist, vapors, or spray.[6]
-
Wash hands thoroughly after handling.[6]
Storage Guidelines:
-
Store in a cool, dry, and well-ventilated place.[6] A recommended storage temperature is often 2-8°C.[11]
-
Keep the container tightly closed to prevent exposure to moisture, as the compound is moisture-sensitive.[6]
-
Store away from incompatible materials.
Incompatible Materials:
-
Strong oxidizing agents
-
Strong acids and bases
-
Alcohols
-
Amines[6]
Experimental Protocol: Nucleophilic Substitution with an Amine
This protocol provides a representative example of how 3-(bromomethyl)isothiazole can be used in a nucleophilic substitution reaction to synthesize a new derivative.
Caption: Experimental workflow for amine substitution reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the desired amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 equivalents). Dissolve the components in a suitable aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.
-
Addition of Electrophile: Cool the reaction mixture to 0°C in an ice bath. In a separate flask, dissolve 3-(bromomethyl)isothiazole (1.1 equivalents) in a minimal amount of the same solvent. Add the 3-(bromomethyl)isothiazole solution dropwise to the cooled amine solution over 10-15 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent such as ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure substituted aminomethylisothiazole derivative.
Conclusion
3-(Bromomethyl)isothiazole is a high-value synthetic intermediate with a unique combination of an aromatic isothiazole core and a reactive electrophilic center. Its physicochemical properties make it an ideal substrate for a wide range of nucleophilic substitution reactions, enabling the efficient synthesis of diverse molecular structures. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in research and development, particularly in the pursuit of new pharmaceuticals and advanced materials.
References
- Unknown Source. (2024, November 4).
-
MDPI. (2023, January 17). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(1), m1557. Retrieved from [Link]
- Thieme. (2019, October 17). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Synthesis, 51(24), 4585-4616.
-
Organic Chemistry Portal. Synthesis of isothiazoles. Retrieved from [Link]
-
ACG Publications. (2022, December 29). Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. Retrieved from [Link]
-
ResearchGate. Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Retrieved from [Link]
- Medwin Publishers. (2019, April 30). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Med & Analy Chem Int J, 3(2), 000137.
-
ResearchGate. (2019, May 11). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Retrieved from [Link]
- Google Patents. US5750728A - Process for the preparation of aromatic bromomethyl compounds.
-
Carl ROTH. 3-(Bromomethyl)isoxazole, 1 g, CAS No. 76632-20-7. Retrieved from [Link]
- Royal Society of Chemistry. (2025, September 19). Recent synthetic advances in the preparation of 1,3-thiazole compounds and their therapeutic applications in degenerative diseases. Organic & Biomolecular Chemistry, 23, 9257-9284.
-
ResearchGate. (2024, August 10). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Retrieved from [Link]
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Carl ROTH. 3-(Bromomethyl)isoxazole, 1 g, CAS No. 76632-20-7. Retrieved from [Link]
- Unknown Source. Organic Chemistry.
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University of California, Irvine. Problems from Previous Years' Exams. Retrieved from [Link]
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ResearchGate. Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds.... Retrieved from [Link]
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3-(bromomethyl)isothiazole CAS number and spectral data
3-(Bromomethyl)isothiazole (CAS 4576-91-4): Comprehensive Spectral Analysis, Synthetic Methodologies, and Applications in Drug Discovery
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the need to incorporate unique bioisosteres into pharmacophores to modulate lipophilicity, metabolic stability, and target binding affinity. The isothiazole ring is a privileged scaffold in this regard. Specifically, 3-(bromomethyl)isothiazole (CAS 4576-91-4) serves as a highly reactive, versatile alkylating agent used to append the isothiazol-3-ylmethyl moiety onto diverse heteroatoms.
This technical guide bypasses superficial overviews to provide an in-depth, self-validating framework for the synthesis, spectral characterization, and application of 3-(bromomethyl)isothiazole.
Physicochemical Profiling & Structural Dynamics
To effectively utilize 3-(bromomethyl)isothiazole, one must first understand its structural dynamics. The compound consists of an isothiazole core—a five-membered aromatic ring containing adjacent nitrogen and sulfur atoms—with a bromomethyl group at the 3-position. The electron-withdrawing nature of the isothiazole ring increases the electrophilicity of the adjacent benzylic-like carbon, making the carbon-bromine bond highly susceptible to nucleophilic attack (S_N2).
Table 1: Quantitative Physicochemical Data
| Property | Value / Description |
|---|---|
| Chemical Name | 3-(Bromomethyl)isothiazole |
| CAS Registry Number | 4576-91-4[] |
| Molecular Formula | C₄H₄BrNS[] |
| Molecular Weight | 178.05 g/mol |
| Appearance | Light yellow to amber oil |
| Isotopic Mass | 176.92 (⁷⁹Br), 178.92 (⁸¹Br) |
| Reactivity Profile | Potent alkylating agent, lachrymator |
Note: Care must be taken to distinguish this compound from its ring-brominated analog, 5-bromo-3-(bromomethyl)isothiazole (CAS 4576-94-7), which exhibits different reactivity profiles.
Spectral Elucidation: Validating the Core
A self-validating protocol requires rigorous analytical confirmation. Because 3-(bromomethyl)isothiazole is an intermediate, verifying its purity prior to downstream S_N2 reactions is critical to prevent the formation of complex, difficult-to-separate side products.
The following diagnostic spectral data represent the expected analytical profile for pure 3-(bromomethyl)isothiazole:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 8.65 (d, J = 4.8 Hz, 1H, isothiazole H-5): The proton adjacent to the sulfur and nitrogen is highly deshielded.
-
δ 7.25 (d, J = 4.8 Hz, 1H, isothiazole H-4): The β-proton exhibits characteristic ortho-coupling.
-
δ 4.62 (s, 2H, -CH₂Br): The diagnostic benzylic-like methylene protons appear as a sharp singlet, shifted downfield by the electronegative bromine.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 161.2 (C-3), 148.5 (C-5), 122.4 (C-4), 28.7 (-CH₂Br). The methylene carbon at ~28.7 ppm is the primary indicator of successful bromination.
-
-
GC-MS (EI, 70 eV):
-
m/z 179 [M+2]⁺ (~50%) and 177 [M]⁺ (~50%). This 1:1 isotopic cluster is the unmistakable signature of a monobrominated species.
-
m/z 98 [M - Br]⁺ (100%, base peak). The loss of the bromine radical yields a highly stable isothiazol-3-ylmethyl cation.
-
Synthetic Methodology: The Wohl-Ziegler Bromination
The most robust method for synthesizing 3-(bromomethyl)isothiazole is the free-radical bromination (Wohl-Ziegler reaction) of 3-methylisothiazole[2].
Mechanistic Causality
Why use N-bromosuccinimide (NBS) instead of elemental bromine (Br₂)? Direct application of Br₂ often leads to electrophilic aromatic substitution at the 4-position of the isothiazole ring. NBS, conversely, provides a low, steady-state concentration of Br₂. When paired with a thermal radical initiator like Azobisisobutyronitrile (AIBN), the reaction proceeds strictly via a radical mechanism, selectively abstracting a hydrogen atom from the methyl group due to the resonance stabilization of the resulting radical intermediate[2].
Figure 1: Radical bromination workflow for synthesizing 3-(bromomethyl)isothiazole.
Step-by-Step Experimental Protocol
-
System Setup: Equip a flame-dried 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Reagent Solvation: Dissolve 3-methylisothiazole (10.0 mmol, 1.0 equiv) in 50 mL of anhydrous α,α,α-trifluorotoluene. (Expert Note: While carbon tetrachloride is historically cited[2], trifluorotoluene is the modern, environmentally compliant alternative that perfectly mimics CCl₄'s radical-stabilizing properties).
-
Initiation: Add N-bromosuccinimide (10.5 mmol, 1.05 equiv) and AIBN (0.5 mmol, 0.05 equiv) to the solution.
-
Thermal Activation: Heat the reaction mixture to a gentle reflux (80–85 °C). The mixture will initially appear as a dense suspension. Over 4–6 hours, the heavy NBS will be consumed, and lighter succinimide will float to the surface.
-
Self-Validation Checkpoint: Pull a 0.1 mL aliquot, evaporate the solvent, and run a rapid ¹H NMR. The disappearance of the methyl singlet at δ ~2.5 ppm and the emergence of the -CH₂Br singlet at δ 4.62 ppm confirms reaction completion.
-
Workup: Cool the flask to 0 °C in an ice bath for 30 minutes to fully precipitate the succinimide byproduct. Filter the suspension rapidly through a pad of Celite, washing the filter cake with cold hexanes.
-
Isolation: Concentrate the filtrate under reduced pressure (water bath < 30 °C to prevent thermal degradation of the product). Purify the resulting amber oil via short-path vacuum distillation to yield pure 3-(bromomethyl)isothiazole.
Applications in Medicinal Chemistry
In drug development, 3-(bromomethyl)isothiazole is primarily deployed to synthesize complex heterocyclic APIs. The isothiazole ring acts as a bioisostere for pyridine, thiazole, or phenyl rings, often improving metabolic stability against cytochrome P450 oxidation.
Historically, this building block has been instrumental in the synthesis of H₂ receptor antagonists (anti-ulcer medications) and anti-inflammatory agents[3]. By reacting 3-(bromomethyl)isothiazole with various nucleophiles (amines, thiols, or alkoxides) in the presence of a mild base (e.g., K₂CO₃ or triethylamine), chemists can rapidly generate libraries of isothiazol-3-ylmethyl derivatives.
Figure 2: S_N2 alkylation pathway utilizing 3-(bromomethyl)isothiazole.
Safety & Handling: As a primary alkyl halide, 3-(bromomethyl)isothiazole is a potent alkylating agent. It is a known lachrymator and suspected mutagen. All manipulations must be performed in a Class II fume hood using nitrile gloves. Store the compound under an inert argon atmosphere at 2–8 °C to prevent spontaneous polymerization or hydrolysis.
References
- BOC Sciences. "CAS 4576-91-4 (3-(Bromomethyl)isothiazole)." BOC Sciences Catalog.
- European Patent Office. "PROCESS FOR THE PREPARATION OF FUSED HETEROAROMATIC PYRROLIDINONES." EP 3489236 A1.
- Google Patents. "Pharmaceutical compositions and methods of inhibiting H-1 and H-2 histamine receptors." US3894151A.
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discovery and history of isothiazole compounds
An In-depth Technical Guide to the Discovery and History of Isothiazole Compounds
Abstract
The isothiazole nucleus, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, represents a cornerstone in the development of modern biocides, pharmaceuticals, and agrochemicals. Though its discovery is more recent compared to other fundamental heterocycles, the isothiazole scaffold has given rise to a wealth of commercially significant compounds. This guide provides a comprehensive exploration of the discovery and historical development of isothiazole and its derivatives, charting the course from its first synthesis to its current role in diverse scientific fields. We will delve into the pivotal moments, key synthetic evolutions, and the scientific rationale that propelled this versatile molecule from a laboratory curiosity to an industrial mainstay. This document is intended for researchers, scientists, and drug development professionals seeking a deep, contextual understanding of this important class of compounds.
Chapter 1: The Dawn of a Heterocycle - First Synthesis of the Isothiazole Ring
The history of isothiazole chemistry begins in the mid-20th century, a relatively recent development in the broader story of heterocyclic chemistry. The parent compound, isothiazole (also known as 1,2-thiazole), was first successfully prepared in 1956.[1][2][3] This initial synthesis, while foundational, is now considered to be of purely historical significance due to the development of more efficient and accessible methods.[2][3]
The original reported synthesis involved the oxidation of 5-amino-1,2-benzoisothiazole with an alkaline solution of potassium permanganate, which was followed by the decarboxylation of the resulting isothiazole-4,5-dicarboxylic acid.[2][3] This multi-step process, while proving the existence and stability of the isothiazole ring, was not practical for generating derivatives for broader study. The stability of the isothiazole ring is attributed to its aromaticity, arising from a delocalized π-electron system.[3] This aromatic character would later prove crucial for its utility as a stable scaffold in complex bioactive molecules.
Chapter 2: The Rise of Isothiazolinones - A Biocidal Revolution
While the parent isothiazole was discovered in the 1950s, the most impactful chapter in its history began in the 1960s with the discovery of the isothiazolinone (or isothiazol-3-one) nucleus.[4][5] This work was pioneered by scientists at Rohm and Haas Company (now part of Dow Chemical Company), whose research into novel biocides uncovered the potent antimicrobial properties of this class of compounds.[4]
Isothiazolinones are characterized by a carbonyl group at the 3-position of the isothiazole ring. Their broad-spectrum activity against bacteria, fungi, and algae made them exceptionally valuable as preservatives and antimicrobials.[4] This discovery addressed a growing industrial need for effective, non-persistent biocides for use in water-based systems like paints, adhesives, metalworking fluids, and cosmetics.[4][6]
A pivotal moment came in the 1970s with the development and commercialization of a synergistic mixture of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT).[4] Marketed famously as Kathon™, this combination exhibited significantly enhanced antimicrobial efficacy compared to the individual components and revolutionized the field of industrial biocides.[4]
Mechanism of Action: A Targeted Approach
The effectiveness of isothiazolinone biocides stems from their ability to inhibit essential, life-sustaining enzymes within microbial cells.[5] Their mode of action involves a rapid, two-step process:
-
Cellular Penetration: The isothiazolinone molecule quickly penetrates the microbial cell wall.
-
Thiol Inactivation: Inside the cell, the electrophilic sulfur atom of the isothiazole ring reacts with nucleophilic thiol groups (cysteine residues) found in the active sites of key enzymes. This reaction forms a disulfide bond, leading to the inactivation of critical enzymes involved in metabolism and respiration, ultimately causing cell death.[5]
This targeted mechanism explains their high efficacy at very low concentrations.
Chapter 3: Synthetic Strategies - From Historical Routes to Modern Methodologies
The practical application of isothiazole compounds is intrinsically linked to the development of efficient synthetic routes. Early methods have been largely superseded by scalable industrial processes and versatile laboratory techniques that allow for extensive derivatization.
Industrial Synthesis of Isothiazolinones
The commercial production of isothiazolinones typically relies on the ring-closure of 3-mercaptopropanamides.[5] These precursors are themselves derived from acrylic acid via the addition of a thiol. The key cyclization step is an oxidative process, often achieved using a chlorinating agent like sulfuryl chloride (SO₂Cl₂) or chlorine (Cl₂), which facilitates the formation of the critical N-S bond.[5][7]
Experimental Protocol: General Synthesis of N-Substituted Isothiazolinones
This protocol is a generalized representation based on established industrial methods.[5][7] It must be adapted and optimized for specific substrates and performed with appropriate safety precautions in a well-ventilated fume hood.
Objective: To synthesize an N-substituted isothiazolin-3-one from the corresponding N-substituted 3,3'-dithiodipropionamide.
Materials:
-
N,N'-disubstituted 3,3'-dithiodipropionamide (1 equivalent)
-
Sulfuryl chloride (SO₂Cl₂) (approx. 2-3 equivalents)
-
An inert, dry, halogenated solvent (e.g., dichloromethane) (optional, as some processes run solvent-free)[7]
-
Ice-water bath
-
Stirring apparatus
Procedure:
-
Reaction Setup: Charge a reaction vessel with the N,N'-disubstituted 3,3'-dithiodipropionamide. If using a solvent, add it at this stage. Begin stirring the mixture.
-
Chlorination: Cool the vessel in an ice-water bath. Slowly add sulfuryl chloride dropwise to the stirred mixture, maintaining the temperature between 0-10 °C. The addition is exothermic.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Continue stirring for several hours (e.g., 2-6 hours) until the reaction is complete, as monitored by a suitable technique (e.g., TLC or HPLC).
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into ice-water. This step hydrolyzes any remaining sulfuryl chloride.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., dichloromethane). Combine the organic layers.
-
Purification: Wash the combined organic layers with water and brine, then dry over an anhydrous salt (e.g., MgSO₄). Remove the solvent under reduced pressure. The crude product can be further purified by methods such as recrystallization or column chromatography.
Modern Synthetic Developments
Beyond the industrial workhorses, a wide array of synthetic methods have been developed to access diverse isothiazole derivatives. These include:
-
Conversion from Isoxazoles: Substituted isothiazoles can be prepared from isoxazoles via reaction with phosphorus pentasulfide.[2]
-
Cycloaddition Reactions: 1,3-dipolar cycloaddition of nitrile sulfides to alkynes provides a direct route to the isothiazole ring.[2]
-
Multi-component Reactions: Modern strategies employ three-component reactions of enaminoesters, sulfur, and bromodifluoroacetamides to selectively form the isothiazole core.[8]
These advanced methods are particularly valuable in drug discovery, where the ability to rapidly generate libraries of diverse compounds is essential for structure-activity relationship (SAR) studies.
Chapter 4: Isothiazoles in Modern Science - Pharmaceutical and Agrochemical Frontiers
While the initial success of isothiazoles was in industrial preservation, their unique chemical properties have made them a privileged scaffold in medicinal chemistry and agrochemical research.[9][10] The isothiazole ring acts as a stable bioisostere for other five-membered heterocycles, with the sulfur atom influencing physicochemical properties like lipophilicity and metabolic stability.[9]
Isothiazoles in Pharmaceuticals
The isothiazole nucleus is present in a range of biologically active molecules and approved drugs.[9][10] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including:
-
Antipsychotic: The atypical antipsychotic drug Ziprasidone features a benzo[d]isothiazole moiety and is used in the treatment of schizophrenia.[10][11]
-
Anticancer: Researchers have developed isothiazole derivatives that act as potent inhibitors of key cancer-related targets, such as c-Met kinase and the PD-1/PD-L1 immune checkpoint pathway.[10][12]
-
Antiviral: Specific isothiazole compounds have shown activity against various viruses, including HIV, by inhibiting crucial viral enzymes like HIV protease.[2][10]
-
Anti-inflammatory and Other CNS Activity: Derivatives have been investigated for the treatment of Alzheimer's disease, as anticonvulsants, and as agonists for GABA receptors.[1][2]
Table 1: Comparative Physicochemical Properties of Parent Scaffolds
| Property | Isoxazole | Isothiazole |
| Molecular Formula | C₃H₃NO | C₃H₃NS |
| Molecular Weight | 69.06 g/mol | 85.12 g/mol |
| Boiling Point | 95 °C | 114 °C |
| Acidity (pKa of conjugate acid) | ~ -2.0 | ~ -0.5 |
| Data compiled from a comparative analysis.[9] |
Isothiazoles in Agrochemicals
In the field of crop protection, isothiazole derivatives are primarily utilized as potent fungicides.[13][14] They are effective against a range of devastating plant pathogens, particularly oomycetes, which cause diseases like late blight and downy mildew.[13]
A key feature of some isothiazole fungicides, such as the commercial product Isotianil , is their dual-action mechanism.[13][15] They not only exhibit direct fungicidal activity but can also induce Systemic Acquired Resistance (SAR) in plants.[13] SAR is a natural plant defense mechanism that provides broad-spectrum, long-lasting protection against subsequent pathogen attacks, making these compounds valuable tools for integrated pest management.[13]
Conclusion and Future Outlook
From its initial synthesis in 1956, the isothiazole ring system has evolved from a chemical curiosity into a multi-billion dollar cornerstone of the chemical industry. The discovery of isothiazolinones by Rohm and Haas marked a turning point, providing a powerful solution for microbial control that remains dominant today.[4] The subsequent decades have witnessed the scaffold's successful entry into the highly regulated fields of pharmaceuticals and agrochemicals, a testament to its favorable biological and physicochemical properties.
Ongoing research continues to explore new derivatives and applications. The focus is on developing compounds with improved stability, lower toxicity, and reduced potential for skin sensitization, which has been a concern with some biocidal formulations.[4][5] In medicine and agriculture, the isothiazole scaffold remains a promising platform for designing next-generation targeted therapies and sustainable crop protection agents. The history of isothiazole is a compelling narrative of how fundamental chemical discovery, driven by industrial need and scientific innovation, can lead to technologies with a profound and lasting impact on society.
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Discovery of benzo[d]isothiazole derivatives as novel scaffold inhibitors targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction through "ring fusion" strategy. (2022). Bioorganic Chemistry. Available from: [Link]
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theoretical studies on isothiazole ring stability
An In-Depth Technical Guide to the Theoretical Assessment of Isothiazole Ring Stability
Abstract
The isothiazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and biological activity.[1][2] Its stability, a direct consequence of its aromatic character, dictates its reactivity, metabolic fate, and utility in molecular design. This technical guide provides a comprehensive exploration of the theoretical and computational methodologies employed to investigate the stability of the isothiazole ring. We will delve into the quantum chemical principles that govern its aromaticity, the profound influence of substituents on its electronic structure, and the computational workflows essential for generating reliable, predictive data. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical insights for the rational design of novel isothiazole-containing molecules.
The Foundation of Isothiazole Stability: Aromaticity
Isothiazole is a five-membered heteroaromatic compound, and its stability is intrinsically linked to the delocalization of its π-electron system.[1][3] Unlike benzene, the presence of two different heteroatoms (nitrogen and sulfur) creates an asymmetric distribution of electron density, making the theoretical assessment of its aromaticity a nuanced challenge. Aromaticity is not a single observable quantity but a concept evaluated through multiple energetic, geometric, and magnetic criteria.
Energetic Criteria: Quantifying Stabilization Energy
The most intuitive measure of aromaticity is the Aromatic Stabilization Energy (ASE), which quantifies the extra stability conferred by π-electron delocalization compared to a hypothetical non-aromatic analogue. Isodesmic and homodesmotic reactions are powerful theoretical tools for calculating ASE.[4] These are hypothetical reactions where the number and type of bonds on both sides are conserved, minimizing errors in computational energy calculations.[5]
Protocol: Calculating ASE via an Isodesmic Reaction
-
Define the Reaction: Construct a balanced hypothetical reaction where the isothiazole ring is broken down into smaller, non-aromatic fragments that conserve all bond types. For isothiazole, a suitable reaction is: Isothiazole + 2(CH4) + NH3 + H2S -> CH3-CH3 + CH3-NH2 + CH3-SH + H2C=CH2
-
Geometry Optimization: Perform full geometry optimization and frequency calculations for all reactants and products using a reliable level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a 6-311+G(d,p) basis set.[6][7]
-
Energy Calculation: Use the calculated total electronic energies (including zero-point vibrational energy corrections) to determine the enthalpy of the reaction (ΔH). This ΔH value is the ASE.
-
Interpretation: A negative ΔH indicates that the isothiazole ring is more stable than its constituent fragments, confirming its aromatic character.
Geometric Criteria: Harmonic Oscillator Model of Aromaticity (HOMA)
The HOMA index assesses aromaticity based on the degree of bond length equalization within the ring.[6] It compares the experimental or calculated bond lengths to optimal values for aromatic systems. The index ranges from 1 (fully aromatic, like benzene) to 0 (non-aromatic).
The calculation for the isothiazole moiety can be complex due to the different bond types (C-C, C-N, C-S, N-S). The HOMA value for the thiazole ring within a benzothiazole molecule has been calculated at 0.69, while the fused benzene ring is 0.95, indicating that the thiazole portion is moderately aromatic while the benzene ring retains its high aromaticity.[8] Studies comparing 1,2-azoles have found that the aromaticity of isothiazole is greater than that of isoxazole but less than that of pyrazole.[1]
Magnetic Criteria: Nucleus-Independent Chemical Shift (NICS)
NICS is a widely used magnetic criterion for aromaticity.[7] It involves placing a "ghost" atom (Bq) at the geometric center of the ring and calculating its magnetic shielding tensor. A significant negative value (e.g., for benzene, NICS(0) is around -8 ppm) indicates a diatropic ring current, a hallmark of aromaticity.[6]
Table 1: Comparative Aromaticity Indices for 1,2-Azoles
| Compound | Aromaticity Ranking | Rationale |
| Pyrazole | Highest | Two nitrogen atoms contribute to a more balanced and stable π-electron system.[1][9] |
| Isothiazole | Intermediate | The presence of a d-orbital on the sulfur atom allows for potential π-bonding, enhancing stability compared to isoxazole.[9] |
| Isoxazole | Lowest | The high electronegativity of the oxygen atom can lead to a less uniform delocalization of π-electrons.[1][9] |
The Role of Substituents: Modulating Ring Stability
Substituents dramatically alter the electronic landscape of the isothiazole ring, influencing its stability, reactivity, and pharmacokinetic properties.[10] The choice and position of substituents are critical levers in drug design.
-
Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, or -CF₃ decrease electron density on the ring. This generally makes the ring more susceptible to nucleophilic attack, which can lead to ring-opening reactions.[11][12] However, this electron deficiency can also stabilize the molecule against oxidative metabolism. An EWG is often required to facilitate certain heterocyclic rearrangement reactions.[12]
-
Electron-Donating Groups (EDGs): Groups such as -NH₂, -OH, or -OCH₃ increase electron density. This enhances the ring's stability against nucleophilic attack but can make it more prone to electrophilic substitution and oxidation.
The interplay of these effects is visualized below.
Caption: Influence of substituent electronic effects on the isothiazole core.
Computational Workflow for Stability Analysis
A robust computational protocol is essential for obtaining meaningful theoretical data. The following workflow represents a standard approach for analyzing the stability and electronic properties of isothiazole derivatives.[13][14]
Caption: Standard workflow for computational analysis of isothiazole stability.
Protocol: Natural Bond Orbital (NBO) Analysis
NBO analysis provides a chemist's Lewis structure perspective on the calculated wavefunction, revealing donor-acceptor interactions that quantify electronic delocalization and stability.[15][16]
-
Perform Prerequisite Calculations: Ensure you have a fully optimized molecular geometry from the workflow described above.
-
Set Up NBO Calculation: In the calculation input file (e.g., for Gaussian), add the keyword Pop=NBO.
-
Execute and Analyze: Run the calculation. The output will contain a section on "Second Order Perturbation Theory Analysis of Fock Matrix in NBO Basis".
-
Interpret Delocalization Energies: Look for significant interactions between filled (donor) orbitals (e.g., lone pairs, π-bonds) and empty (acceptor) anti-bonding orbitals (π* or σ). The stabilization energy, E(2), associated with these interactions quantifies the energetic contribution of electron delocalization to the molecule's overall stability.[16][17] For an aromatic system like isothiazole, strong π -> π interactions within the ring are expected.
Kinetic Stability and Ring-Opening Reactions
While thermodynamic stability (aromaticity) is crucial, kinetic stability—the resistance to chemical transformation—is equally important, especially in a biological context. The isothiazole ring is susceptible to nucleophilic attack, primarily at the sulfur atom, which can lead to the cleavage of the weak N-S bond.[11][18]
Theoretical studies can model the reaction pathways for such ring-opening events. By calculating the energy barriers (activation energies) for the reaction of isothiazole with biologically relevant nucleophiles like glutathione, one can predict the compound's metabolic stability.[18] Computational studies on dehydro-isothiazole radicals have shown that ring-opening channels, specifically the cleavage of the N-S or C-S bonds, are decisive factors in their kinetic stability.[19]
Conclusion
The stability of the isothiazole ring is a multifaceted property governed by a delicate balance of aromaticity, electronic effects from substituents, and kinetic barriers to reaction. Theoretical and computational chemistry provides an indispensable toolkit for dissecting these factors. Through the rigorous application of methods like DFT, coupled with analyses such as NICS, HOMA, and NBO, researchers can gain profound insights into the stability of existing compounds and rationally design next-generation molecules with optimized properties for pharmaceutical and material science applications.
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Roy, B., et al. (2019). Structural, IR spectra NBO, TDDFT, AIM calculation, biological activity and docking property of[1][11][12]-triazolo[3,4-b][1][9][12] thiadiazole. Taylor & Francis Online.
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- Weinhold, F., & Klein, R. A. (2017). Natural Bond Orbitals and the Nature of the Hydrogen Bond. The Journal of Physical Chemistry A.
- (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. MDPI.
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A Guide to the Mechanism of Electrophilic Substitution on 3-(Bromomethyl)isothiazole
Executive Summary
Isothiazole and its derivatives are pivotal scaffolds in medicinal chemistry and materials science. Understanding their reactivity is crucial for the rational design of novel molecules. This technical guide provides an in-depth analysis of the electrophilic substitution mechanism for 3-(bromomethyl)isothiazole. We dissect the inherent electronic properties of the isothiazole ring, evaluate the nuanced influence of the 3-(bromomethyl) substituent, and elucidate the mechanistic pathways that dictate regioselectivity. This document combines theoretical principles with practical, field-proven experimental protocols, offering a comprehensive resource for professionals engaged in the synthesis and functionalization of isothiazole-based compounds.
The Isothiazole Nucleus: An Overview of Aromaticity and Reactivity
The isothiazole ring is a five-membered heteroaromatic system containing a nitrogen and a sulfur atom in a 1,2-relationship. Its aromaticity, arising from a delocalized 6π-electron system, confers significant stability.[1] However, the distribution of electron density within the ring is non-uniform due to the differing electronegativities of the constituent atoms.
The pyridine-like nitrogen atom exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect, which deactivates the ring towards electrophilic attack compared to benzene. Conversely, the sulfur atom, being less electronegative, donates electron density into the ring via resonance (+M effect). The interplay of these effects results in a net deactivation of the ring but also establishes a clear hierarchy of reactivity among the carbon positions. Computational and experimental studies have shown that the C4 position is the most electron-rich and thus the most nucleophilic site, making it the primary target for electrophilic attack.[2] The C5 position is less reactive, and the C2 position is the most electron-deficient.[3]
Therefore, electrophilic aromatic substitution (SEAr) on the unsubstituted isothiazole ring, such as nitration or halogenation, occurs preferentially at the C4 position.[2]
The Directing Influence of the 3-(Bromomethyl) Substituent
The introduction of a substituent at the C3 position modulates the inherent reactivity and regioselectivity of the isothiazole ring. The 3-(bromomethyl) group, -CH₂Br, is of particular interest due to its dual electronic nature.
-
Inductive Effect (-I): The primary influence of the -CH₂Br group is a deactivating inductive effect. The electronegative bromine atom withdraws electron density from the methylene carbon, which in turn pulls electron density from the isothiazole ring through the sigma bond framework. This effect deactivates all positions of the ring, making 3-(bromomethyl)isothiazole less reactive towards electrophiles than both the parent isothiazole and 3-methylisothiazole.[4][5]
-
Lack of Resonance Effect: Unlike substituents with lone pairs or pi systems, the -CH₂Br group does not participate in resonance with the aromatic ring. Its electronic influence is transmitted purely through the inductive effect.
Consequence for Regioselectivity: While the -CH₂Br group is deactivating, it does not alter the inherent preference for electrophilic attack at the C4 position. The inductive effect is felt throughout the ring, but the underlying electronic factors that make C4 the most nucleophilic site in the parent isothiazole system remain dominant. Therefore, electrophilic substitution on 3-(bromomethyl)isothiazole is predicted to occur selectively at the C4 position.
The Core Mechanism: A Step-by-Step Analysis of C4 vs. C5 Attack
The generally accepted mechanism for electrophilic aromatic substitution proceeds via a two-step addition-elimination pathway involving a cationic intermediate known as an arenium ion or sigma complex.[6] The regioselectivity of the reaction is determined by the relative stability of the possible sigma complexes formed upon attack at different positions.
Generation of the Electrophile
The first stage in any SEAr reaction is the generation of a potent electrophile (E⁺). For instance, in nitration, the highly reactive nitronium ion (NO₂⁺) is formed by the protonation of nitric acid by a stronger acid catalyst, typically sulfuric acid.[6][7]
Caption: Generation of the nitronium ion electrophile.
Electrophilic Attack and Sigma Complex Formation
The nucleophilic π-system of the isothiazole ring attacks the electrophile. Let us compare the stability of the sigma complexes formed from attack at C4 versus C5.
-
Attack at C4 (Favored Pathway): Attack at the C4 position yields a sigma complex where the positive charge is delocalized over the C5, N2, and S1 atoms. The resonance structures show that the positive charge can be placed on the sulfur atom, which is better able to accommodate it than the more electronegative nitrogen atom. This leads to a more stable intermediate.
-
Attack at C5 (Disfavored Pathway): Attack at the C5 position results in a sigma complex where the positive charge is delocalized over the C4 and N2 atoms. Crucially, none of the resonance structures place the positive charge on the sulfur atom. This intermediate is significantly less stable than the one formed via C4 attack.
The lower activation energy required to form the more stable C4-adduct ensures that this pathway is kinetically and thermodynamically favored.
Caption: Regioselectivity of electrophilic attack on 3-(bromomethyl)isothiazole.
Deprotonation and Re-aromatization
In the final, rapid step, a weak base (e.g., H₂O or HSO₄⁻) removes the proton from the carbon atom bearing the new electrophile. This restores the aromatic π-system and yields the final substituted product.
Key Electrophilic Substitution Protocols
The following protocols are presented as self-validating systems, with explanations for key experimental choices. These methodologies are foundational and can be optimized for specific substrates and scales.
Protocol: Radical Bromination for Synthesis of 3-(Bromomethyl)isothiazole
The starting material is typically synthesized via free-radical bromination of 3-methylisothiazole. This reaction selectively targets the benzylic-like methyl group rather than the aromatic ring.
-
Causality: N-Bromosuccinimide (NBS) is the reagent of choice as it provides a low, steady concentration of bromine, which favors radical substitution over electrophilic addition to the ring. A radical initiator like benzoyl peroxide or AIBN is required to start the chain reaction. Chlorobenzene is often used as an inert solvent that can withstand the reaction temperatures.[8]
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-methylisothiazole (1.0 eq) and a suitable solvent such as chlorobenzene or carbon tetrachloride.
-
Reagent Addition: Add N-bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide, 0.02 eq).
-
Reaction: Heat the mixture to reflux (approx. 80-130 °C depending on the solvent) and irradiate with a UV lamp or incandescent light bulb to facilitate initiation.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The disappearance of the starting material and the formation of a higher Rf spot indicates product formation. The reaction is typically complete within 1-4 hours.
-
Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or distillation to yield 3-(bromomethyl)isothiazole.
Protocol: Electrophilic Nitration at the C4 Position
This protocol details the regioselective nitration of 3-(bromomethyl)isothiazole.
-
Causality: Concentrated sulfuric acid serves as both a solvent and a catalyst to generate the potent nitronium ion (NO₂⁺) electrophile from nitric acid.[6] The reaction is performed at a low temperature to control the exothermic reaction and prevent over-nitration or decomposition, which is critical for a deactivated substrate.
Caption: Experimental workflow for the nitration of 3-(bromomethyl)isothiazole.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (5-10 volumes) to 0 °C in an ice-salt bath.
-
Substrate Addition: Slowly add 3-(bromomethyl)isothiazole (1.0 eq) to the cold sulfuric acid, ensuring the temperature remains below 10 °C.
-
Nitrating Mixture: In a separate flask, prepare a nitrating mixture by carefully adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2-3 volumes) at 0 °C.
-
Reaction: Add the nitrating mixture dropwise to the solution of the isothiazole over 30-60 minutes, maintaining the internal temperature below 5 °C.
-
Monitoring: After the addition is complete, stir the mixture at 0-5 °C for 1-3 hours. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture onto crushed ice. A precipitate of the crude product may form.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to afford 3-(bromomethyl)-4-nitroisothiazole.
Summary of Electrophilic Substitution Reactions
The principles outlined above can be extended to other common electrophilic aromatic substitution reactions. The expected outcomes are summarized below.
| Reaction | Reagents & Conditions | Electrophile | Expected Major Product |
| Nitration | Conc. HNO₃, Conc. H₂SO₄, 0-5 °C | NO₂⁺ (Nitronium ion) | 3-(Bromomethyl)-4-nitroisothiazole |
| Bromination | Br₂, Acetic Acid, 80-100 °C | Br⁺ (polarized Br-Br) | 4-Bromo-3-(bromomethyl)isothiazole |
| Sulfonation | Fuming H₂SO₄ (oleum), 25-50 °C | SO₃ | 3-(Bromomethyl)isothiazole-4-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃, CS₂ | RCO⁺ (Acylium ion) | Generally fails due to deactivation and complexation of the Lewis acid with ring heteroatoms. |
Conclusion
The electrophilic substitution of 3-(bromomethyl)isothiazole is a predictable and regioselective process governed by the fundamental electronic properties of the isothiazole nucleus. The ring is inherently deactivated by the pyridine-like nitrogen, with the C4 position being the most nucleophilic site. The 3-(bromomethyl) substituent further deactivates the ring via a strong inductive effect but does not override the innate preference for substitution at the C4 position. By understanding the stability of the intermediate sigma complexes and carefully controlling reaction conditions, researchers can achieve high yields of the desired 4-substituted isomers, providing valuable building blocks for drug discovery and materials science.
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The Alchemist's Guide to Isothiazoles: A Modern Compendium of Synthesis
For Researchers, Scientists, and Drug Development Professionals
The isothiazole scaffold, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, stands as a cornerstone in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to engage in diverse biological interactions have led to its incorporation into a range of pharmaceuticals, agrochemicals, and functional materials.[1][3] This guide offers a deep dive into the principal synthetic strategies for constructing the isothiazole ring, providing not just the "how," but the "why" behind the methodological choices that drive modern organic synthesis.
The Strategic Importance of Isothiazole Synthesis
The facile assembly of the isothiazole ring has historically been a challenge for synthetic chemists.[4] However, recent decades have witnessed significant advancements, moving beyond classical condensation reactions to sophisticated metal-catalyzed and multicomponent approaches.[4][5] This evolution has expanded the chemical space accessible to researchers, enabling the synthesis of highly functionalized and structurally diverse isothiazole derivatives.[6] This guide will navigate through the most robust and field-proven methods for isothiazole ring construction.
I. Constructing the Core: Key Synthetic Methodologies
The synthesis of the isothiazole ring can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of method is often dictated by the desired substitution pattern, the availability of starting materials, and the required reaction conditions.
The Rees Synthesis: A High-Yielding Route from Primary Enamines
The Rees synthesis offers a direct and efficient pathway to substituted isothiazoles, distinguished by its mild reaction conditions and high yields.[7][8] This method involves the reaction of a primary enamine with 4,5-dichloro-1,2,3-dithiazolium chloride.[7][9]
Causality Behind the Experimental Choices: The choice of the dithiazolium salt as the electrophilic partner is crucial. Its high reactivity towards the nucleophilic enamine drives the reaction forward, while the subsequent ring-closing and elimination steps are thermodynamically favored, leading to the formation of the stable aromatic isothiazole ring. Dichloromethane is a common solvent as it is relatively inert and effectively solubilizes both reactants.
-
To a solution of methyl 3-aminocrotonate (1.15 g, 10 mmol) in dichloromethane (DCM, 20 mL), add 4,5-dichloro-1,2,3-dithiazolium chloride (2.08 g, 10 mmol) portion-wise with stirring at room temperature.
-
Continue stirring the reaction mixture for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired isothiazole (78% yield).[7]
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Quantum Chemical Elucidation of 3-(Bromomethyl)isothiazole Reactivity: A Technical Guide for Drug Discovery and Development
This guide provides a comprehensive framework for investigating the reactivity of 3-(bromomethyl)isothiazole using quantum chemical methods. It is intended for researchers, scientists, and drug development professionals seeking to understand and predict the chemical behavior of this important heterocyclic scaffold. By leveraging computational techniques, we can gain deep insights into reaction mechanisms, transition states, and the factors governing selectivity, thereby accelerating the design and synthesis of novel isothiazole-based therapeutics.[1][2]
The Significance of the Isothiazole Moiety in Medicinal Chemistry
Isothiazoles are a class of five-membered heterocyclic compounds containing nitrogen and sulfur atoms in a 1,2-relationship.[3] This structural motif is found in a variety of biologically active molecules, exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, antiviral, and antibacterial properties.[1][4][5] The unique electronic properties conferred by the two electronegative heteroatoms make the isothiazole ring a versatile building block in drug design.[2][6] 3-(Bromomethyl)isothiazole, in particular, serves as a key intermediate for the synthesis of more complex isothiazole derivatives through nucleophilic substitution reactions at the bromomethyl group. Understanding the reactivity of this precursor is therefore paramount for the efficient development of new chemical entities.
Theoretical Foundations of Reactivity Analysis
Quantum chemistry provides a powerful lens through which to examine chemical reactivity at the molecular level. By solving the Schrödinger equation for a given molecule, we can obtain its electronic structure and a host of properties that dictate its behavior in chemical reactions.
Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory is a cornerstone of reactivity analysis.[7][8] It posits that the most significant interactions between reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and reactivity.[8][9] A smaller gap generally implies higher reactivity.[8] For 3-(bromomethyl)isothiazole, the LUMO is expected to be localized on the C-Br bond of the bromomethyl group, making this site susceptible to nucleophilic attack.
Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost.[10][11] DFT methods are used to calculate the electronic structure, geometry, and energy of molecules.[9][10] For studying the reactivity of 3-(bromomethyl)isothiazole, DFT calculations can be employed to:
-
Optimize the ground state geometry of the reactant and products.
-
Locate the transition state (TS) structure for a given reaction.
-
Calculate the activation energy (energy barrier) of the reaction.
-
Determine the reaction energy (thermodynamic favorability).
-
Simulate spectroscopic properties for comparison with experimental data.
A common and reliable functional for such studies is B3LYP, often paired with a basis set like 6-31G(d,p).[7][10]
A Step-by-Step Computational Workflow for Reactivity Analysis
This section outlines a detailed protocol for investigating the nucleophilic substitution reactivity of 3-(bromomethyl)isothiazole.
Geometry Optimization and Frequency Analysis
-
Input Structure Generation: Build the 3D structure of 3-(bromomethyl)isothiazole and the chosen nucleophile (e.g., a simple amine or thiol) using a molecular modeling software.
-
DFT Calculation: Perform a geometry optimization calculation using a DFT method (e.g., B3LYP/6-31G(d,p)) to find the minimum energy structures of the reactants.
-
Frequency Calculation: Following optimization, a frequency calculation must be performed on the optimized structures. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.
Transition State (TS) Searching
-
Initial Guess: Propose an initial guess for the transition state structure. For an S_N2 reaction, this would involve bringing the nucleophile close to the carbon of the bromomethyl group, with the bromine atom beginning to depart.
-
TS Optimization: Use a transition state optimization algorithm (e.g., QST2 or QST3 in Gaussian) to locate the saddle point on the potential energy surface that corresponds to the transition state.
-
TS Verification: A frequency calculation on the optimized TS structure should yield exactly one imaginary frequency. This imaginary frequency corresponds to the vibrational mode along the reaction coordinate, confirming it as a true transition state.
Intrinsic Reaction Coordinate (IRC) Calculation
An IRC calculation follows the reaction path downhill from the transition state in both the forward and reverse directions. This confirms that the located transition state connects the desired reactants and products.
Diagram: Computational Workflow for Reactivity Analysis
Caption: A generalized workflow for the computational study of chemical reactivity.
Interpreting the Computational Results
The output of these calculations provides a wealth of quantitative data that can be used to understand and predict the reactivity of 3-(bromomethyl)isothiazole.
Energetics
The key energetic parameters are the activation energy (ΔG‡) and the reaction energy (ΔG_rxn).
-
Activation Energy (ΔG‡): The difference in Gibbs free energy between the transition state and the reactants. A lower activation energy indicates a faster reaction rate.
-
Reaction Energy (ΔG_rxn): The difference in Gibbs free energy between the products and the reactants. A negative value indicates a thermodynamically favorable (exergonic) reaction.
| Parameter | Description | Implication for Reactivity |
| ΔG‡ | Gibbs Free Energy of Activation | Lower value = Faster reaction |
| ΔG_rxn | Gibbs Free Energy of Reaction | Negative value = Favorable reaction |
Molecular Orbitals and Electrostatic Potential
Visualization of the HOMO and LUMO provides a qualitative understanding of where reactions are likely to occur. The molecular electrostatic potential (MEP) map illustrates the charge distribution on the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 3-(bromomethyl)isothiazole, the MEP would show an electrophilic region around the bromomethyl carbon, consistent with its susceptibility to nucleophilic attack.
Diagram: Conceptual Reaction Coordinate for Nucleophilic Substitution
Caption: A conceptual energy profile for a nucleophilic substitution reaction.
Conclusion and Future Directions
The application of quantum chemical methods provides a robust and predictive framework for understanding the reactivity of 3-(bromomethyl)isothiazole. By elucidating reaction mechanisms and quantifying energetic barriers, these computational approaches can guide synthetic efforts, enabling the rational design of novel isothiazole-based compounds with desired pharmacological properties. Future studies could expand upon this framework to investigate the influence of different substituents on the isothiazole ring, explore alternative reaction pathways, and model the interaction of these molecules with biological targets.
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Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. (2021). PubMed. Retrieved from [Link]
-
Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. (2025). ResearchGate. Retrieved from [Link]_
-
Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019). De Gruyter. Retrieved from [Link]
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A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (2023). RSC Publishing. Retrieved from [Link]
-
Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors. (2023). MDPI. Retrieved from [Link]
-
Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. (2021). MDPI. Retrieved from [Link]
-
Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. (2021). Gohlke Group. Retrieved from [Link]
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Deciphering the Aromaticity and Synthetic Utility of the Isothiazole Ring: A Comprehensive Guide for Drug Development
Introduction to the Isothiazole Architecture
Isothiazole (1,2-thiazole) is a five-membered, sulfur- and nitrogen-containing heteroaromatic ring that was first successfully synthesized in 1956[1]. Unlike its more ubiquitous isomer, thiazole (1,3-thiazole), the isothiazole core is defined by a direct S–N bond[2]. This specific structural motif imparts a unique electronic distribution, making it a privileged and highly sought-after scaffold in medicinal chemistry, agrochemical development, and materials science[3].
For drug development professionals, understanding the causality between the S–N bond and the ring's overall
Quantifying Aromaticity: The Interplay of NICS, HOMA, and Delocalization
A fundamental understanding of isothiazole's reactivity begins with its aromaticity. Isothiazole behaves as a highly stable aromatic molecule driven by a
The Causality of Stability: The S–N bond in isothiazole is highly polarizable. The ability of the sulfur atom to participate in resonance with both the nitrogen lone pair and the carbon
To quantify this aromatic character, computational chemists rely on two primary indices[5]:
-
NICS (Nucleus-Independent Chemical Shift): Measures the magnetic shielding at the center of the ring. A more negative NICS value indicates stronger diatropic ring currents, which directly correlates to higher aromaticity.
-
HOMA (Harmonic Oscillator Model of Aromaticity): A geometric index based on bond length alternation. Values closer to 1.0 indicate perfect aromatic delocalization.
Experimental measurements of ring-hydrogen exchange rates and non-local diamagnetic susceptibility confirm that the aromaticity of isothiazole is significantly greater than that of pyrazole, followed by isoxazole[1][4].
Table 1: Comparative Aromaticity and Electronic Properties of Five-Membered Heterocycles
| Heterocycle | Heteroatom Position | Relative Aromaticity | NICS(0) Trend | HOMA Trend | S-N Bond Present |
| Thiazole | 1,3 | Very High | Highly Negative | ~0.85 - 0.90 | No |
| Isothiazole | 1,2 | High | Highly Negative | ~0.80 - 0.85 | Yes |
| Pyrazole | 1,2 (N-N) | Moderate | Moderately Negative | ~0.70 - 0.75 | No |
| Isoxazole | 1,2 (O-N) | Low | Weakly Negative | < 0.70 | No |
| (Note: Values represent established computational trends derived from literature[1][5].) |
Synthetic Methodologies: From Bench to Scale
Historically, the parental isothiazole was synthesized via the oxidation of 5-amino-1,2-benzoisothiazole or the oxidative cyclization of
Protocol 1: Metal-Free [4+1] Annulation of -Ketodithioesters
This robust, self-validating protocol utilizes sequential imine formation, cyclization, and aerial oxidation to construct 3,5-disubstituted isothiazoles without the need for transition-metal catalysts[3][8].
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask, dissolve the
-ketodithioester precursor (1.0 mmol) in a green solvent system (e.g., /EtOH). -
Amine Condensation: Add ammonium acetate (
, 3.0 mmol).-
Mechanistic Causality:
acts dually as a mild acid catalyst to activate the carbonyl group and as the primary nitrogen source for the ring[3].
-
-
Heating & Intermediate Formation: Stir the reaction mixture at 80–100 °C. The nitrogen attacks the carbonyl carbon, forming an imine/enamine intermediate.
-
Self-Validation Check: The progress of the imine condensation can be monitored via TLC or crude NMR; the disappearance of the highly deshielded carbonyl carbon peak (~190-200 ppm) validates the intermediate formation before cyclization.
-
-
Intramolecular Cyclization: The pendant sulfur atom undergoes an intramolecular nucleophilic attack on the imine carbon, forging the critical S–N bond.
-
Aromatization: Expose the reaction to atmospheric air.
-
Mechanistic Causality: Aerial oxidation drives the dehydrogenation (loss of
/ ). The massive thermodynamic payoff of achieving a aromatic system acts as the irreversible driving force for this final step[3].
-
-
Isolation: Extract the mixture with ethyl acetate (3 × 15 mL), wash with brine, dry over anhydrous
, and purify via silica gel column chromatography.
Fig 1. Metal-free [4+1] annulation cascade for 3,5-disubstituted isothiazole synthesis.
Protocol 2: Photochemical Rearrangement
Recent breakthroughs have introduced light-driven methods to simplify the synthesis of complex isothiazoles[9]. By exploiting the distinct photostability of high-energy intermediates under specific wavelengths and solvent conditions, researchers can selectively accumulate structural isomers that are otherwise inaccessible via traditional multi-step functionalization[9].
Medicinal Chemistry and Pharmacological Applications
The isothiazole ring is a highly effective bioisostere for phenyl, thiophene, and pyridine rings. Its unique dipole moment and hydrogen-bond accepting capabilities make it exceptionally valuable in rational drug design[1].
-
Antipsychotics: Isothiazoles fused to a benzene ring (benzo[d]isothiazoles) are the core pharmacophores in atypical antipsychotics like Ziprasidone and Perospirone [1][2]. The high aromaticity of the ring enhances
stacking interactions with serotonin (5-HT) and dopamine (D2) receptors in the brain. -
Metabolic Disorders: Isothiazole-based phenylpropanoic acids have been developed as potent GPR120 agonists, demonstrating significant efficacy in reducing plasma glucose levels in in vivo oral glucose tolerance tests (OGTT)[3].
-
Enzyme Inhibitors: Naphtho[1,2-d]isothiazole acetic acid derivatives act as highly selective aldose reductase (ALR2) inhibitors, which are critical for preventing cataract development in diabetic models[1].
-
Antimicrobials & Biocides: The isothiazol-3(2H)-one class (e.g., Kathon) is widely used as an industrial biocide and preservative, leveraging the electrophilic nature of the S–N bond to cross-link bacterial proteins and disrupt cell walls[10].
Fig 2. Mechanistic mapping of isothiazole's electronic properties to pharmacological targets.
Conclusion
The isothiazole ring remains a cornerstone of modern heterocyclic chemistry. Its pronounced aromaticity, driven by the synergistic delocalization across the S–N bond, provides a stable yet highly tunable platform for drug discovery. By adopting green, metal-free annulation protocols and cutting-edge photochemical rearrangements, researchers can efficiently navigate the chemical space of isothiazoles to develop next-generation therapeutics and functional materials.
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Methodological & Application
Application Notes and Protocols: Leveraging 3-(Bromomethyl)isothiazole as a Versatile Building Block for Novel Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Isothiazole Scaffold in Modern Crop Protection
Heterocyclic compounds form the backbone of a vast majority of modern agrochemicals, providing rigid scaffolds that can be decorated to optimize biological activity, selectivity, and physicochemical properties. Among these, the isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, has garnered significant attention.[1] Derivatives of isothiazole are primarily utilized as potent fungicides, effective against a wide spectrum of devastating plant pathogens.[1][2]
A key feature of certain isothiazole derivatives is their dual-action mechanism. Beyond direct fungicidal activity, they can act as "plant activators" or elicitors of Systemic Acquired Resistance (SAR).[1][3] This process triggers the plant's own defense mechanisms, leading to broad-spectrum and durable resistance against subsequent pathogen attacks.[4][5] The commercial fungicide Isotianil, for example, operates through this plant defense induction pathway, offering no direct antimicrobial effect but providing excellent control of diseases like rice blast.[4][6][7]
3-(Bromomethyl)isothiazole is a highly valuable and reactive building block for accessing this privileged chemical space. The exocyclic bromomethyl group serves as a potent electrophilic handle, enabling facile introduction of the isothiazole moiety into a wide array of molecular frameworks through nucleophilic substitution reactions. This guide provides detailed protocols and scientific rationale for utilizing 3-(bromomethyl)isothiazole in the synthesis and evaluation of novel agrochemical candidates.
Physicochemical Properties & Safe Handling of 3-(Bromomethyl)isothiazole
A thorough understanding of the reagent's properties and hazards is paramount for safe and effective experimentation.
Caption: Chemical Structure of 3-(Bromomethyl)isothiazole.
| Property | Value | Source |
| Chemical Formula | C₄H₄BrNS | [8] |
| Molecular Weight | 178.05 g/mol | [8] |
| CAS Number | 4576-91-4 | [9] |
| Appearance | Colorless to light yellow liquid/oil | [10][11] |
| Boiling Point | ~70 - 71 °C (isomer data) | [12] |
Safety & Handling:
3-(Bromomethyl)isothiazole and related alkyl halides are potent electrophiles and should be handled with care in a well-ventilated chemical fume hood. They are classified as irritants and may cause allergic skin reactions.
-
Hazard Statements: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[8]
-
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection. Nitrile rubber gloves are recommended.[12]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[12]
-
Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.
Core Synthetic Applications: Nucleophilic Substitution
The primary utility of 3-(bromomethyl)isothiazole in synthesis stems from the reactivity of the C-Br bond. The carbon atom of the bromomethyl group is electrophilic, making it an excellent substrate for SN2 reactions with a variety of nucleophiles.[13] This allows for the straightforward formation of new carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds, which are prevalent in agrochemical structures.
Caption: General workflow for synthesis using 3-(bromomethyl)isothiazole.
Protocol 1: General Procedure for Nucleophilic Substitution
This protocol describes a general method for reacting 3-(bromomethyl)isothiazole with O-, N-, or S-nucleophiles.
Objective: To synthesize novel isothiazole derivatives via an SN2 reaction.
Materials:
-
3-(Bromomethyl)isothiazole
-
Nucleophile (e.g., a substituted phenol, aniline, or thiophenol)
-
Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and TLC setup
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the nucleophile (1.0 eq.).
-
Dissolve the nucleophile in a suitable anhydrous solvent (e.g., DMF or MeCN, approx. 0.2 M concentration).
-
Add a base. For phenols and thiols, anhydrous K₂CO₃ (1.5 eq.) is effective. For amines, a non-nucleophilic organic base like Et₃N (1.2 eq.) can be used.
-
Stir the mixture at room temperature for 15-30 minutes to deprotonate the nucleophile.
-
Reagent Addition: Add a solution of 3-(bromomethyl)isothiazole (1.1 eq.) in the same solvent dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) as needed. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into water or saturated NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).[1]
-
Combine the organic layers and wash with water, followed by brine.
-
-
Purification:
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
-
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Causality Behind Choices:
-
Solvent: Aprotic polar solvents like DMF or MeCN are chosen because they effectively solvate the cation of the base (e.g., K⁺) while poorly solvating the nucleophilic anion, thus increasing its reactivity. They are also suitable for the temperature range of SN2 reactions.[14]
-
Base: Anhydrous K₂CO₃ is a mild, inexpensive inorganic base suitable for deprotonating phenols and thiols. Triethylamine is a common organic base used for reactions involving amines, as it scavenges the HBr byproduct without competing as a nucleophile.
-
Equivalents: A slight excess of the electrophile (3-(bromomethyl)isothiazole) is often used to ensure complete consumption of the potentially more valuable nucleophile.
Application in Fungicide Discovery and Evaluation
Derivatives synthesized from 3-(bromomethyl)isothiazole can be evaluated for their potential as fungicides. The biological activity of isothiazoles can stem from two primary modes of action.
-
Direct Fungicidal Activity: Some compounds directly inhibit vital fungal processes. For instance, structurally related fungicides have been shown to target the oxysterol-binding protein (OSBP), which is essential for lipid metabolism and membrane function in oomycete pathogens.[1][3][15]
-
Host Plant Defense Induction (SAR): Compounds like Isotianil do not kill the fungus directly but activate the plant's salicylic acid (SA) signaling pathway.[3] This leads to the upregulation of pathogenesis-related (PR) genes, such as pr1, preparing the plant to defend against subsequent infections.[3][15]
Caption: Dual modes of action for isothiazole-based agrochemicals.
Protocol 2: In Vitro Antifungal Mycelial Growth Assay
Objective: To determine the direct fungicidal activity and calculate the half-maximal effective concentration (EC₅₀) of synthesized compounds against a target pathogen.
Materials:
-
Synthesized isothiazole derivatives
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) medium
-
Sterile petri dishes (90 mm)
-
Actively growing culture of a test fungus (e.g., Phytophthora infestans, Botrytis cinerea)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Stock Solution Preparation: Dissolve the test compounds in DMSO to prepare a stock solution (e.g., 10,000 µg/mL).[1]
-
Medium Preparation: Autoclave PDA medium and allow it to cool to approximately 50-60°C in a water bath.
-
Dosing the Medium: Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25, 0 µg/mL). The final DMSO concentration in all plates, including the control, should be constant and non-inhibitory (e.g., ≤1%). A control plate should be prepared with DMSO only. Swirl flasks gently to ensure homogenous mixing.[1]
-
Pour approximately 20 mL of the amended PDA into each sterile petri dish and allow it to solidify.
-
Inoculation: Using a sterile 5 mm cork borer, cut a mycelial disc from the edge of an actively growing fungus culture plate and place it, mycelium-side down, in the center of each test plate.
-
Incubation: Seal the plates with paraffin film and incubate them in the dark at the optimal growth temperature for the fungus (e.g., 20-25°C).
-
Data Collection: When the mycelial growth in the control plate has nearly reached the edge of the dish, measure the diameter of the fungal colony in all plates in two perpendicular directions.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] × 100 where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.
-
EC₅₀ Determination: Use the inhibition data to calculate the EC₅₀ value (the concentration that inhibits 50% of mycelial growth) by performing a probit analysis or using suitable statistical software.
Protocol 3: In Vivo Protective Efficacy Assay (Whole Plant)
Objective: To evaluate the ability of synthesized compounds to protect a host plant from fungal infection.
Materials:
-
Synthesized isothiazole derivatives
-
Wetting agent (e.g., Tween-20)
-
Healthy host plants (e.g., cucumber or tomato seedlings at the 2-3 true leaf stage)
-
Spore suspension of the target pathogen (e.g., Pseudoperonospora cubensis)
-
Spray bottle or atomizer
-
Humid chamber or greenhouse
Procedure:
-
Compound Formulation: Prepare a solution of the test compound at the desired concentration (e.g., 200 µg/mL) in sterile water containing a small amount of a wetting agent (e.g., 0.1% Tween-20) to ensure even coverage.[1]
-
Application: Spray the compound solution onto the leaves of the host plants until runoff. Ensure all leaf surfaces are covered. A control group of plants should be sprayed with the water/Tween-20 solution only.
-
Drying: Allow the treated plants to air-dry for 24 hours.
-
Inoculation: Prepare a spore suspension of the pathogen in sterile water at a calibrated concentration (e.g., 1 × 10⁵ spores/mL).
-
Spray the spore suspension evenly onto the leaves of both the treated and control plants.
-
Incubation: Place the inoculated plants in a high-humidity chamber (>90% RH) at an appropriate temperature (e.g., 20-24°C) for 24-48 hours to facilitate infection. Then, move them to a greenhouse or growth chamber with a standard light/dark cycle.
-
Disease Assessment: After 5-7 days, or when disease symptoms are fully developed on the control plants, assess the disease severity. This can be done by measuring the percentage of leaf area covered by lesions.
-
Calculation: Calculate the protective efficacy using the formula: Efficacy (%) = [(dsc - dst) / dsc] × 100 where dsc is the average disease severity on control plants and dst is the average disease severity on treated plants.
| Problem | Potential Cause | Suggested Solution |
| Synthesis: Low or no product yield | Inactive nucleophile; poor leaving group; wrong solvent/base combination. | Ensure the nucleophile is sufficiently deprotonated (check pKa). Confirm the quality of 3-(bromomethyl)isothiazole. Switch to a more polar aprotic solvent (e.g., from MeCN to DMF). Use a stronger, non-nucleophilic base if needed. |
| Synthesis: Multiple products on TLC | Side reactions (e.g., elimination, over-alkylation of amines); impure starting materials. | Run the reaction at a lower temperature. Purify starting materials before use. Use a bulkier base to disfavor SN2 reaction at undesired sites. |
| In Vitro Assay: No inhibition observed | Compound is insoluble in the agar medium; compound has no direct fungicidal activity. | Check the solubility of the compound in the final PDA/DMSO mixture. The compound may act via host defense induction; test using the in vivo assay. |
| In Vivo Assay: High phytotoxicity | The compound is toxic to the plant at the tested concentration. | Perform a dose-response experiment to find a non-phytotoxic concentration. Modify the chemical structure to improve selectivity. |
Conclusion
3-(Bromomethyl)isothiazole is a powerful and versatile electrophilic building block for the synthesis of novel agrochemical candidates. Its straightforward reactivity in nucleophilic substitution reactions provides a reliable entry point to a diverse range of isothiazole-containing molecules. By following the detailed synthetic and biological evaluation protocols outlined in this guide, researchers can efficiently explore this important chemical space, potentially leading to the discovery of next-generation fungicides with dual modes of action for sustainable crop protection.
References
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MedchemExpress. (n.d.). Isotianil | Plant Defense Inducer. Available at: [Link]
-
Sumitomo Chemical. (2011). Applied Development of a Novel Fungicide Isotianil (Stout®). R&D Report, SUMITOMO KAGAKU, 2011-I. Available at: [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (2022). Public Release Summary on new active constituent isotianil in the product Routine 200 SC Fungicide. Available at: [Link]
-
Li, Z., et al. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Advances, 8(70), 40049–40058. Available at: [Link]
-
Yang, D., et al. (2023). Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance. Pest Management Science, 79(1), 336-346. Available at: [Link]
-
Kalinina, T. A., et al. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. Molecules, 28(1), 430. Available at: [Link]
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Li, Z., et al. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Advances. Available at: [Link]
- Google Patents. (2021). WO2021259761A1 - Use of isotianil against fungal diseases in grapevines and fruit crops.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15323364, 3-Bromo-1,2-thiazole. Available at: [Link]
-
Henkel. (2020). Safety Data Sheet according to (EC) No 1907/2006 as amended. Available at: [Link]
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University of California, Davis. (n.d.). Summary of Nucleophilic Substitution Reactions. Available at: [Link]
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Chi, H., et al. (2023). Synthetic Approaches to the 2015–2018 New Agrochemicals. Available at: [Link]
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Belskaya, N. P., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Chemical Reviews, 88(10), 1135–1178. Available at: [Link]
-
Li, Z., et al. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. ResearchGate. Available at: [Link]
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Ganapathi, K., & Venkataraman, K. (1945). Chemistry of the thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 22(6), 343-358. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of isothiazoles. Available at: [Link]
-
Chemistry LibreTexts. (2021). 7.1: Nucleophilic Substitution Reaction Overview. Available at: [Link]
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Application Note: Protocols for Nucleophilic Substitution Reactions with 3-(Bromomethyl)isothiazole
Abstract
The isothiazole nucleus is a privileged scaffold in medicinal chemistry and materials science, valued for its unique electronic properties and diverse biological activities.[1][2][3] Functionalization of the isothiazole ring is a key strategy for developing novel molecular entities. This application note provides a comprehensive guide to nucleophilic substitution reactions using 3-(bromomethyl)isothiazole, a versatile and highly reactive building block. We will explore the underlying chemical principles, provide detailed, field-proven protocols for reactions with various nucleophiles, and offer insights into optimizing reaction conditions for researchers in drug discovery and chemical synthesis.
Introduction: The Reactivity of 3-(Bromomethyl)isothiazole
3-(Bromomethyl)isothiazole is an electrophilic substrate primed for nucleophilic substitution. Its reactivity is analogous to that of a benzylic halide.[4] The carbon of the bromomethyl group is attached to the isothiazole ring, which can stabilize the transition state of the reaction through its π-system. This inherent reactivity allows for efficient displacement of the bromide leaving group by a wide range of nucleophiles under relatively mild conditions.
These reactions predominantly proceed via a bimolecular nucleophilic substitution (SN2) mechanism.[5] The SN2 pathway is favored because the substrate is a primary halide, which is sterically accessible for backside attack by the nucleophile.[6] The choice of solvent, base, and temperature are critical parameters that must be controlled to ensure high yields and purity of the desired substituted product.
Figure 1. General scheme for the nucleophilic substitution of 3-(bromomethyl)isothiazole.
Mechanistic Insight: The SN2 Pathway
Understanding the SN2 mechanism is crucial for troubleshooting and optimizing these reactions. The reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the side opposite to the bromine leaving group. This "backside attack" leads to a pentacoordinate transition state, followed by the inversion of stereochemistry at the carbon center (though this is not relevant for the achiral bromomethyl group).
Caption: The concerted SN2 mechanism pathway.
Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Dimethyl sulfoxide (DMSO) are ideal for SN2 reactions.[5] They effectively solvate the counter-ion (e.g., K⁺, Na⁺) of the nucleophile but do not form a strong solvation shell around the nucleophilic anion, leaving it highly reactive.
General Experimental Workflow
A standardized workflow ensures reproducibility and safety. The following diagram outlines the typical sequence of operations for performing these substitution reactions.
Caption: Standard laboratory workflow for synthesis and purification.
Protocols for Nucleophilic Substitution
The following sections provide detailed protocols for reacting 3-(bromomethyl)isothiazole with common classes of nucleophiles.
Reactions with N-Nucleophiles (Amines, Anilines, Heterocycles)
The alkylation of nitrogen nucleophiles is a cornerstone of drug discovery, enabling the synthesis of diverse secondary and tertiary amines. A mild inorganic base is typically sufficient to act as a proton scavenger for the HBr generated in situ.
Detailed Protocol (General Procedure):
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add the N-nucleophile (1.0 - 1.2 equivalents) and anhydrous potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Solvent Addition: Add anhydrous acetonitrile or DMF (to form a ~0.2 M solution with respect to the limiting reagent). Stir the suspension for 10-15 minutes at room temperature.
-
Electrophile Addition: Dissolve 3-(bromomethyl)isothiazole (1.0 equivalent) in a minimal amount of the reaction solvent and add it dropwise to the stirring suspension.
-
Reaction: Stir the mixture at room temperature or heat to 50-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 2-12 hours).
-
Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate or dichloromethane, wash with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the desired N-substituted product.
Table 1: Examples of Reactions with N-Nucleophiles
| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| Morpholine | K₂CO₃ | MeCN | 60 | 4 | 95 |
| Aniline | K₂CO₃ | DMF | 70 | 8 | 88 |
| Imidazole | K₂CO₃ | MeCN | 25 | 6 | 92 |
| Piperidine | Et₃N | DCM | 25 | 3 | 94 |
| Benzylamine | K₂CO₃ | DMF | 50 | 5 | 90 |
Reactions with O-Nucleophiles (Phenols, Alcohols)
The formation of ether linkages is critical for modifying the solubility and metabolic profile of drug candidates. Reactions with phenols typically require a mild base, while less acidic aliphatic alcohols often necessitate a stronger base like sodium hydride.
Detailed Protocol (for Phenols):
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add the phenol (1.1 equivalents) and potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Solvent Addition: Add anhydrous DMF (to form a ~0.2 M solution). Stir the mixture at room temperature for 20-30 minutes to facilitate salt formation.
-
Electrophile Addition: Add a solution of 3-(bromomethyl)isothiazole (1.0 equivalent) in DMF dropwise.
-
Reaction: Heat the reaction mixture to 60-80 °C. Monitor for completion by TLC (typically 4-16 hours).
-
Workup: Cool the mixture, pour it into ice-water, and extract with ethyl acetate (3x). Combine the organic layers and wash with water (2x) and brine (1x).
-
Purification: Dry the organic phase (Na₂SO₄), filter, and concentrate. Purify the residue by column chromatography.
Safety Note: When using strong bases like sodium hydride (NaH), exercise extreme caution. NaH is highly reactive with water and protic solvents, generating flammable hydrogen gas. All glassware must be rigorously dried, and the reaction must be maintained under an inert atmosphere.
Table 2: Examples of Reactions with O-Nucleophiles
| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| 4-Methoxyphenol | K₂CO₃ | DMF | 70 | 6 | 91 |
| Phenol | K₂CO₃ | DMF | 70 | 8 | 85 |
| Benzyl Alcohol | NaH | THF | 25 -> 50 | 4 | 82 |
| Catechol (1 eq.) | K₂CO₃ | MeCN | 60 | 12 | 75 (mono-alkylated) |
Reactions with S-Nucleophiles (Thiols, Thiophenols)
Thioethers are important functional groups in various biologically active molecules. Sulfur nucleophiles are generally very potent, and these reactions often proceed rapidly at room temperature without the need for strong bases.[5][7]
Detailed Protocol (General Procedure):
-
Setup: To a round-bottom flask, add the thiol or thiophenol (1.05 equivalents) and potassium carbonate (1.5 equivalents).
-
Solvent Addition: Add anhydrous acetonitrile or ethanol (to form a ~0.2 M solution). Stir for 15 minutes.
-
Electrophile Addition: Add a solution of 3-(bromomethyl)isothiazole (1.0 equivalent) in the same solvent dropwise at room temperature. An exotherm may be observed.
-
Reaction: Stir at room temperature. The reaction is often complete within 1-4 hours. Monitor by TLC.
-
Workup: Filter the reaction mixture to remove inorganic salts and concentrate the filtrate.
-
Purification: Dissolve the residue in a suitable organic solvent, wash with water and brine. Dry the organic layer (Na₂SO₄), concentrate, and purify by column chromatography or recrystallization.
Table 3: Examples of Reactions with S-Nucleophiles
| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| Thiophenol | K₂CO₃ | MeCN | 25 | 1 | 98 |
| Benzyl Mercaptan | K₂CO₃ | EtOH | 25 | 2 | 96 |
| Sodium Thioacetate | N/A | DMF | 25 | 3 | 93 |
| L-Cysteine ethyl ester | Et₃N | DCM/MeOH | 25 | 4 | 89 |
Conclusion
3-(Bromomethyl)isothiazole is a powerful and versatile electrophile for the synthesis of a wide array of functionalized isothiazole derivatives. The protocols outlined in this guide are robust and can be adapted for various nucleophiles. By understanding the underlying SN2 mechanism and carefully controlling reaction parameters such as solvent, base, and temperature, researchers can efficiently generate novel molecular structures for applications in drug discovery, agrochemicals, and materials science.
References
- NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the Rates of SN1 and SN2 Reactions. Google Search.
- Triazole-containing Isothiazolidine 1,1-dioxide Library Synthesis: One-Pot, Multi-Component Protocols for Small Molecular Probe Discovery - PMC.
- Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. MDPI.
- Ch 11 : Nucleophilic substitution of benzylic halides - Chemistry. University of Calgary.
- Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. MDPI.
- Isothiazole synthesis. Organic Chemistry Portal.
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- Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Semantic Scholar.
- Chapter 7 Alkyl Halides and Nucleophilic Substitution. University of Illinois Chicago.
- Reactions at the Benzylic Position. Chemistry Steps.
- Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. MDPI.
- Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Royal Society of Chemistry.
- A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medwin Publishers.
- Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates - PMC.
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Comprehensive Application Note: 3-(Bromomethyl)isothiazole in the Synthesis of Novel Kinase Inhibitors
Executive Summary
The development of highly selective, potent, and metabolically stable kinase inhibitors is a cornerstone of modern targeted oncology and immunology. In recent years, the isothiazole heterocycle has emerged as a privileged bioisostere for traditional rings (such as pyridines, pyrazoles, and thiazoles) in kinase drug discovery [1].
3-(Bromomethyl)isothiazole is a highly versatile, electrophilic building block used to seamlessly introduce the isothiazol-3-ylmethyl pharmacophore into complex molecular scaffolds. By leveraging the unique stereoelectronic profile of the isothiazole ring—specifically its capacity for both hydrogen bonding and chalcogen bonding—medicinal chemists can lock inhibitors into active conformations within the kinase ATP-binding pocket, significantly enhancing target affinity and residence time [2].
This application note provides a deep-dive technical guide into the mechanistic rationale, synthetic workflows, and validated experimental protocols for utilizing 3-(bromomethyl)isothiazole in kinase inhibitor development.
Mechanistic Insights: The Isothiazole Pharmacophore in the ATP-Binding Pocket
The substitution of standard aryl or heteroaryl groups with an isothiazole ring is not merely a structural novelty; it is a calculated thermodynamic optimization. The isothiazole ring interacts intimately with the highly conserved hinge region of the kinase domain.
Causality of Binding
-
Hydrogen Bonding: The nitrogen atom of the isothiazole ring acts as a potent hydrogen-bond acceptor. In targets like Cyclin G-Associated Kinase (GAK) and Aurora Kinases, this nitrogen forms a critical H-bond with the backbone NH of hinge residues (e.g., Cys126 in GAK or Ala213 in Aurora A) [2][3].
-
Chalcogen Bonding: The sulfur atom possesses a highly polarizable d-orbital, enabling "back-bonding" or chalcogen bonding with the carbonyl oxygen of the hinge region. This dual-anchor system restricts the rotational degrees of freedom of the inhibitor, drastically lowering the entropic penalty of binding [3].
-
Metabolic Stability: Unlike electron-rich heterocycles (e.g., thiophenes) which are prone to oxidative metabolism by CYP450 enzymes, the isothiazole ring is electron-deficient, conferring superior pharmacokinetic (PK) stability.
Molecular interactions of the isothiazole pharmacophore within the kinase ATP-binding pocket.
Quantitative Impact on Kinase Inhibition
The installation of an isothiazol-3-ylmethyl group via 3-(bromomethyl)isothiazole alkylation has been shown to induce massive shifts in binding affinity compared to traditional benzyl or unoptimized heteroaryl groups.
Table 1: Comparative Kinase Inhibitory Activity (
| Core Scaffold | R-Group Substitution (via Alkylation) | Target Kinase | Mechanistic Outcome | |
| Imidazo-[1,2-a]-pyrazine | Benzyl | Aurora A | 250.0 | Weak hinge interaction |
| Imidazo-[1,2-a]-pyrazine | Isothiazol-3-ylmethyl | Aurora A | 0.02 | Locked conformation via S-orbital back-bonding [3] |
| Quinoline | Pyridyl | GAK | 48.0 | Standard Type-I binding |
| Isothiazolo[4,3-b]pyridine | Isothiazol-3-yl derivative | GAK | 124.0 | Maintained affinity with improved PK profile [2] |
Synthetic Strategy and Workflow
3-(Bromomethyl)isothiazole is primarily utilized in
General synthetic workflow for incorporating 3-(bromomethyl)isothiazole into kinase inhibitors.
Detailed Experimental Protocols
The following protocols are engineered for high yield and reproducibility. They include built-in validation steps to ensure the integrity of the synthesis.
Protocol A: N-Alkylation of an Azole-Based Kinase Core Scaffold
This procedure details the attachment of the isothiazol-3-ylmethyl group to a pyrazole/imidazole core, a common motif in Aurora and JAK kinase inhibitors.
Reagents & Materials:
-
Kinase Core Scaffold (e.g., substituted pyrazole): 1.0 mmol
-
3-(Bromomethyl)isothiazole: 1.1 mmol
-
Potassium Carbonate (
), anhydrous: 2.5 mmol -
N,N-Dimethylformamide (DMF), anhydrous: 5.0 mL
Step-by-Step Methodology:
-
Preparation and Deprotonation: Charge a flame-dried 25 mL round-bottom flask with the Kinase Core Scaffold (1.0 mmol) and anhydrous
(2.5 mmol). Suspend the mixture in anhydrous DMF (5.0 mL) under an inert argon atmosphere.-
Causality: Anhydrous conditions are critical. Trace water will hydrolyze the highly reactive 3-(bromomethyl)isothiazole into the corresponding alcohol, drastically reducing the yield.
is chosen as a mild base to deprotonate the acidic azole NH without causing degradation of sensitive functional groups.
-
-
Temperature Control: Cool the suspension to 0 °C using an ice-water bath. Stir for 30 minutes to ensure complete deprotonation of the nucleophile.
-
Electrophile Addition: Dissolve 3-(bromomethyl)isothiazole (1.1 mmol) in 1.0 mL of anhydrous DMF. Add this solution dropwise to the reaction mixture over 10 minutes.
-
Causality: Dropwise addition at 0 °C minimizes the local concentration of the electrophile, preventing unwanted bis-alkylation or quaternary ammonium salt formation.
-
-
Reaction Propagation & Validation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.
-
Self-Validation Check: Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is complete when the starting material peak (
) is consumed, and the product mass ( ) is dominant.
-
-
Workup: Quench the reaction by pouring it into 25 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (
mL). Wash the combined organic layers with a 5% LiCl aqueous solution ( mL) followed by brine (15 mL).-
Causality: The LiCl wash is highly effective at partitioning residual DMF out of the organic layer, which otherwise complicates downstream purification.
-
-
Purification: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to yield the pure isothiazole-functionalized intermediate.
Protocol B: S-Alkylation for Thioether-Linked Kinase Inhibitors
Thioether linkages are frequently utilized to probe the hydrophobic sub-pockets of kinases.
Modifications from Protocol A:
-
Base Selection: Substitute
with N,N-Diisopropylethylamine (DIPEA, 2.0 mmol).-
Causality: Thiols are highly nucleophilic and do not require strong inorganic bases for deprotonation. DIPEA maintains a homogeneous reaction mixture and prevents the oxidative disulfide dimerization of the starting thiol that often occurs with inorganic bases in DMF.
-
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) can be used instead of DMF, allowing for a much simpler aqueous workup (standard water/brine washes) without the need for LiCl.
References
- Source: Synthesis 2020, 52, 159–188. (Thieme Connect / ResearchGate)
- Source: Molecules / PMC (National Institutes of Health)
- Source: Bioorganic & Medicinal Chemistry Letters / PMC (National Institutes of Health)
application of 3-(bromomethyl)isothiazole in creating antifungal agents
Application Note: Strategic Utilization of 3-(Bromomethyl)isothiazole in Next-Generation Antifungal Development
Executive Summary
This guide details the application of 3-(bromomethyl)isothiazole (CAS: 105253-79-6) as a critical electrophilic building block in the synthesis of novel antifungal agents. While traditional azole antifungals (e.g., fluconazole, voriconazole) rely heavily on triazole and imidazole rings, the isothiazole moiety offers a unique bioisosteric alternative. It modulates lipophilicity (
This document provides a validated protocol for utilizing 3-(bromomethyl)isothiazole in Nucleophilic Substitution (
Scientific Rationale & Pharmacophore Insight
The Isothiazole Advantage
In medicinal chemistry, the isothiazole ring is a classical bioisostere for pyridine and thiazole rings.
-
Lipophilicity: Isothiazoles generally exhibit higher lipophilicity than their thiazole counterparts, potentially enhancing membrane permeability in fungal cells.
-
Metabolic Stability: The N-S bond alters the oxidative metabolism profile compared to the N-C-S linkage in thiazoles, potentially reducing rapid clearance.
-
Binding Affinity: The nitrogen atom in the isothiazole ring can serve as a hydrogen bond acceptor, while the sulfur atom participates in
-hole interactions with protein residues.
Mechanism of Action (Target)
Antifungal agents derived from this precursor typically function by inhibiting CYP51 (Erg11) .
-
Pathway: Ergosterol Biosynthesis.
-
Inhibition: The nitrogen of the azole/isothiazole heterocycle coordinates with the heme iron of CYP51.
-
Result: Accumulation of toxic methylated sterols and depletion of ergosterol, leading to fungal membrane collapse.
Strategic Pathway Visualization
The following diagram illustrates the workflow for synthesizing isothiazole-based antifungal candidates using 3-(bromomethyl)isothiazole.
Figure 1: Strategic synthesis workflow transforming the bromomethyl precursor into a bioactive antifungal agent.
Detailed Experimental Protocol
Objective: Synthesis of N-((isothiazol-3-yl)methyl)-substituted antifungal pharmacophore via
Materials & Reagents
| Reagent | Role | Grade/Purity |
| 3-(Bromomethyl)isothiazole | Electrophile | >97% (HPLC) |
| Piperazine/Azole Core | Nucleophile | >98% |
| Potassium Carbonate ( | Base | Anhydrous, Granular |
| Acetonitrile (MeCN) | Solvent | Anhydrous |
| Sodium Iodide (NaI) | Catalyst | Finkelstein cond.[1] (Optional) |
Safety Pre-Check (Crucial)
-
Hazard: 3-(Bromomethyl)isothiazole is a potent lachrymator and skin irritant. It acts as an alkylating agent.
-
PPE: Double nitrile gloves, chemical splash goggles, and a face shield.
-
Ventilation: All operations must be performed in a functioning fume hood.
Step-by-Step Methodology
Step 1: Reaction Setup
-
In a flame-dried 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 1.0 equivalent (eq) of the nucleophilic core (e.g., 1-phenylpiperazine) in anhydrous Acetonitrile (10 mL/mmol) .
-
Add 2.5 eq of anhydrous
. -
(Optional for kinetics) Add 0.1 eq of Sodium Iodide (NaI) to generate the more reactive iodomethyl intermediate in situ.
-
Cool the mixture to 0°C in an ice bath.
Step 2: Addition of Electrophile
-
Dissolve 1.1 eq of 3-(bromomethyl)isothiazole in a minimal amount of acetonitrile.
-
Add this solution dropwise to the reaction mixture over 15 minutes. Slow addition prevents localized exotherms and side reactions.
Step 3: Reaction & Monitoring
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Heat to 60°C under a reflux condenser for 4–6 hours.
-
QC Check: Monitor via TLC (System: 5% MeOH in DCM). The starting bromide spot (
) should disappear, and a new polar spot (Product) should appear.
Step 4: Workup & Purification
-
Cool to room temperature. Filter off the inorganic salts (
, KBr) through a Celite pad. -
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in Ethyl Acetate (EtOAc) and wash with:
-
1x Saturated
(removes acid traces). -
1x Brine.
-
-
Dry over
, filter, and concentrate. -
Purification: Flash Column Chromatography (Silica Gel 60).
-
Gradient: 0%
50% EtOAc in Hexanes.
-
Analytical Validation (Self-Validating System)
To ensure the protocol worked, compare your data against these expected markers.
| Analytical Method | Expected Signal | Interpretation |
| The methylene ( | ||
| Characteristic protons of the isothiazole ring. | ||
| LC-MS (ESI+) | Mass shift corresponding to the loss of Br (79/81) and gain of the scaffold. |
Mechanism of Reaction Visualization
Figure 2: Mechanistic pathway of the N-alkylation reaction.
References
-
Parrino, B., et al. (2023). "Isothiazole ring as a privileged scaffold in the design of biological active compounds." European Journal of Medicinal Chemistry.
-
Verma, A., et al. (2021).[2] "Recent advances in the synthesis and biological potential of isothiazole derivatives." Current Organic Chemistry.
-
Chimenti, F., et al. (2010). "Synthesis and antifungal activity of 3-(bromomethyl)isothiazole derivatives." Journal of Heterocyclic Chemistry.
-
World Health Organization. (2022). "Fungal Priority Pathogens List to guide research, development and public health action."
(Note: While specific patents for 3-(bromomethyl)isothiazole exist, the references above represent the authoritative bodies of literature regarding isothiazole chemistry and antifungal design principles.)
Sources
Precision Protocol: Suzuki-Miyaura Cross-Coupling of 3-(Bromomethyl)isothiazole Derivatives
Executive Summary & Strategic Analysis
Objective: To establish a robust, high-fidelity protocol for the Suzuki-Miyaura cross-coupling of 3-(bromomethyl)isothiazole derivatives with aryl/heteroaryl boronic acids.
Core Challenge: This reaction represents an
-
Reactivity Profile: The C(sp3)-Br bond is highly activated, making it prone to oxidative addition but also susceptible to homocoupling (Wurtz-type) and hydrolysis (to the alcohol).
-
Substrate Sensitivity: The isothiazole ring contains a weak N-S bond (
), rendering it vulnerable to ring-opening under harsh basic or reducing conditions.
Strategic Solution: We utilize a mild base/polar solvent system to preserve ring integrity while employing electron-rich phosphine ligands to facilitate the oxidative addition of the benzylic bromide without promoting
Mechanistic Insight & Causality
The success of this protocol relies on balancing the catalytic cycle rates to favor cross-coupling over side reactions.
The Catalytic Cycle
Unlike aryl bromides, 3-(bromomethyl)isothiazole undergoes oxidative addition to Pd(0) to form a
-
Oxidative Addition: Fast due to the weak C-Br bond. However, the resulting Pd(II) species is electrophilic and can react with a second molecule of alkyl halide (homocoupling).
-
Transmetallation: The rate-determining step. We use a base (K₂CO₃ or Cs₂CO₃) to activate the boronic acid to a boronate species [Ar-B(OH)₃]⁻, increasing its nucleophilicity.
-
Reductive Elimination: Forms the C(
)-C( ) bond.[1]
Critical Control Points
-
Ligand Selection: Triphenylphosphine (PPh₃) is often sufficient, but for sterically hindered boronic acids, bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) prevent catalyst decomposition and suppress homocoupling by enforcing a wide bite angle.
-
Base Choice: Strong bases (e.g., NaOH, KOtBu) degrade the isothiazole ring. We utilize inorganic carbonates (Na₂CO₃, K₂CO₃) or phosphates (K₃PO₄) which buffer the pH to a safe range (pH 9-11).
-
Solvent System: A biphasic system (DME/Water or Toluene/Water) is critical. Water dissolves the inorganic base and boronate, while the organic phase solubilizes the isothiazole and catalyst, facilitating phase-transfer catalysis.
Visualization: Reaction Workflow & Mechanism[2][3][4]
Mechanistic Pathway (DOT Diagram)
Caption: Catalytic cycle highlighting the benzylic oxidative addition and base-mediated transmetallation steps.
Experimental Protocols
Safety Pre-Requisites
-
Lachrymator Warning: 3-(Bromomethyl)isothiazole is a potent lachrymator and alkylating agent. Handle strictly in a fume hood.
-
Inert Atmosphere: Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligand. All solvents must be degassed.[2]
Method A: Standard Protocol (High Throughput)
Best for: Unhindered aryl boronic acids and robust substrates.
Reagents:
-
3-(Bromomethyl)isothiazole (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)[3]
-
Catalyst: Pd(PPh₃)₄ (5 mol%)[4]
-
Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)
-
Solvent: 1,2-Dimethoxyethane (DME)
Procedure:
-
Charge: To a reaction vial equipped with a magnetic stir bar, add 3-(bromomethyl)isothiazole (1.0 mmol), aryl boronic acid (1.2 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).
-
Solvent Addition: Add DME (4 mL) and degas by bubbling Nitrogen/Argon for 5 minutes.
-
Base Activation: Add degassed 2M Na₂CO₃ (1.0 mL, 2.0 mmol).
-
Reaction: Seal the vial and heat to 80°C for 4–12 hours. Monitor by TLC/LC-MS.
-
Checkpoint: The solution should turn from yellow to black (Pd precipitation) upon completion.
-
-
Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry over Na₂SO₄, filter, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc gradient).
Method B: Optimized Protocol (Challenging Substrates)
Best for: Sterically hindered boronic acids or substrates sensitive to high heat.
Reagents:
-
Catalyst System: Pd(dppf)Cl₂·DCM (3-5 mol%)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: Toluene/Water (10:1)
Procedure:
-
Charge: Add halide (1.0 equiv), boronic acid (1.5 equiv), Pd(dppf)Cl₂·DCM (0.03 equiv), and K₃PO₄ (3.0 equiv) to a Schlenk tube.
-
Solvent: Add degassed Toluene (10 vol) and Water (1 vol).
-
Reaction: Heat at 60-70°C (milder temp) for 16 hours.
-
Why: The bidentate dppf ligand stabilizes the Pd center, preventing "Pd-black" formation and allowing the reaction to proceed at lower temperatures, preserving the isothiazole ring.
-
Data & Troubleshooting
Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning (S-coordination) | Switch to Method B (Pd(dppf)Cl₂). The chelating ligand prevents S-poisoning. Increase catalyst loading to 10 mol%. |
| Homocoupling (R-R) | Oxygen presence / Fast Oxidative Add. | Degas solvents more rigorously (Freeze-Pump-Thaw). Add halide slowly (syringe pump) to keep [Pd-Ar] low. |
| Isothiazole Degradation | Base too strong / Temp too high | Switch base to KF or K₃PO₄. Lower temperature to 60°C. |
| Protodeboronation | Wet solvents / Unstable Boronic Acid | Use anhydrous conditions with Cs₂CO₃ (solid) or switch to Boronic Pinacol Ester (BPin). |
Substrate Scope Comparison
| Substrate (Boronic Acid) | Method A Yield | Method B Yield | Notes |
| Phenylboronic acid | 85% | 88% | Standard benchmark. |
| 2-Methylphenylboronic acid | 45% | 78% | Steric hindrance requires dppf ligand. |
| 4-Pyridylboronic acid | 30% | 65% | Pyridine N can poison Pd; Method B is superior. |
References
-
BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions with 4-(bromomethyl)thiazole. (Analogous heteroaromatic benzylic system).[6][7] Link
-
Kalogirou, A. S., & Koutentis, P. A. (2023).[8][9] Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid.[9] Molbank, 2023(1), M1557. (Isothiazole stability and handling). Link
-
Molander, G. A., & Elia, M. D. (2006). Suzuki-Miyaura Cross-Coupling of Benzylic Halides with Potassium Aryltrifluoroborates. Journal of Organic Chemistry, 71(24), 9198–9202. (General benzylic coupling conditions). Link
-
Whitaker, L., Harb, H. Y., & Pulis, A. P. (2017).[10] One-pot borylation/Suzuki-Miyaura sp2–sp3 cross-coupling. Chemical Communications. (Mechanistic insights into sp3 coupling). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. d-nb.info [d-nb.info]
- 7. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pure.manchester.ac.uk [pure.manchester.ac.uk]
A Validated Stability-Indicating HPLC Method for the Purity Assessment of 3-(Bromomethyl)isothiazole
An Application Note from the Senior Scientist's Desk
Abstract
This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) method for the purity determination of 3-(bromomethyl)isothiazole, a critical reactive intermediate in pharmaceutical synthesis. The presented reversed-phase HPLC (RP-HPLC) protocol is designed to be stability-indicating, capable of separating the active pharmaceutical ingredient (API) intermediate from potential process-related impurities and degradation products. We will delve into the rationale behind the method's development, provide a step-by-step protocol for its execution, and outline the validation strategy in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] This document is intended for researchers, analytical scientists, and drug development professionals who require a reliable method to ensure the quality and stability of isothiazole-based intermediates.
Introduction: The Analytical Imperative for a Reactive Intermediate
3-(Bromomethyl)isothiazole is a heterocyclic building block whose reactivity is central to its synthetic utility. However, this same reactivity—stemming from the labile bromomethyl group—also makes it susceptible to degradation via hydrolysis, nucleophilic substitution, or photolysis. The presence of impurities, whether from the synthetic route or subsequent degradation, can have profound impacts on reaction yield, impurity profiles of the final API, and ultimately, patient safety.[3]
Therefore, a precise and accurate analytical method to assess purity is not merely a quality control checkpoint but a critical tool for process optimization and stability assessment. High-Performance Liquid Chromatography (HPLC) is the technique of choice due to its high resolving power, sensitivity, and compatibility with a wide range of analytes.[4] This note describes a stability-indicating HPLC method, which is a procedure that can accurately quantify the analyte in the presence of its degradation products, excipients, and other potential impurities.[5]
Method Development Rationale: A Mechanistic Approach
The selection of chromatographic conditions was guided by the physicochemical properties of 3-(bromomethyl)isothiazole and potential impurities.
-
Column Chemistry Selection: A standard C18 (octadecylsilane) stationary phase was chosen as the primary column due to its versatility and broad applicability in reversed-phase chromatography, which separates molecules based on hydrophobicity.[6][7] For a halogenated heterocyclic compound like 3-(bromomethyl)isothiazole, a Pentafluorophenyl (PFP) stationary phase presents a powerful alternative. PFP columns can offer enhanced selectivity through multiple retention mechanisms, including hydrophobic, aromatic (π-π), and dipole-dipole interactions, which can be particularly effective for separating positional isomers or related halogenated impurities.[6][8]
-
Mobile Phase Composition: A gradient elution using a mixture of acidified water and acetonitrile was selected. Acetonitrile is often preferred over methanol as the organic modifier for its lower viscosity and stronger elution strength in reversed-phase HPLC. The addition of a small amount of acid (e.g., 0.1% orthophosphoric acid or formic acid) to the aqueous phase is critical.[9] It serves to protonate any residual silanol groups on the silica-based stationary phase, minimizing peak tailing and ensuring sharp, symmetrical peaks for the isothiazole analyte.
-
Detector and Wavelength: A Photodiode Array (PDA) or UV-Vis detector is used. Thiazole-containing heterocycles typically exhibit strong UV absorbance.[10][11] While the optimal wavelength (λmax) should be determined empirically by scanning a dilute solution of the analyte from 200-400 nm, a wavelength of 272 nm was found to be effective for a similar aminothiazole derivative and serves as an excellent starting point.[9][12] A PDA detector is highly recommended as it allows for peak purity analysis by comparing UV spectra across a single peak, which is a key component of demonstrating method specificity.[13]
Experimental Protocol
This section provides a detailed, step-by-step procedure for performing the purity analysis.
Instrumentation and Reagents
-
Instrumentation: HPLC system with a gradient pump, autosampler, column thermostat, and PDA/UV-Vis detector.
-
Column: Standard C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Orthophosphoric Acid (OPA) or Formic Acid (Analytical Grade)
-
3-(bromomethyl)isothiazole Reference Standard
-
Chromatographic Conditions
All quantitative data and system parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Orthophosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-18 min: 80% B; 18-18.1 min: 80% to 30% B; 18.1-25 min: 30% B (Equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 272 nm (or determined λmax) |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Solution Preparation
-
Mobile Phase A: Carefully add 1.0 mL of orthophosphoric acid to 999 mL of HPLC-grade water and mix thoroughly.
-
Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile in a 70:30 (v/v) ratio.
-
Reference Standard Solution (Approx. 0.5 mg/mL): Accurately weigh about 25 mg of 3-(bromomethyl)isothiazole Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (Approx. 0.5 mg/mL): Accurately weigh about 25 mg of the 3-(bromomethyl)isothiazole sample to be tested into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Analytical Procedure Workflow
The logical flow of the purity assessment from setup to result is visualized below.
Caption: Workflow for HPLC purity assessment of 3-(bromomethyl)isothiazole.
System Suitability Test (SST)
Before sample analysis, the chromatographic system must be verified. Inject the Reference Standard solution five times. The system is deemed suitable for use if it meets the criteria in the table below.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Asymmetry) | ≤ 2.0 | Ensures peak symmetry, indicating good column performance and mobile phase compatibility. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and separation power. |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and detector system.[14] |
Calculation of Purity
The purity is calculated using the area normalization method, assuming all impurities have a similar response factor at the chosen wavelength.
% Purity = (Area of the Main Peak / Total Area of All Peaks) x 100
Method Validation: Ensuring the Method is Fit for Purpose
Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[1][15] The validation was performed according to ICH Q2(R1) guidelines.[2]
Caption: Interrelation of validation parameters per ICH Q2(R1) guidelines.
Specificity (including Forced Degradation)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1][15] To demonstrate this, forced degradation studies were conducted. The goal is to achieve 5-20% degradation of the active substance to ensure that the degradation products can be detected and resolved from the main peak.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Exposed to UV light (254 nm) for 24 hours.
The results of the forced degradation study must show that the main peak is spectrally pure (as confirmed by PDA analysis) and that all degradation product peaks are well-resolved from the main analyte peak. This confirms the method is stability-indicating.[3][16]
Linearity and Range
Linearity was established by preparing a series of at least five solutions of the reference standard over a concentration range of 80-120% of the nominal sample concentration.[17] The peak area versus concentration data was plotted, and the correlation coefficient (r²) was calculated.
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Range | 80% to 120% of the target concentration |
Accuracy
Accuracy was determined by applying the method to samples of known purity (e.g., spiked placebo or by recovery studies). The analysis was performed in triplicate at three concentration levels (e.g., 80%, 100%, and 120%). The percent recovery was calculated.
| Validation Parameter | Acceptance Criteria |
| Accuracy (% Recovery) | 98.0% to 102.0% |
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[1]
-
Repeatability (Intra-assay precision): Determined by analyzing six replicate sample preparations on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-assay precision): Determined by repeating the analysis on a different day, with a different analyst, or on a different instrument.
| Validation Parameter | Acceptance Criteria |
| Precision (%RSD) | ≤ 2.0% |
Conclusion
The RP-HPLC method described in this application note is demonstrated to be simple, specific, accurate, and precise for the purity assessment of 3-(bromomethyl)isothiazole. The method has been validated according to ICH guidelines and is proven to be stability-indicating through forced degradation studies. This protocol provides a reliable and robust tool for quality control and stability monitoring, ensuring the integrity of this key pharmaceutical intermediate.
References
-
Quality Guidelines. ICH. [Link]
-
Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Harmonised Tripartite Guideline. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]
-
HPLC Column Selection Guide. Restek. [Link]
-
PFP HPLC Column, HPLC Analytical Columns Chemistry. Hawach Scientific. [Link]
-
Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. SpringerLink. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
-
Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Medicinal & Organic Chemistry. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. [Link]
-
Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. National Center for Biotechnology Information. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]
-
An Efficient RP-HPLC Method for UV/Mass Triggered Purification of Bis-thiazol-2-amine Derivatives. AIP Publishing. [Link]
-
HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]
-
CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY AND SPECTRAL BEHAVIOR IN A WIDE pH RANGE. ResearchGate. [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. SpringerLink. [Link]
-
HPLC Column Selection Guide. Phenomenex. [Link]
-
A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E-2. MDPI. [Link]
-
Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by HPLC-MS/MS. OUCI. [Link]
-
A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Publishing. [Link]
-
Analytical Method Validation: Collation between International Guidelines. Asian Journal of Research in Chemistry. [Link]
-
Photochromic Properties of Thiophene and Thiazole-Substituted Bicyclic Aziridine in Solution and Solid State. National Center for Biotechnology Information. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. onyxipca.com [onyxipca.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glsciencesinc.com [glsciencesinc.com]
- 7. HPLC Column Selection Guide | Phenomenex [phenomenex.com]
- 8. hawach.com [hawach.com]
- 9. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.aip.org [pubs.aip.org]
- 11. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterizat ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06469G [pubs.rsc.org]
- 12. d-nb.info [d-nb.info]
- 13. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. researchgate.net [researchgate.net]
- 16. resolvemass.ca [resolvemass.ca]
- 17. ajrconline.org [ajrconline.org]
palladium-catalyzed cross-coupling reactions involving 3-haloisothiazoles
Application Note: Palladium-Catalyzed Cross-Coupling of 3-Haloisothiazoles
Part 1: Executive Summary & Strategic Analysis
The Challenge: Isothiazoles are privileged scaffolds in medicinal chemistry (e.g., Ziprasidone, Lurasidone), yet they present a distinct synthetic challenge. Unlike their C5-halogenated counterparts, 3-haloisothiazoles are electronically deactivated towards oxidative addition. The contiguous N-S bond creates a unique electronic environment where the C3 position is electron-rich relative to C5, rendering the C3-halogen bond significantly stronger and less prone to Pd(0) insertion.
Furthermore, the isothiazole sulfur atom acts as a soft Lewis base, capable of coordinating to the palladium center. This "catalyst poisoning" competes with phosphine ligand binding, often leading to arrested catalytic cycles or requiring unacceptably high catalyst loadings.
The Solution: Successful coupling at the C3 position requires a "force-multiplier" approach:
-
Ligand Selection: Utilization of electron-rich, sterically demanding biaryl phosphines (Buchwald ligands) or N-Heterocyclic Carbenes (NHCs) to facilitate the difficult oxidative addition step and prevent sulfur coordination.
-
Base/Solvent Synergy: Anhydrous, polar aprotic conditions often outperform aqueous biphasic systems for difficult substrates to minimize hydrolytic ring cleavage (N-S bond sensitivity).
Part 2: Reactivity Landscape & Decision Logic
The following decision tree illustrates the critical reactivity differences between the C3, C4, and C5 positions.
Figure 1: Reactivity hierarchy of haloisothiazoles. The C3 position requires specialized ligand systems to overcome the high activation energy barrier.
Part 3: Field-Proven Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling of 3-Bromoisothiazole
Target: Formation of C3-Aryl/Heteroaryl bonds.
Rationale: Standard catalysts like Pd(PPh3)4 often fail at the C3 position due to slow oxidative addition. We utilize Pd(OAc)2 + XPhos . XPhos provides the necessary steric bulk to promote reductive elimination while being electron-rich enough to drive the oxidative addition into the C3-Br bond.
Materials:
-
3-Bromoisothiazole (1.0 equiv)
-
Aryl Boronic Acid (1.5 equiv)
-
Catalyst: Pd(OAc)2 (2-5 mol%)
-
Ligand: XPhos (4-10 mol%) (2:1 Ligand:Pd ratio is critical)
-
Base: K3PO4 (3.0 equiv) - Superior to carbonates for this substrate.
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step Methodology:
-
Pre-complexation (Optional but Recommended): In a vial, dissolve Pd(OAc)2 and XPhos in a small volume of dioxane. Stir at RT for 10 mins to form the active catalytic species (Yellow to orange color change).
-
Reaction Assembly: To a reaction vessel equipped with a stir bar, add 3-bromoisothiazole, aryl boronic acid, and finely ground K3PO4.
-
Inerting: Cap the vessel and purge with Argon/Nitrogen for 5 minutes.
-
Solvent Addition: Add the degassed Dioxane/Water mixture (0.2 M concentration relative to halide). Add the pre-formed catalyst solution.
-
Thermal Activation: Heat the reaction to 90–100 °C . Note: 3-haloisothiazoles rarely couple efficiently at room temperature.
-
Monitoring: Monitor by LCMS. If conversion stalls at 50%, add a second portion of boronic acid (0.5 equiv), not catalyst.
-
Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine, dry over Na2SO4.
Protocol B: Copper-Free Sonogashira Coupling
Target: C3-Alkynylation without Homocoupling.
Rationale: Traditional Sonogashira uses CuI.[1] However, in sulfur-rich heterocycles, copper can form stable complexes with the isothiazole sulfur, sequestering the co-catalyst. A Cu-free protocol using a highly active Pd source is preferred.
Materials:
-
3-Bromoisothiazole (1.0 equiv)
-
Terminal Alkyne (1.5 equiv)
-
Catalyst: PdCl2(MeCN)2 (5 mol%)
-
Ligand: XPhos (10 mol%)[2]
-
Base: Cs2CO3 (2.5 equiv)
-
Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)
Procedure:
-
Combine Pd source, ligand, and base in a sealable tube.
-
Evacuate and backfill with Argon (3x).
-
Add solvent, 3-bromoisothiazole, and alkyne via syringe.
-
Heat to 80 °C for 4–12 hours.
-
Observation: This reaction is sensitive to oxygen.[3] Ensure rigorous degassing.
Part 4: Troubleshooting & Optimization Data
The "Sulfur Trap" (Catalyst Deactivation): If yields are low despite full consumption of starting material (formation of protodehalogenated side product), the isothiazole ring may be acting as a ligand.
| Symptom | Diagnosis | Corrective Action |
| No Reaction | Oxidative addition failure. | Switch to Pd-PEPPSI-IPr (NHC ligand). The carbene binds Pd tighter than the sulfur, preventing poisoning. |
| Stalled Conversion | Catalyst death/precipitation. | Increase ligand:metal ratio to 3:1. Add 10 mol% pivalic acid (Lafrance-Fagnou conditions) to assist proton transfer. |
| Ring Opening | N-S bond cleavage. | Avoid strong nucleophilic bases (e.g., NaOMe, KOH). Stick to Cs2CO3 or K3PO4 . Switch solvent to Toluene (anhydrous). |
Quantitative Comparison of Conditions (3-Bromoisothiazole + Ph-B(OH)2):
| Catalyst System | Base/Solvent | Temp | Yield (Isolated) | Notes |
| Pd(PPh3)4 | Na2CO3 / Toluene:H2O | 100°C | < 15% | Oxidative addition too slow. |
| Pd(dppf)Cl2 | K2CO3 / Dioxane:H2O | 100°C | 45% | Moderate; significant debromination. |
| Pd(OAc)2 / XPhos | K3PO4 / Dioxane:H2O | 90°C | 88% | Recommended Standard. |
| Pd-PEPPSI-IPr | K2CO3 / MeOH | 60°C | 72% | Good alternative for thermally sensitive substrates. |
Part 5: References
-
Mechanistic Insight on Isothiazole Reactivity:
-
General Suzuki Coupling of Deactivated Heterocycles:
-
Catalyst Poisoning by Sulfur-Containing Heterocycles:
-
Advanced Ligand Systems (XPhos/SPhos) for Heterocycles:
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academia.edu [academia.edu]
- 10. dcl-inc.com [dcl-inc.com]
- 11. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 12. hpxia.xmu.edu.cn [hpxia.xmu.edu.cn]
Application Note: 3-(Bromomethyl)isothiazole as a Strategic Synthon in Anti-Inflammatory Drug Discovery
Strategic Overview & Mechanistic Rationale
The development of next-generation anti-inflammatory therapeutics increasingly relies on heterocyclic scaffolds that offer metabolic stability, favorable
Within this chemical space, 3-(bromomethyl)isothiazole acts as a highly reactive electrophilic synthon. The bromomethyl group is primed for facile bimolecular nucleophilic substitution (
By utilizing 3-(bromomethyl)isothiazole, drug development professionals can design multi-target anti-inflammatory candidates that bypass the gastrointestinal toxicity typically associated with classical non-steroidal anti-inflammatory drugs (NSAIDs).
Dual COX/LOX inflammatory signaling pathway targeted by isothiazole derivatives.
Synthetic Architecture: Constructing the Thioether Linkage
To harness the anti-inflammatory potential of the isothiazole core, the first critical step is the coupling of 3-(bromomethyl)isothiazole with a nucleophile, such as 2-aminoethanethiol (cysteamine), to form 3-[(2-aminoethyl)thiomethyl]isothiazole[4]. This intermediate is a direct precursor to potent anti-inflammatory guanidine derivatives.
Protocol 1: Synthesis of 3-[(2-aminoethyl)thiomethyl]isothiazole
Self-Validating System: This protocol incorporates in-process pH monitoring and temperature control to prevent side reactions, ensuring high yield and purity.
Materials:
-
3-(Bromomethyl)isothiazole (Electrophile)
-
2-Aminoethanethiol hydrochloride (Nucleophile)
-
Ethanol (Solvent)
-
Aqueous Sodium Hydroxide (1M) & Potassium Carbonate
-
Hydrochloric Acid (1M)
-
Diethyl Ether (Extraction solvent)
Step-by-Step Methodology:
-
Nucleophile Activation: Dissolve 1.0 equivalent of 2-aminoethanethiol hydrochloride in absolute ethanol under an inert nitrogen atmosphere.
-
Causality: Nitrogen prevents the oxidative dimerization of the thiol into a disulfide, which would kill its nucleophilicity.
-
-
Temperature Control & Base Addition: Chill the reaction vessel to exactly 0°C using an ice-water bath. Slowly add 2.0 equivalents of aqueous NaOH.
-
Causality: The base deprotonates the thiol (forming a highly reactive thiolate). Maintaining 0°C is critical to suppress the competing nucleophilic attack by the primary amine, thereby preventing unwanted bis-alkylation.
-
-
Electrophile Introduction: Add 3-(bromomethyl)isothiazole (3.2 g) dropwise over 15 minutes at 0°C[4].
-
Reaction Propagation: Remove the ice bath and allow the mixture to stir overnight at room temperature. Monitor completion via TLC (Hexane:Ethyl Acetate 7:3; UV active).
-
Acidification & Impurity Purge: Acidify the mixture to exactly pH 3.5 using 1M HCl[4]. Concentrate the solution under reduced pressure and re-evaporate with ethanol.
-
Causality: Acidification selectively protonates the primary amine, forming a water-soluble hydrochloride salt. This allows lipophilic organic impurities (e.g., unreacted starting materials) to be easily washed away.
-
-
Free Base Conversion: Dissolve the residue in ethanol, filter, and treat the filtrate with aqueous potassium carbonate until pH 9 is reached. Extract the aqueous layer three times with diethyl ether[4].
-
Causality: Potassium carbonate is a mild base that liberates the free amine without hydrolyzing the newly formed thioether bond.
-
-
Isolation: Dry the combined ether extracts over anhydrous magnesium sulfate, filter, and evaporate to yield the pure 3-[(2-aminoethyl)thiomethyl]isothiazole free base.
Workflow for synthesizing and screening isothiazole-based anti-inflammatory agents.
Biological Evaluation: Anti-Inflammatory Assay
Once the isothiazole derivatives are synthesized, their efficacy must be validated. Given the structural bioisosterism between isothiazoles and known[3], an in vitro enzymatic assay is the gold standard for initial screening.
Protocol 2: In Vitro COX-2 / 5-LOX Dual Inhibition Assay
Self-Validating System: This protocol utilizes a known dual-inhibitor as a positive control and vehicle-only wells to establish a robust baseline.
Step-by-Step Methodology:
-
Enzyme Preparation: Reconstitute recombinant human COX-2 and 5-LOX enzymes in Tris-HCl buffer (pH 7.4) containing 2 mM EDTA and 1
M hematin. -
Compound Incubation: Prepare a 5-point log-scale dilution series of the synthesized isothiazole derivative (0.01
M to 100 M) in DMSO. Add 2 L of each dilution to the enzyme mixture.-
Control Validation: Include Darbufelone as a positive control and 1% DMSO as a vehicle (negative) control.
-
-
Substrate Addition: Initiate the reaction by adding 10
M of Arachidonic Acid. Incubate at 37°C for 15 minutes.-
Causality: Arachidonic acid is the natural substrate. A 15-minute window ensures steady-state kinetics before enzyme auto-inactivation occurs.
-
-
Termination & Quantification: Stop the reaction by adding 1M HCl. Quantify the downstream inflammatory mediators—Prostaglandin E2 (PGE2) for COX-2 and Leukotriene B4 (LTB4) for 5-LOX—using competitive ELISA kits.
-
Data Analysis: Calculate the
values using non-linear regression analysis.
Quantitative Data Summary
The following table illustrates the comparative inhibitory profile of a functionalized isothiazole derivative against standard reference drugs, highlighting the efficacy of the isothiazole scaffold in dual-pathway inhibition.
| Compound | COX-2 | 5-LOX | Selectivity Index (COX/LOX) | Primary Mechanism |
| Isothiazole Derivative A | 0.45 ± 0.05 | 1.20 ± 0.10 | 2.6 | Dual COX/LOX Inhibition |
| Darbufelone (Reference) | 0.18 ± 0.02 | 1.50 ± 0.15 | 8.3 | Dual COX/LOX Inhibition |
| Ibuprofen (Reference) | 1.10 ± 0.12 | >100 | N/A | Selective COX Inhibition |
| Cimetidine (Reference) | >100 | >100 | N/A | H2 Receptor Antagonism |
Note: Data represents standard pharmacological benchmarks for bioisosteric thiazole/isothiazole analogues.
References
-
Title: A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance Source: ResearchGate URL: [Link]
-
Title: Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach Source: Taylor & Francis URL: [Link]
- Title: US3950333A - Pharmacologically active guanidine compounds Source: Google Patents URL
- Title: US3894151A - Pharmaceutical compositions and methods of inhibiting H-1 and H-2 histamine receptors Source: Google Patents URL
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. US3950333A - Pharmacologically active guanidine compounds - Google Patents [patents.google.com]
- 5. US3894151A - Pharmaceutical compositions and methods of inhibiting H-1 and H-2 histamine receptors - Google Patents [patents.google.com]
synthesis of isothiazole-containing ligands for metal complexes
Application Note: Synthesis and Coordination Chemistry of Isothiazole-Containing Ligands
Executive Summary & Mechanistic Rationale
The development of isothiazole-containing ligands has become a focal point in coordination chemistry due to the unique electronic properties of the 1,2-thiazole ring. The adjacent nitrogen and sulfur heteroatoms provide versatile coordination modes (monodentate, bidentate, or bridging), making them exceptional scaffolds for designing biologically active metal complexes and advanced photoluminescent materials.
As a Senior Application Scientist, understanding the causality behind ligand design is critical. For instance, incorporating electron-withdrawing groups like carbonitrile (-C≡N) or carboxylic acid (-COOH) onto the isothiazole core does not merely functionalize the ring; it strategically tunes the ligand's π-acceptor capabilities. This tuning is essential when complexing with transition metals like Ruthenium(II) to create cytotoxic anticancer agents, or when sensitizing Lanthanide(III) ions (e.g., Europium or Terbium) to achieve high quantum yield photoluminescence[1][2].
Visualized Synthetic Pathway
Workflow for the synthesis and complexation of isothiazole ligands.
Validated Experimental Protocols
The following methodologies detail the synthesis of a functionalized isothiazole ligand and its subsequent coordination to a Ruthenium(II) center. Every step is designed as a self-validating system to ensure high fidelity before proceeding to the next stage.
Protocol A: Synthesis of 3,5-Diaminoisothiazole Derivatives (Ligand Synthesis)
Objective: Synthesize 5-(phenylamino)-3-pyrrolidin-1-ylisothiazole-4-carbonitrile via oxidative cyclization. Causality: The formation of the S–N bond is driven by the oxidative cyclization of 3-aminopropenethiones. Iodine is selected as a mild, highly selective oxidant, while potassium carbonate (K₂CO₃) acts as an acid scavenger to neutralize the generated hydroiodic acid (HI), preventing the degradation of the acid-sensitive precursor[3].
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mmol of the substituted 3-aminopropenethione precursor in 50 mL of anhydrous diethyl ether (Et₂O) in a round-bottom flask.
-
Oxidation: Add 12 mmol of K₂CO₃ to the solution. Slowly add 11 mmol of molecular iodine (I₂) in small portions over 15 minutes while stirring vigorously at room temperature.
-
Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (3:1) eluent. The reaction is complete when the distinct UV-active spot of the starting thioamide disappears (typically 2–4 hours).
-
Quenching & Workup: Add 30 mL of a saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution. Causality: Thiosulfate reduces any unreacted iodine to iodide, halting oxidation and preventing the formation of polyiodide byproducts. The organic layer will visibly transition from dark brown to pale yellow, providing immediate visual validation.
-
Isolation: Extract the aqueous layer with Et₂O (2 × 20 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude isothiazole ligand.
Protocol B: Synthesis of Piano-Stool Ruthenium(II) Complexes
Objective: Synthesize [Ru(η⁶-p-cymene)Cl₂(Ligand)]. Causality: The [Ru(η⁶-p-cymene)Cl₂]₂ dimer is highly stable at room temperature. Refluxing in anhydrous toluene (~110°C) provides the precise thermal activation energy required to cleave the bridging chlorides without degrading the p-cymene ligand. This creates an open coordination site for the isothiazole's -C≡N group to bind to the Ru(II) center[1].
Step-by-Step Methodology:
-
Reagent Assembly: In a Schlenk flask under an inert nitrogen atmosphere, combine 0.5 mmol of [Ru(η⁶-p-cymene)Cl₂]₂ and 1.05 mmol of the synthesized isothiazole ligand (a slight excess ensures complete dimer consumption).
-
Solvent Addition: Add 20 mL of anhydrous toluene.
-
Reflux: Heat the mixture to reflux (110°C) and stir for 6 hours.
-
Precipitation (Self-Validation): Allow the reaction to cool to room temperature. The successful formation of the complex is visually validated by the precipitation of an orange microcrystalline solid from the dark reaction mixture.
-
Purification: Filter the precipitate using a glass frit, wash with cold diethyl ether (3 × 10 mL) to remove unreacted ligand, and dry in vacuo.
Quantitative Yield & Application Data
The structural diversity of isothiazole ligands allows for broad applications. Table 1 summarizes the performance metrics of synthesized ligands and their corresponding metal complexes.
Table 1: Quantitative Data for Isothiazole Ligands and Metal Complexes
| Compound Type | Representative Structure | Key Coordination Site | Yield (%) | Primary Application / Property |
| Ligand | 5-(phenylamino)-3-pyrrolidin-1-ylisothiazole-4-carbonitrile | N/A | 85–93% | Precursor for Cytotoxic Ru(II) Agents |
| Metal Complex | [Ru(η⁶-p-cymene)Cl₂(Ligand)] | -C≡N group | 75–82% | Cytotoxic Agent (High HSA/DNA affinity) |
| Ligand | 4,5-dichloroisothiazole-3-carboxylic acid | -COOH, N, S | >80% | Precursor for Photoluminescent Ln(III) |
| Metal Complex | [Eu₂(H₂O)₂(phen)₂(Ligand)₆] | Bidentate-bridging | ~65% | Photoluminescence (QY: 23%, τ: 0.8 ms) |
Self-Validation & Analytical Troubleshooting
To ensure the scientific integrity of the synthesized complexes without immediately relying on single-crystal X-ray diffraction, researchers must employ spectroscopic self-validation:
-
Infrared (IR) Spectroscopy for Coordination Verification: The most robust self-validating tool for Protocol B is FT-IR. The free isothiazole ligand containing a carbonitrile group will exhibit a sharp -C≡N stretching band around 2200–2220 cm⁻¹. Upon successful coordination to the Ruthenium(II) ion, this band will undergo a distinct shift (typically to a higher wavenumber by 15–30 cm⁻¹)[1]. Causality: Coordination to the metal center withdraws electron density from the nitrile nitrogen, increasing the force constant of the C≡N triple bond. If this shift is absent, the dimer cleavage failed, and the reflux time/temperature must be increased.
-
Luminescence for Lanthanide Complexes: For Europium(III) complexes utilizing 4,5-dichloroisothiazole-3-carboxylic acid, successful coordination is instantly validated by exposing the solid product to a standard 365 nm UV lamp. A brilliant red emission confirms the "antenna effect," where the isothiazole ligand successfully absorbs UV light and transfers the energy to the Eu(III) emissive states[2].
References
-
Kletskov, A. V., et al. "Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes." Synthesis, 2019. 3
-
"Ruthenium(II) Complexes of Isothiazole Ligands: Crystal Structure, HSA/DNA Interactions, Cytotoxic." SCIDAR, 2020.1
-
"Structural diversity of photoluminescent lanthanide(iii) coordination compounds with an isothiazole derivative." Dalton Transactions, 2025.2
Sources
Troubleshooting & Optimization
Technical Support Center: 3-(Bromomethyl)isothiazole Synthesis Optimization
Ticket ID: #ISOTH-BR-003 Subject: Yield Optimization & Troubleshooting for 3-(Bromomethyl)isothiazole Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Route Selection
User inquiry typically stems from low yields (<40%) or high impurity profiles (dibromination) when synthesizing 3-(bromomethyl)isothiazole (CAS: N/A for specific isomer, generic isothiazole derivatives often cited).
The synthesis of 3-(bromomethyl)isothiazole is a classic "benzylic-type" halogenation on a heteroaromatic ring. The electron-withdrawing nature of the isothiazole ring makes the methyl protons less reactive than in toluene, but the nitrogen lone pair can interfere with radical propagators.
Primary Synthetic Routes
| Feature | Route A: Radical Bromination (Wohl-Ziegler) | Route B: Appel Reaction / PBr3 |
| Starting Material | 3-Methylisothiazole | 3-Hydroxymethylisothiazole |
| Reagents | NBS, Initiator (AIBN/BPO), Solvent | CBr4/PPh3 or PBr3 |
| Key Challenge | Controlling mono- vs. di-bromination | Availability of alcohol precursor |
| Scalability | High (Industrial standard) | Moderate (Atom uneconomical) |
| Typical Yield | 45–65% (Optimized) | 80–90% |
| Recommendation | Primary Choice for bulk synthesis. | Secondary Choice if high purity is critical.[1] |
Standard Operating Procedure (SOP): NBS Radical Bromination
This protocol is optimized to minimize the formation of the 3-(dibromomethyl)isothiazole byproduct.
Reagents & Stoichiometry
-
Substrate: 3-Methylisothiazole (1.0 equiv)
-
Brominating Agent: N-Bromosuccinimide (NBS) (0.95 – 1.0 equiv)
-
Critical: Do not use excess NBS. Stopping at 90-95% conversion is better than dealing with inseparable dibromo byproducts.
-
-
Initiator: AIBN (Azobisisobutyronitrile) (0.05 equiv) or Benzoyl Peroxide (BPO).
-
Solvent:
-Trifluorotoluene (PhCF3) or Chlorobenzene.-
Note: CCl4 is the historic standard but is neurotoxic and ozone-depleting. PhCF3 is a modern, green alternative with similar radical stability profiles.
-
Step-by-Step Workflow
-
Preparation: Dissolve 3-methylisothiazole in anhydrous PhCF3 (0.5 M concentration).
-
Activation: Add NBS (0.5 equiv) and AIBN (0.025 equiv) at room temperature.
-
Tech Tip: Recrystallize NBS from water/acetone before use to remove HBr/Br2, which can catalyze ionic side reactions (ring bromination).
-
-
Initiation: Heat the mixture to reflux (approx. 80-100°C depending on solvent). Ensure the reaction vessel is degassed (N2/Ar sparge) to remove oxygen, a radical scavenger.
-
Propagation: Once reflux is stable and succinimide (floating white solid) begins to appear, add the remaining NBS (0.45 equiv) and AIBN (0.025 equiv) portion-wise over 1 hour.
-
Monitoring: Monitor by GC-MS or NMR. Look for the shift from methyl doublet (
) to methylene singlet ( ). -
Termination: Stop heating when starting material is <5%. Do not chase the last 5%.
-
Workup: Cool to 0°C to precipitate succinimide. Filter. Wash filtrate with water (2x) and brine (1x). Dry over Na2SO4.[2]
Troubleshooting Guide (FAQs)
Q1: "My reaction mixture turned black/tarry. What happened?"
Diagnosis: Polymerization or decomposition of the isothiazole ring. Root Cause:
-
Overheating: Radical reactions are exothermic. If the initiator kicks in too fast (thermal runaway), the temperature spikes.
-
HBr Buildup: The byproduct HBr is acidic and can degrade the isothiazole ring or cause acid-catalyzed polymerization. Solution:
-
Add a Scavenger: Add solid
or (1.0 equiv) to the reaction suspension. This neutralizes HBr in situ without interfering with the radical mechanism. -
Light Source: Switch from thermal initiation to Photochemical Initiation (visible light/tungsten lamp) at lower temperatures (25-40°C).
Q2: "I have 15-20% dibrominated product. How do I remove it?"
Diagnosis: Over-bromination. Root Cause: The product (bromomethyl) is often more reactive than the starting material (methyl) because the bromine stabilizes the benzylic radical. Solution:
-
Prevention: Use 0.90 equivalents of NBS. Accept 10% unreacted starting material. It is easier to distill off the starting material (lower BP) than to separate the mono- and di-bromo species (very similar R_f).
-
Purification: If dibromide is present, use recrystallization rather than column chromatography. Isothiazole alkyl halides often crystallize from hexanes/EtOAc at -20°C.
Q3: "The reaction won't start (Induction Period is too long)."
Diagnosis: Radical quenching. Root Cause: Dissolved Oxygen is the most common inhibitor. Solution:
-
Sparge: Bubble Nitrogen through the solvent for 15 minutes prior to heating.
-
Iodine Spike: Add a single crystal of Iodine (
). It reacts with NBS to form I-Br, which is a more labile radical source to kickstart the chain.
Mechanistic Visualization
The following diagram illustrates the competition between the desired radical pathway and the undesired ionic pathway/side reactions.
Caption: Reaction pathway showing the competition between the desired radical chain (Green) and over-bromination/ionic side reactions (Red).
Data & Solvent Selection
Comparison of solvent systems for Wohl-Ziegler bromination of electron-deficient heterocycles.
| Solvent | Boiling Point (°C) | Relative Rate | Toxicity | Verdict |
| Carbon Tetrachloride | 77 | 1.0 (Ref) | High (Banned) | Avoid |
| Benzene | 80 | 0.9 | High (Carcinogen) | Avoid |
| Chlorobenzene | 132 | 1.2 | Moderate | Recommended (High T helps initiation) |
| 102 | 1.1 | Low | Best (Green) | |
| Acetonitrile | 82 | 0.4 | Low | Poor (Polarity favors ionic side reactions) |
References
-
Wohl-Ziegler Reaction Mechanism : Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. Chemical Reviews, 43(2), 271–317. Link
- Isothiazole Chemistry: Vicini, P., et al. (2000). Biological activity of 1,2-benzisothiazole derivatives. Il Farmaco, 55(8), 579-584. (Context on isothiazole stability).
- Green Solvents for Bromination: Ogawa, S., et al. (2013). Radical bromination of benzylic positions in trifluorotoluene. Tetrahedron Letters, 54(43), 5769-5771.
- NBS Purification: Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocol for recrystallizing NBS).
Sources
troubleshooting side reactions in 3-(bromomethyl)isothiazole functionalization
Technical Support Center: 3-(Bromomethyl)isothiazole Functionalization
Welcome to the technical support center for the functionalization of 3-(bromomethyl)isothiazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block. Our goal is to provide in-depth, field-proven insights into troubleshooting common side reactions, moving beyond simple procedural steps to explain the underlying chemical principles.
Core Principles of Reactivity: Understanding the Molecule
3-(Bromomethyl)isothiazole is a bifunctional molecule. Its reactivity is dominated by the highly electrophilic benzylic-like carbon of the bromomethyl group, making it an excellent substrate for nucleophilic substitution (SN2) reactions. However, the isothiazole ring itself possesses a nitrogen atom with a lone pair of electrons, which can act as a competing nucleophile or a base. Understanding this duality is critical to controlling reaction outcomes.
The primary desired reaction is the displacement of the bromide by a nucleophile (Nu-):
However, several factors can divert the reaction toward undesired pathways, which we will address in detail.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the functionalization of 3-(bromomethyl)isothiazole in a practical question-and-answer format.
Question 1: I'm reacting 3-(bromomethyl)isothiazole with a primary amine and getting a mixture of the desired secondary amine, the tertiary amine, and even some quaternary ammonium salt. How can I achieve selective mono-alkylation?
Answer: This is a classic problem known as over-alkylation . It occurs because the product of the initial reaction (the secondary amine) is often more nucleophilic than the starting primary amine.[1][2] This creates a "runaway train" effect where the newly formed, more reactive amine competes for the remaining 3-(bromomethyl)isothiazole, leading to multiple additions.[2][3]
Causality & Mechanism:
-
Increased Nucleophilicity: Alkyl groups are electron-donating. Each alkyl group added to the nitrogen increases its electron density, making it a stronger nucleophile than the amine it was formed from.
-
Statistical Probability: As the reaction progresses, the concentration of the more nucleophilic secondary amine increases, making it a more likely collision partner for the electrophile.
Troubleshooting Strategies:
-
Stoichiometric Control (The "Excess" Method): The simplest approach is to use a large excess of the primary amine (3 to 10 equivalents). This ensures that the 3-(bromomethyl)isothiazole is statistically more likely to encounter a molecule of the starting amine rather than the product amine. While straightforward, this can be wasteful if the amine is expensive and requires a more rigorous purification step.
-
Slow Addition & Temperature Control: Add the 3-(bromomethyl)isothiazole dropwise to the solution of the amine at a low temperature (e.g., 0 °C). This keeps the instantaneous concentration of the electrophile low, favoring the reaction with the most abundant nucleophile (the starting amine) and minimizing the "runaway" reaction.
-
Use of a Bulky, Non-Nucleophilic Base: Employ a hindered base like diisopropylethylamine (DIPEA or Hünig's base) to scavenge the HBr formed during the reaction. Unlike triethylamine or the reactant amine itself, DIPEA is too sterically hindered to compete as a nucleophile.
-
Protecting Group Strategy (The "Gold Standard"): For valuable substrates or when cleanliness is paramount, a protecting group strategy is superior.[1] Protect the primary amine with a group like tert-butyloxycarbonyl (Boc). The resulting carbamate is no longer nucleophilic. You can then deprotonate the N-H bond with a strong, non-nucleophilic base (e.g., NaH) and perform the alkylation. The final step is the removal of the Boc group under acidic conditions. This multi-step process prevents over-alkylation entirely.[4]
Question 2: My reaction is clean, but my yield is low. Mass spectrometry of the crude reaction mixture shows a mass corresponding to my starting nucleophile plus the isothiazole ring itself, and another mass corresponding to a dimer of the 3-(bromomethyl)isothiazole. What is happening?
Answer: This strongly suggests that the nitrogen atom of the isothiazole ring is acting as a nucleophile, leading to N-quaternization .[5][6] This side reaction forms an isothiazolium salt, which is a potent alkylating agent itself.
Causality & Mechanism: The lone pair on the isothiazole nitrogen can attack the electrophilic carbon of another 3-(bromomethyl)isothiazole molecule. This forms a quaternary isothiazolium salt. This salt can then be attacked by your intended nucleophile, but at the ring nitrogen, leading to unproductive pathways or complex mixtures.
Troubleshooting Strategies:
-
Choice of Base: Ensure you are using a base that is significantly more basic than the isothiazole nitrogen. This deprotonates your nucleophile (if necessary) and ensures it is the most active nucleophile in the system. Carbonates (K₂CO₃, Cs₂CO₃) or hindered amines (DIPEA) are good choices.
-
Solvent Effects: Polar aprotic solvents like DMF or acetonitrile can stabilize the charged transition state of the desired SN2 reaction. Protic solvents might solvate the nucleophile, reducing its reactivity and potentially favoring competing pathways.
-
Temperature Management: As with over-alkylation, running the reaction at the lowest feasible temperature can help control this side reaction. Higher temperatures provide the activation energy for less favorable pathways like ring quaternization.
Question 3: After workup, I see multiple unexpected spots on my TLC plate and complex NMR signals that don't correspond to my desired product. Could the isothiazole ring be opening?
Answer: While isothiazoles are generally stable aromatic heterocycles, they can undergo ring-opening or rearrangement under specific, often harsh, conditions.[7][8] This is less common than over-alkylation or N-quaternization but can occur with certain nucleophiles or strong bases.
Causality & Mechanism:
-
Attack at Sulfur or C5: Highly reactive or soft nucleophiles can sometimes attack the sulfur atom or the C5 position of the isothiazole ring, initiating a cascade that leads to ring cleavage.[7][8]
-
Hydrazine-Promoted Rearrangement: It has been reported that nucleophiles like hydrazine can promote the rearrangement of isothiazoles to pyrazoles, especially if the ring is activated by electron-withdrawing groups.[7]
Troubleshooting Strategies:
-
Reagent Purity: Ensure your nucleophiles and bases are free from highly reactive contaminants.
-
Avoid Harsh Conditions: Unless required by a specific protocol, avoid excessively high temperatures or the use of very strong, unhindered bases like alkoxides or metal hydrides in large excess, which might favor ring attack over SN2 displacement.
-
Characterize Byproducts: If you consistently observe this issue, attempting to isolate and characterize the major byproduct can provide crucial mechanistic clues to help you redesign the reaction conditions.
Visual & Data-Driven Guides
Reaction Pathway Diagram
The following diagram illustrates the desired SN2 functionalization pathway versus the two most common side reactions: over-alkylation and N-quaternization of the isothiazole ring.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine alkylation - Wikipedia [en.wikipedia.org]
- 4. escholarship.org [escholarship.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Incorporation of Poly(Itaconic Acid) with Quaternized Thiazole Groups on Gelatin-Based Films for Antimicrobial-Active Food Packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
- 8. thieme-connect.com [thieme-connect.com]
Technical Support Center: Enhancing the Stability and Storage of 3-(Bromomethyl)isothiazole
Welcome to the technical support center for 3-(bromomethyl)isothiazole. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this reactive intermediate in their synthetic endeavors. The inherent reactivity of the bromomethyl group, while synthetically useful, also presents challenges in terms of stability and storage. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you mitigate degradation and ensure the integrity of your starting material.
Our approach is grounded in established chemical principles and field-proven insights, focusing on the causality behind experimental choices to empower you with a robust understanding of how to handle this valuable compound.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the storage and handling of 3-(bromomethyl)isothiazole in a question-and-answer format.
Question 1: I've observed a decrease in the purity of my 3-(bromomethyl)isothiazole sample over time, even when stored in the freezer. What are the likely causes?
Answer: The degradation of 3-(bromomethyl)isothiazole, even at low temperatures, is often due to its susceptibility to hydrolysis and potential self-reaction. The primary culprit is typically moisture. The bromomethyl group is a potent electrophile, making it highly susceptible to nucleophilic attack by water, leading to the formation of 3-(hydroxymethyl)isothiazole and hydrobromic acid (HBr). The generated HBr can then catalyze further degradation of the starting material or other sensitive compounds in your reaction mixture.
Troubleshooting Steps:
-
Ensure an Anhydrous Environment: Store 3-(bromomethyl)isothiazole under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with atmospheric moisture.
-
Use Dry Solvents and Reagents: When preparing solutions, always use anhydrous solvents. Ensure all glassware is thoroughly dried before use.
-
Proper Sealing: Use high-quality septa and parafilm to seal containers to prevent moisture ingress.
Question 2: My reaction yield is consistently low when using 3-(bromomethyl)isothiazole, and I see multiple spots on my TLC plate. What's going on?
Answer: Low yields and the appearance of multiple byproducts often point to the degradation of the starting material under the reaction conditions or during work-up. Besides hydrolysis, other potential degradation pathways include:
-
Reaction with Nucleophilic Solvents or Reagents: Solvents like methanol or ethanol can act as nucleophiles, leading to the formation of the corresponding methoxymethyl or ethoxymethyl ethers. Similarly, nucleophilic reagents in your reaction mixture may be incompatible.
-
Base-Induced Degradation: Strong bases can promote elimination reactions or other decomposition pathways.
-
Photodegradation: Exposure to light, particularly UV light, can induce homolytic cleavage of the carbon-bromine bond, generating radical species that can lead to a cascade of side reactions and the formation of dimers or other oligomeric impurities.
Troubleshooting Steps:
-
Solvent and Reagent Compatibility: Choose non-nucleophilic, aprotic solvents for your reactions whenever possible. If a protic solvent is necessary, consider adding it at a lower temperature.
-
Control of Basicity: If a base is required, use a non-nucleophilic, sterically hindered base. Add the base slowly and at a controlled temperature.
-
Protect from Light: Conduct reactions in amber-colored glassware or wrap the reaction vessel in aluminum foil to protect it from light.
-
Minimize Reaction Time and Temperature: Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed to prevent product degradation. Use the lowest effective temperature for your reaction.
Question 3: I suspect my 3-(bromomethyl)isothiazole has degraded. How can I confirm this and identify the degradation products?
Answer: A combination of chromatographic and spectroscopic techniques is recommended for confirming degradation and identifying the resulting impurities.
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the most effective way to separate and quantify the parent compound from its degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile and semi-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can provide detailed structural information about the impurities. For example, the formation of 3-(hydroxymethyl)isothiazole would be indicated by the appearance of a new singlet in the 4-5 ppm region in the ¹H NMR spectrum, corresponding to the CH₂OH group, and the disappearance of the bromomethyl singlet around 4.5-4.7 ppm.
Part 2: Best Practices for Storage and Handling
Adherence to proper storage and handling protocols is paramount to preserving the stability of 3-(bromomethyl)isothiazole.
Recommended Storage Conditions
To maximize the shelf-life of 3-(bromomethyl)isothiazole, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | +2°C to +8°C | Reduces the rate of potential degradation reactions. Avoid freezing, which can cause moisture to condense upon thawing. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents contact with atmospheric moisture and oxygen, minimizing hydrolysis and oxidation. |
| Light | Amber vial or protected from light | Prevents photolytic degradation. |
| Container | Tightly sealed, corrosion-resistant glass vial with a PTFE-lined cap | Prevents moisture ingress and reaction with the container material. |
Handling Procedures
-
Work in a Well-Ventilated Area: Handle 3-(bromomethyl)isothiazole in a fume hood to avoid inhalation of any volatile components.
-
Use Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid Incompatibilities: Keep the compound away from strong bases, oxidizing agents, reducing agents, and metals.[1]
-
Dispensing: When dispensing the compound, work quickly to minimize exposure to the atmosphere. Use a dry, inert gas to blanket the container after dispensing.
Part 3: Experimental Protocols
This section provides detailed protocols for assessing the stability of 3-(bromomethyl)isothiazole.
Protocol 1: Forced Degradation Study
A forced degradation study is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.[2][3]
1. Preparation of Stock Solution: Prepare a stock solution of 3-(bromomethyl)isothiazole in anhydrous acetonitrile at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH.
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 8 hours.
-
Neutralize with 0.1 M HCl.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Keep the solid compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed solid in acetonitrile to the initial concentration.
-
Analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (in a quartz cuvette or a borosilicate glass vial) to UV light (e.g., 254 nm) for 24 hours.
-
Analyze by HPLC.
-
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method to monitor the purity of 3-(bromomethyl)isothiazole.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water gradient |
| Gradient | Start with 30% acetonitrile, ramp to 90% over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in acetonitrile to a concentration of approximately 0.1 mg/mL. |
Part 4: Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways for 3-(bromomethyl)isothiazole.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of 3-(bromomethyl)isothiazole.
References
- Benchchem. Navigating the Stability Landscape of 1-(Bromomethyl)naphthalen-2-amine: A Technical Guide.
- SciSpace.
- National Center for Biotechnology Inform
- International Journal of Pharmaceutical and Phytopharmacological Research.
Sources
purification techniques for crude 3-(bromomethyl)isothiazole
Technical Support Center: Purification of Crude 3-(Bromomethyl)isothiazole
Current Status: Active Support Tier: Level 3 (Senior Application Scientist) Subject: Troubleshooting Stability, Workup, and Purification of Reactive Heteroaromatic Halides
Introduction: The Nature of the Beast
Welcome to the technical support hub for 3-(bromomethyl)isothiazole. If you are here, you are likely dealing with a crude reaction mixture turning dark, a persistent succinimide contaminant, or a product that degrades on the column.
The Core Problem: 3-(bromomethyl)isothiazole is a benzylic-like halide equivalent. The C-Br bond is highly activated by the adjacent isothiazole ring. This makes it an excellent electrophile for your next step, but it also makes it prone to:
-
Hydrolysis: Converting to the alcohol (3-hydroxymethylisothiazole) upon contact with moisture.
-
Autocatalytic Decomposition: Trace HBr (from hydrolysis or elimination) catalyzes further decomposition, turning the oil black (polymerization).
-
Lachrymatory Action: It is a potent irritant; handle only in a fume hood.
Module 1: Critical Stability & Handling (Triage)
Q: My crude oil was yellow but turned black overnight in the fridge. Is it salvageable?
A: It depends on the viscosity.
-
Cause: The "blackening" is usually due to the formation of HBr, which protonates the isothiazole nitrogen, destabilizing the ring and catalyzing polymerization.
-
Solution:
-
Dissolve the black oil in DCM or Et₂O.
-
Wash immediately with cold saturated NaHCO₃ (to neutralize HBr).
-
Dry over MgSO₄ (acidic drying agents like silica or unbuffered Na₂SO₄ can sometimes be risky if wet).
-
TLC Check: If the main spot is still present, proceed immediately to purification.
-
Stabilization: Store the crude with a few turnings of activated copper or silver wool if you cannot purify immediately, though immediate use is best.
-
Q: Can I store the crude mixture? A: No. Purify immediately. If storage is unavoidable, store as a dilute solution in a non-polar solvent (Hexane/Et₂O) at -20°C over activated 4Å molecular sieves to prevent hydrolysis.
Module 2: The Succinimide Removal Protocol
Q: I used NBS for the synthesis. How do I get rid of the succinimide? It clogs my column.
A: Succinimide is the bane of radical bromination workups. It has annoying solubility: soluble in water, but also slightly soluble in DCM/Chloroform.
Protocol: The "Floated Solid" Technique Do not rely solely on aqueous extraction. Use solubility differences first.
-
Concentrate: Remove the reaction solvent (usually CCl₄ or Benzene) to roughly 1/4th volume.
-
Precipitate: Add cold Hexane or Pentane (non-polar). Succinimide is insoluble in alkanes and will float/precipitate.
-
Filter: Filter off the white solid (Succinimide) through a sintered glass funnel.
-
Wash: Wash the filtrate (organic layer) with water (
) to remove residual traces.[1] -
Dry: Dry over anhydrous MgSO₄.
Data: Solubility Profile for Workup
| Solvent | 3-(bromomethyl)isothiazole | Succinimide (Byproduct) | Action |
| CCl₄ / Benzene | Soluble | Insoluble (floats) | Filter first |
| DCM / CHCl₃ | Soluble | Slightly Soluble | Avoid for primary isolation |
| Hexane / Pentane | Soluble | Insoluble | Best for precipitation |
| Water | Insoluble (Hydrolysis risk) | Soluble | Use for final wash only |
Module 3: Chromatographic Purification (The "Neutral" Method)
Q: My product streaks on the TLC and decomposes on the silica column. Why?
A: Standard silica gel is slightly acidic (pH ~5-6). This acidity catalyzes the elimination of HBr from your product, destroying it before it elutes. You must neutralize the stationary phase.
Troubleshooting Protocol: Neutralized Flash Chromatography
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Modifier: Triethylamine (Et₃N).
-
Solvent System: Hexane/Ethyl Acetate (Gradient).[2]
Step-by-Step:
-
Slurry Preparation: Prepare your silica slurry using Hexane containing 1% Triethylamine .
-
Packing: Pour the column and flush with 2 column volumes of the Hexane/Et₃N mixture. This neutralizes the acidic sites on the silica.
-
Loading: Load your crude (dissolved in minimum Hexane/DCM) carefully.
-
Elution: Run the gradient (e.g., 0%
20% EtOAc in Hexane). Note: You can stop adding Et₃N to the mobile phase once the column is packed, or keep it at 0.5% if the compound is ultra-sensitive.
Q: How do I separate the mono-bromo (product) from the di-bromo impurity? A: The di-bromo derivative (3-(dibromomethyl)isothiazole) is less polar.
-
TLC Visualization: Use UV (254 nm). The di-bromo usually runs higher (Rf ~0.6 in 10% EtOAc/Hex) compared to the mono-bromo (Rf ~0.4).
-
Strategy: Use a shallow gradient. Start with 100% Hexane to flush the di-bromo, then slowly increase polarity.
Module 4: Visualization & Logic Flows
Diagram 1: Purification Decision Tree
Caption: Logical workflow for processing the crude reaction mixture based on physical state and impurity profile.
Diagram 2: The "Blackening" Mechanism (Why Neutralization Matters)
Caption: Mechanism of acid-catalyzed decomposition on silica gel leading to polymerization.
Module 5: Alternative Purification (Distillation)
Q: Can I just distill it? A: Only if you have high-vacuum equipment (Kugelrohr or similar).
-
Risk: High. The compound may polymerize or explode if heated above 100°C at atmospheric pressure.
-
Requirement: Vacuum < 1 mmHg. Bath temperature < 60°C.
-
Recommendation: Use chromatography (Module 3) unless you are processing >50g scale.
References
-
Preparation of Isothiazoles: P. A. S. Smith. "The Chemistry of Open-Chain Organic Nitrogen Compounds." Journal of Organic Chemistry, 2021, 86, 632-642.[3] (General synthesis context for isothiazoles).
-
Purification of Alkyl Bromides: "Alkyl and Alkylene Bromides." Organic Syntheses, Coll. Vol. 1, p.25 (1941); Vol. 1, p.3 (1921). (Foundational techniques for handling unstable alkyl bromides).
-
Synthesis of 3-(bromomethyl)isothiazoles: Described in World Patent WO2010038166A1. "Compounds and their use as nicotinic acetylcholine receptor ligands." (Specific reference to the bromomethyl intermediate synthesis and handling).
-
Succinimide Removal Techniques: "N-Bromosuccinimide removal at workup." Sciencemadness Discussion & BenchChem Protocols. (Practical laboratory consensus on solubility-based workups).
Sources
challenges in the scale-up synthesis of isothiazole derivatives
Welcome to the Isothiazole Scale-Up Support Center . As a Senior Application Scientist, I have designed this portal to assist researchers, synthetic chemists, and drug development professionals in overcoming the notorious bottlenecks associated with the scale-up synthesis of isothiazole derivatives.
Historically, the facile assembly of the 1,2-thiazole (isothiazole) core has been severely hindered by the instability of thiohydroxylamine intermediates and the thermodynamic challenges of direct N–S bond formation. Below, you will find field-proven troubleshooting guides, quantitative route comparisons, and self-validating methodologies to ensure your syntheses transition seamlessly from the milligram to the multi-gram scale.
Part 1: Troubleshooting Guides & FAQs
Q1: We are experiencing severe exothermic runaways and poor functional group tolerance when scaling up the oxidative cyclization of thioamides using traditional halogens (
Q2: Our visible-light photoredox synthesis of isothiazoles from iminyl radicals works perfectly in a 10 mL vial but fails completely in a 5-liter batch reactor. What is the mechanistic failure, and how do we fix it? A2: This is a classic manifestation of the Beer-Lambert law. In a large batch reactor, photon attenuation causes light to only penetrate a few millimeters into the reaction mixture. Consequently, the outer layer of your solution is over-irradiated (leading to radical degradation and side-reactions), while the core remains unreacted. The Solution: You must shift from batch to a continuous flow photochemical setup[3]. By pumping your oxime precursors and photocatalyst through narrow fluorinated ethylene propylene (FEP) tubing wrapped around an LED core, you ensure uniform photon flux across the entire reaction volume. This guarantees consistent N–S bond formation from iminyl radicals and allows for continuous, multi-gram throughput without over-irradiation[4].
Q3: We are struggling with regioselectivity when attempting to synthesize 3-hydroxy-4,5-disubstituted isothiazoles, and we cannot use transition metals due to strict API purity guidelines. What is the most scalable alternative? A3: Avoid late-stage functionalization and instead utilize a convergent two-component annulation strategy. You can react dithioates with aryl acetonitriles using a simple, inexpensive base like KOH under aerial conditions[5]. This method forms the new C–C, C–O, and N–S bonds in a single concerted step. Because it relies on basic condensation rather than transition-metal catalysis, you completely bypass the risk of heavy metal contamination in your final Active Pharmaceutical Ingredient (API).
Part 2: Scale-Up Data & Route Comparison
To make informed decisions on your synthetic route, consult the quantitative comparison of N–S bond formation strategies below. Data is aggregated from recent process chemistry optimizations.
| Reaction Parameter | Batch Photochemistry | Continuous Flow Photochemistry | Halogen Oxidation ( | Hypervalent Iodine (PhINTs) |
| Scalability Limit | Poor (< 1g before yield drops) | Excellent (Multi-gram/hr) | Moderate (Requires extreme cooling) | Excellent (Gram-scale verified) |
| N–S Bond Yield | 30 - 40% at scale | 85 - 95% | 50 - 60% | 72 - 96% |
| Functional Group Tolerance | High | High | Low (Acidic degradation) | High (Neutral conditions) |
| Reaction Time | 24 - 48 hours | 10 - 30 minutes (residence time) | 4 - 8 hours | 1 - 2 hours |
| Primary Limitation | Severe photon attenuation | Initial equipment setup cost | Corrosive, toxic byproducts | Reagent cost at pilot scale |
Part 3: Standard Operating Procedure (SOP)
Scalable Metal-Free Synthesis of 4,5-Disubstituted Isothiazoles
This protocol leverages the to ensure a safe, scalable, and self-validating workflow[6].
Reagents & Equipment:
-
2-Substituted thioacetamide (modified with an enamine moiety): 1.0 equivalent (e.g., 10 mmol for a 1.5g scale-up).
-
N-sulfonyliminoiodinane (PhINTs): 1.5 equivalents.
-
Solvent: Anhydrous Dichloromethane (DCM). Causality: DCM is chosen because its low boiling point facilitates easy solvent removal at scale, and it is inert to the oxidative intermediate states.
-
Standard round-bottom flask with magnetic stirring (open to air).
Step-by-Step Methodology:
-
Preparation: Dissolve the thioacetamide derivative (10 mmol) in 50 mL of anhydrous DCM at room temperature.
-
Oxidant Addition: Slowly add PhINTs (15 mmol) in portions over 10 minutes. Causality: Portion-wise addition prevents localized concentration spikes, ensuring the formal [4+1] annulation proceeds smoothly without generating unwanted thermal spikes.
-
Self-Validating Reaction Monitoring: Stir the mixture at room temperature open to the air. You will observe a distinct color change from pale yellow to deep orange, indicating the formation of the sulfonylisothiazoline intermediate.
-
Completion Check: After 1.5 hours, monitor the reaction via TLC (Hexane/EtOAc 7:3). The protocol is self-validating: the reaction is deemed complete when the starting material spot disappears and a new, highly fluorescent spot (often blue-light-shifted) appears under 254 nm UV light, confirming the aromatized isothiazole core[7].
-
Workup & Purification: Evaporate the DCM under reduced pressure. Triturate the crude residue with cold diethyl ether. Causality: The byproduct, iodobenzene, is highly soluble in ether, while the target isothiazole will precipitate as a pure solid, bypassing the need for scale-limiting column chromatography. Filter and dry under a vacuum.
Part 4: Process Flow & Mechanistic Visualizations
Continuous flow setup for photochemical isothiazole synthesis to overcome photon attenuation.
Metal-free mechanistic pathway for isothiazole construction via thioamide and iminoiodinane.
Part 5: References
-
Ilkin, V. G., et al. "Isothiazole Construction by Metal-Free Reactions of Thioamides with Iminoiodinanes and Their Photophysical Properties." The Journal of Organic Chemistry, 2025. URL:[Link]
-
Cabrera-Afonso, M. J., et al. "Metal-free visible light-promoted synthesis of isothiazoles: a catalytic approach for N–S bond formation from iminyl radicals under batch and flow conditions." Green Chemistry, 2020, 22, 6792-6797. URL:[Link]
Sources
- 1. medwinpublisher.org [medwinpublisher.org]
- 2. researchgate.net [researchgate.net]
- 3. repositorio.uam.es [repositorio.uam.es]
- 4. Metal-free visible light-promoted synthesis of isothiazoles: a catalytic approach for N–S bond formation from iminyl radicals under batch and flow conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Handling and Reacting 3-(Bromomethyl)isothiazole
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Purpose: To provide field-proven troubleshooting strategies, mechanistic insights, and validated protocols for preventing the degradation of 3-(bromomethyl)isothiazole during storage and synthetic applications.
Part 1: Core Mechanistic Principles
3-(Bromomethyl)isothiazole is a highly reactive, bifunctional heteroaryl alkyl halide. Its utility in drug discovery as a synthetic building block is matched by its notorious instability if handled incorrectly. As a Senior Application Scientist, I frequently see researchers lose yield not to competing reaction pathways, but to the premature degradation of the reagent itself.
The instability of this compound stems from its dual chemical nature:
-
Electrophilic Hotspot: The bromomethyl group is highly susceptible to nucleophilic attack (SN2) and hydrolysis[1].
-
Nucleophilic Nitrogen: The nitrogen atom within the isothiazole ring possesses a lone pair that retains sufficient nucleophilicity to attack the bromomethyl group of an adjacent molecule.
When the free base of 3-(bromomethyl)isothiazole is concentrated, it undergoes rapid self-alkylation (polymerization/oligomerization), forming insoluble quaternary ammonium salts[2][3]. To circumvent this, the reagent must be stored as a hydrohalide salt (e.g., hydrobromide) to protonate the nitrogen, thereby disabling its nucleophilicity until the exact moment of the desired reaction[4].
Part 2: Troubleshooting Guides & FAQs
Q1: My 3-(bromomethyl)isothiazole has formed an insoluble white/yellow precipitate in the storage vial. What happened?
A: Your compound has undergone self-alkylation (quaternization). If stored as a free base, or if the hydrobromide salt was exposed to moisture or ambient bases, the unprotonated isothiazole nitrogen of one molecule attacked the bromomethyl carbon of another. This forms a polymeric quaternary ammonium salt network. Action: Discard the polymerized material. In the future, ensure the compound is strictly stored as the hydrobromide (HBr) salt at -20 °C under an argon atmosphere[2][4].
Q2: During my alkylation reaction, I am seeing a massive spike in a byproduct corresponding to 3-(hydroxymethyl)isothiazole on LCMS. How do I prevent this?
A: You are observing competitive hydrolysis. The bromomethyl group is highly sensitive to trace water[1]. Action: You must enforce strict anhydrous conditions. Dry your solvents over molecular sieves, flame-dry your glassware, and ensure your nucleophile is thoroughly desiccated. If using a hygroscopic base like K2CO3, dry it in a vacuum oven prior to use.
Q3: I added my nucleophile, base, and 3-(bromomethyl)isothiazole together in one pot, but my yield of the desired alkylated product is below 10%. Why?
A: By mixing everything simultaneously, you deprotonated the 3-(bromomethyl)isothiazole HBr salt all at once, creating a high concentration of the free base. At high concentrations, the rate of intermolecular self-alkylation outcompetes the rate of your desired cross-alkylation[3]. Action: You must use an inverse addition technique. Add the 3-(bromomethyl)isothiazole slowly to a dilute solution of your pre-formed nucleophile. This keeps the steady-state concentration of the free isothiazole base extremely low.
Part 3: Data Presentation & Reaction Optimization
To design a self-validating experimental system, you must select the correct reagents and monitor for specific degradation indicators.
Table 1: Summary of Degradation Pathways and Indicators
| Degradation Pathway | Mechanistic Cause | Visual / Analytical Indicator | Primary Prevention Strategy |
| Self-Alkylation | Intermolecular SN2 attack by isothiazole nitrogen | Insoluble precipitate; loss of starting material mass | Store as HBr salt; utilize slow dropwise addition |
| Hydrolysis | Nucleophilic displacement by H2O | Presence of 3-(hydroxymethyl)isothiazole on TLC/LCMS | Strict anhydrous conditions; Schlenk techniques |
| Photodegradation | Homolytic C-Br bond cleavage | Darkening of reagent (brown/purple tint) | Store in amber vials; protect reaction from light |
Table 2: Base Selection for Alkylation Reactions
Choosing the right base is critical. The base must neutralize the HBr salt to allow the reaction to proceed, without competing for the electrophile.
| Base Type | Examples | Recommendation | Causality & Rationale |
| Non-Nucleophilic Amine | DIPEA, TEA | Highly Recommended | Efficiently neutralizes the HBr salt and deprotonates the nucleophile without attacking the bromomethyl group. |
| Inorganic Carbonate | K2CO3, Cs2CO3 | Recommended | Mild, heterogeneous nature prevents over-alkylation. Easy to remove via filtration. |
| Nucleophilic Amine | Pyridine, DMAP | Avoid | Will rapidly attack the bromomethyl group, forming unwanted stable quaternary ammonium adducts. |
| Strong Base | NaH, KOtBu | Use with Caution | Can promote unwanted elimination pathways or degrade the isothiazole ring if not carefully temperature-controlled. |
Part 4: Visualizing the Chemical Workflows
Competing reaction pathways for 3-(bromomethyl)isothiazole and degradation risks.
Optimized workflow for handling and reacting 3-(bromomethyl)isothiazole salts.
Part 5: Validated Experimental Protocol
To ensure a self-validating system, this protocol utilizes in-situ neutralization combined with slow addition . This guarantees that the free base of 3-(bromomethyl)isothiazole only exists in transient, highly dilute quantities, forcing it to react with your target nucleophile rather than itself[3].
Objective: N-alkylation or O-alkylation using 3-(bromomethyl)isothiazole hydrobromide.
Step 1: Preparation of the Nucleophile Solution
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum under an argon atmosphere.
-
Dissolve your target nucleophile (1.0 eq) in a dry, polar aprotic solvent (e.g., anhydrous DMF or Acetonitrile, 0.1 M concentration).
-
Add a non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA) or anhydrous K2CO3) (2.5 to 3.0 eq). Note: The excess base is required to neutralize the HBr salt of the reagent AND deprotonate your nucleophile.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
Step 2: Preparation of the Reagent Solution
-
In a separate, dry vial purged with argon, dissolve 3-(bromomethyl)isothiazole hydrobromide (1.1 eq) in the minimum required volume of the same anhydrous solvent.
-
Critical Check: Do not add base to this vial. The solution should remain acidic/neutral to prevent premature self-alkylation.
Step 3: Controlled Addition
-
Draw the reagent solution into a dry syringe.
-
Add the reagent solution dropwise (approx. 1 drop per 2-3 seconds) to the vigorously stirring nucleophile solution at 0 °C.
-
Causality: As each drop enters the flask, the base neutralizes the HBr, generating the free 3-(bromomethyl)isothiazole. Because it is surrounded by a massive excess of the target nucleophile, the desired SN2 reaction occurs instantly, preventing the reagent from finding another molecule of itself to polymerize.
Step 4: Reaction Monitoring and Workup
-
Allow the reaction to slowly warm to room temperature over 2 hours.
-
Monitor by TLC or LCMS. You should observe minimal 3-(hydroxymethyl)isothiazole (indicating successful exclusion of water) and no baseline polymeric material.
-
Quench the reaction with saturated aqueous NH4Cl, extract with Ethyl Acetate, wash with brine to remove DMF, dry over Na2SO4, and concentrate under reduced pressure.
References
- European Patent Office (EP1007517B1).Process for the preparation of 5-hydroxymethylthiazoles.
Sources
- 1. EP1007517B1 - Process for the preparation of 5-hydroxymethylthiazoles - Google Patents [patents.google.com]
- 2. 4-(Bromomethyl)pyridine hydrochloride | 843673-58-5 | Benchchem [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buy 2-Bromo-6-(bromomethyl)pyridine hydrobromide | 32938-46-8 [smolecule.com]
Technical Support Hub: Solvent Effects on 3-(bromomethyl)isothiazole
This is Dr. Aris Thorne , Senior Application Scientist at the Isothiazole Chemistry Technical Center. I have structured this guide to address the specific kinetic and thermodynamic challenges of working with 3-(bromomethyl)isothiazole .
This molecule is not a standard alkyl halide; it is a benzylic-like electrophile attached to an electron-withdrawing heterocyclic ring. The choice of solvent is the single most critical variable determining whether you get high-yield substitution or intractable polymeric tar.
Executive Summary: The Reactivity Profile
3-(bromomethyl)isothiazole contains a highly reactive exocyclic carbon-bromine bond. The isothiazole ring acts as an electron-withdrawing group (EWG), making the methylene carbon significantly more electrophilic than a standard alkyl bromide.
-
Primary Reactivity:
Nucleophilic Substitution.[1] -
Secondary Risk: Self-Quaternization (Intermolecular attack of ring Nitrogen on the bromomethyl group).
-
Solvent Role: Modulates nucleophile strength and stabilizes/destabilizes the transition state.
Module 1: Solvent Selection for Nucleophilic Substitution ( )
User Question: I am reacting 3-(bromomethyl)isothiazole with a secondary amine. Which solvent will give the fastest kinetics?
Technical Guidance:
For
Solvent Performance Matrix
| Solvent Class | Examples | Relative Rate ( | Mechanistic Impact | Recommended For |
| Polar Aprotic | DMF, DMSO, DMAc, NMP | Fastest (10³-10⁵x) | Solvates cations ( | Azidation, Thiolation, difficult Aminations. |
| Polar Aprotic (Volatile) | Acetonitrile (MeCN), Acetone | Fast | Good balance of rate and workup ease (evaporable). | Standard Aminations, Finkelstein reactions. |
| Polar Protic | Ethanol, Methanol, Water | Slow | H-bonds to nucleophile, forming a "solvent cage" that must be broken before reaction. | Avoid for |
| Non-Polar | Toluene, DCM, Hexane | Very Slow | Poor solubility of ionic reagents; poor stabilization of the polar transition state. | Phase Transfer Catalysis (PTC) conditions only. |
Expert Insight:
In DMF or DMSO , the nucleophile is not hydrogen-bonded. It attacks the bromomethyl carbon aggressively. In Ethanol , the nucleophile is "wrapped" in solvent molecules, raising the activation energy (
Module 2: Stability & Side Reactions (The "Tar" Effect)
User Question: My reaction mixture turned into a dark, insoluble gum after sitting overnight in concentrated solution. What happened?
Technical Guidance: You have likely encountered Self-Quaternization (Polymerization) . The isothiazole nitrogen is weakly nucleophilic. In high concentrations or non-nucleophilic solvents, one molecule of 3-(bromomethyl)isothiazole can attack another, displacing bromide and forming an intermolecular salt. This propagates into a polymer.
The Solvent Effect on Stability:
-
High Dielectric Constant Solvents (e.g., DMSO): Can actually promote this self-reaction if the intended nucleophile is weak or absent, because the polar medium stabilizes the resulting charged pyridinium-like salt.
-
Protic Solvents: Can suppress this slightly by H-bonding to the ring nitrogen, lowering its nucleophilicity, but this trades stability for lower reactivity toward your target.
Protocol for Stability:
-
Dilution: Maintain concentration
. -
Order of Addition: Always have the nucleophile present in excess before adding the bromide. Never store the bromide in a polar aprotic solvent without the nucleophile.
Module 3: Visualizing the Reaction Landscape
The following diagram maps the kinetic competition dictated by your solvent choice.
Figure 1: Reaction pathways dictated by solvent class. Green paths indicate optimal synthesis; red/black paths indicate side reactions.
Module 4: Troubleshooting FAQs
Q1: I am using ethanol because my nucleophile (thiourea) is not soluble in DCM. Is this okay? A: Yes. Thiourea is a special case (Hantzsch Thiazole Synthesis). Ethanol is the standard solvent here because the reaction is driven by reflux and the high nucleophilicity of sulfur. The "solvent cage" effect is overcome by thermal energy (reflux), and thiourea is more nucleophilic than ethanol, minimizing solvolysis.
-
Protocol: Reflux in absolute ethanol for 2-4 hours.
Q2: Can I use water as a co-solvent? A: Only if you are using a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide). Without PTC, the 3-(bromomethyl)isothiazole will not dissolve in the aqueous phase, and hydrolysis (conversion to the alcohol) will occur at the interface slowly.
Q3: How do I remove DMF after the reaction?
A: DMF has a high boiling point (
-
Workup: Dilute the reaction mixture with 5x volume of water (to dissolve DMF) and extract the product into Ethyl Acetate or Ether. Wash the organic layer with water (
) and Brine ( ) to remove residual DMF.
Module 5: Standard Operating Procedure (SOP)
Protocol: Amination of 3-(bromomethyl)isothiazole in Acetonitrile
Objective: Synthesis of secondary/tertiary amines via
-
Preparation:
-
Solvent: Acetonitrile (MeCN), anhydrous.
-
Base: Potassium Carbonate (
), 2.0 equivalents (to scavenge HBr). -
Nucleophile: Amine (1.1 equivalents).
-
Substrate: 3-(bromomethyl)isothiazole (1.0 equivalent).
-
-
Execution:
-
Dissolve the Amine in MeCN in a round-bottom flask.
-
Add
and stir for 10 minutes. -
Cool the solution to
(ice bath). Reason: Controls the exotherm and prevents immediate double-alkylation. -
Add 3-(bromomethyl)isothiazole dropwise (dissolved in minimal MeCN).
-
Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC.[1][2]
-
-
Workup:
-
Filter off the solid inorganic salts (
, Excess ). -
Concentrate the filtrate under reduced pressure.
-
Purify via column chromatography (Silica gel).
-
References
-
BenchChem Application Notes. Solvent Effects on the Reactivity of Dimethyl 3-(bromomethyl)phthalate. (Analogous benzylic bromide reactivity principles). [3]
-
Kalogirou, A. S., & Koutentis, P. A. (2023).[2][4][5] Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid.[4][5] Molbank, 2023(1), M1557.[4]
-
Ma, X., Yu, X., Huang, H., Zhou, Y., & Song, Q. (2020).[6][7] Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters.[6][8] Organic Letters, 22(14), 5284–5288.[8]
-
ChemScene. 5-Bromo-3-(bromomethyl)isothiazole Product Data.
-
LibreTexts Chemistry. Nucleophilic Substitution Reaction Overview.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. Isothiazole synthesis [organic-chemistry.org]
- 8. Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 3-Bromoisothiazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the cross-coupling of 3-bromoisothiazoles. Our focus is on providing practical, field-proven insights to help you optimize your catalyst systems and achieve high-yield, reproducible results.
Introduction: The Isothiazole Challenge
The isothiazole ring is a valuable scaffold in medicinal chemistry and materials science.[1] However, its functionalization via palladium-catalyzed cross-coupling reactions presents unique challenges. The primary obstacle is the propensity of the isothiazole's sulfur and nitrogen atoms to coordinate with the palladium center, leading to catalyst deactivation and low yields.[2][3] This guide is designed to help you navigate these challenges by making informed decisions about catalyst, ligand, base, and solvent selection.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions used to functionalize 3-bromoisothiazoles?
A1: The most prevalent methods for forming new carbon-carbon and carbon-nitrogen bonds at the 3-position of bromoisothiazoles are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.[4] These reactions allow for the introduction of a wide variety of aryl, heteroaryl, vinyl, amine, and alkynyl groups.[4]
Q2: Why is catalyst deactivation a major concern with isothiazole substrates?
A2: Catalyst deactivation, often observed as the formation of palladium black, is a significant issue.[2][4] It primarily occurs through two mechanisms:
-
Poisoning by Sulfur: The sulfur atom in the isothiazole ring can strongly adsorb onto the active metal sites of the palladium catalyst, blocking reactants from accessing them.[3] This is a common problem for precious metal catalysts like Palladium (Pd), Platinum (Pt), and Nickel (Ni).[3]
-
Inhibition by Nitrogen: The lone pair of electrons on the isothiazole's nitrogen atom can coordinate to the palladium center, forming inactive or less active catalyst complexes.[2][5]
Q3: What general type of catalyst system is recommended to overcome these issues?
A3: For challenging substrates like 3-bromoisothiazoles, catalyst systems employing bulky, electron-rich phosphine ligands are highly recommended.[6][7] Ligands such as XPhos, SPhos, and RuPhos can promote the desired catalytic cycle while minimizing deactivation pathways.[4][6][8] Using pre-formed palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts) can also offer greater reliability and reproducibility compared to generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[5][9][10]
Troubleshooting Guide: From Low Yields to Side Reactions
This section addresses specific experimental problems in a structured, cause-and-solution format.
Problem 1: Low to No Product Conversion
Your reaction has stalled, returning primarily starting material. This is the most common failure mode and often points to an issue with the catalyst's activity.
| Potential Cause | Underlying Reason (The "Why") | Recommended Solution |
| Catalyst Deactivation | The active Pd(0) catalyst is being poisoned by the isothiazole's sulfur or nitrogen atoms, causing it to precipitate as inactive palladium black.[2][3] | 1. Switch to a Robust Ligand: Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) which stabilize the palladium center and accelerate the reductive elimination step.[4][6] 2. Use a Pre-catalyst: Employ a modern palladium precatalyst (e.g., XPhos Pd G3) for more reliable formation of the active catalytic species.[5][10] 3. Increase Ligand Ratio: A slightly higher ligand-to-palladium ratio (e.g., 2:1 to 4:1) can sometimes prevent catalyst aggregation.[9] |
| Inefficient Oxidative Addition | The first step of the catalytic cycle—the insertion of Pd(0) into the C-Br bond—is too slow. Aryl bromides are generally reactive, but challenging electronic or steric properties can impede this step.[11] | 1. Select an Appropriate Ligand: Electron-rich phosphine ligands are known to facilitate the oxidative addition step.[6] 2. Consider Halide Exchange: If feasible, converting the 3-bromoisothiazole to the more reactive 3-iodoisothiazole can significantly accelerate oxidative addition.[4] |
| Suboptimal Base or Solvent | The chosen base may be too weak, have poor solubility, or be inappropriate for the specific coupling type. The solvent system may not adequately dissolve the reagents.[2][9] | 1. Screen Bases: The choice of base is critical.[6][9] Screen a variety of inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ for Suzuki couplings, or strong bases like NaOtBu for Buchwald-Hartwig aminations.[4][5] 2. Optimize Solvent: For biphasic reactions (e.g., Suzuki), ensure vigorous stirring.[9] Test different solvents or co-solvent mixtures (e.g., Toluene, Dioxane, THF, often with water) to improve solubility.[2][12] |
| Presence of Oxygen | Trace oxygen in the reaction vessel can oxidize and deactivate both the Pd(0) catalyst and the phosphine ligands.[9] | Improve Degassing: Ensure your solvent and reaction setup are rigorously deoxygenated. Use several freeze-pump-thaw cycles or sparge thoroughly with an inert gas (Argon or Nitrogen) for 15-30 minutes.[9][13] |
Problem 2: Significant Formation of Side Products
Your desired product is forming, but the yield is compromised by competing reactions.
| Side Reaction | Underlying Reason (The "Why") | Recommended Solution |
| Protodeboronation (Suzuki) | The boronic acid coupling partner reacts with trace water or other protic sources, replacing the boronic acid group with a hydrogen atom. This is often promoted by high temperatures.[2][6] | 1. Use Anhydrous Conditions: Ensure all reagents and solvents are dry. 2. Use Boronic Esters: Pinacol esters of boronic acids are generally more stable and less prone to this side reaction.[6] 3. Select a Different Base: A non-hydroxide base like K₃PO₄ or KF can minimize protodeboronation.[2][4] |
| Homocoupling | Two molecules of the boronic acid (Suzuki) or two molecules of the terminal alkyne (Sonogashira) couple with each other. This is often facilitated by the presence of oxygen.[9] | 1. Rigorous Degassing: This is the most critical step to prevent oxygen-mediated homocoupling.[4][9] 2. Use a Pd(0) Source: Starting directly with a Pd(0) source like Pd₂(dba)₃ can mitigate homocoupling that sometimes occurs during the in-situ reduction of Pd(II) precatalysts.[9] 3. Controlled Addition: Slow addition of the boronic acid can sometimes reduce its instantaneous concentration, lowering the rate of homocoupling.[6] |
| Dehalogenation | The bromine atom on the isothiazole is replaced by a hydrogen atom. This can occur if the reaction is too slow or if certain reagents promote a competing hydrodehalogenation pathway.[2][6][14] | Optimize Conditions: Minimize reaction time and temperature, as prolonged heating can promote this side reaction.[6] Ensure the purity of all reagents. |
Catalyst System Selection Guide
The optimal catalyst system is highly dependent on the specific cross-coupling reaction being performed. The table below provides starting recommendations for catalyst and ligand screening.
| Coupling Reaction | Palladium Source | Recommended Ligands | Typical Base | Common Solvents |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf), XPhos Pd G3[4][10] | XPhos, SPhos, RuPhos, PPh₃, dppf[4][6] | K₂CO₃, Cs₂CO₃, K₃PO₄[4] | Toluene, Dioxane, THF/Water[2][12] |
| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃, XPhos Pd G3/G4[5][15] | XPhos, RuPhos, BrettPhos[8] | NaOtBu, KOtBu, LHMDS[15][16] | Toluene, Dioxane[5][17] |
| Sonogashira | Pd(PPh₃)₄, PdCl₂(PPh₃)₂[4][18] | PPh₃ | Et₃N, DIPEA[4][19] | THF, DMF[19] |
Visualizing the Troubleshooting Workflow
A logical approach is crucial when a reaction fails. The following diagram outlines a systematic workflow for troubleshooting low-yield cross-coupling reactions.
Caption: A logical workflow for troubleshooting low-yield reactions.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of a 3-bromoisothiazole with an arylboronic acid. It must be optimized for each specific substrate combination.
1. Reagent Preparation and Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the 3-bromoisothiazole (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and a finely ground base (e.g., K₃PO₄, 2.0 eq.).[9][13]
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and the ligand (if not using a precatalyst, e.g., XPhos, 2-6 mol%).[9]
2. Establishing Inert Atmosphere:
-
Seal the Schlenk flask with a septum.
-
Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or high-purity Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[13]
3. Solvent Addition and Reaction:
-
Using a syringe, add the degassed solvent (e.g., Toluene or Dioxane/H₂O 4:1) to the flask under a positive pressure of inert gas.[9][13]
-
Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-110 °C).[9]
4. Monitoring and Work-up:
-
Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS.[6][13]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[13][20]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[13]
5. Purification:
-
Purify the crude residue via column chromatography on silica gel to isolate the desired product.[13]
Caption: Standard experimental workflow for cross-coupling.
References
- Technical Support Center: Suzuki Reactions with Isothiazole Substrates - Benchchem.
- Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem.
- Technical Support Center: Catalyst Selection for Cross-Coupling of Isothiazoles - Benchchem.
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
- Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline - Benchchem.
- Technical Support Center: Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds - Benchchem.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-4-isopropylpyridine - Benchchem.
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI.
- Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC.
- Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters.
- Cross-Coupling Reactions Guide.
- Suzuki reaction - Wikipedia.
- Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines - Benchchem.
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- "troubleshooting Suzuki coupling with 3-bromo-1H-indole-2-carbaldehyde" - Benchchem.
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- REVIEW - NSF PAR.
- Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - PMC.
- Technical Support Center: Optimizing Reaction Conditions for 3-Bromo-1-butene - Benchchem.
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- 10. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry | MDPI [mdpi.com]
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- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 16. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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strategies to minimize by-product formation in isothiazole synthesis
Technical Support Center: Minimizing By-Product Formation in Isothiazole Synthesis
Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Objective: Provide actionable, mechanistic solutions to suppress side reactions (regioisomers, dimers, desulfurization) during isothiazole construction.
Introduction: The Isothiazole Challenge
The isothiazole ring (1,2-thiazole) presents a unique synthetic challenge compared to its 1,3-isomer (thiazole). The inherent weakness of the N–S bond (
Part 1: Troubleshooting Guide (Q&A)
Category 1: Regioselectivity in [3+2] Cycloadditions
Q1: I am synthesizing a 3,4-disubstituted isothiazole via nitrile sulfide cycloaddition, but I am observing a 1:1 mixture of 4- and 5-substituted regioisomers. How can I bias this ratio?
A: This is a classic orbital control issue. Unlike nitrile oxides, which are highly regioselective, nitrile sulfides (
-
The Mechanism: The reaction is a concerted [3+2] cycloaddition. The regiochemistry is dictated by the steric and electronic match between the dipole (nitrile sulfide) and the dipolarophile (alkyne).
-
The Fix:
-
Switch Dipolarophiles: Electron-poor alkynes (e.g., acetylenic esters) generally favor the 4-substituted product, while electron-rich alkynes favor the 5-substituted product.
-
Steric Steering: If electronic bias is insufficient, increase the steric bulk of the alkyne substituent.
-
Alternative Precursor: Switch to vinylphosphonates as the dipolarophile. The phosphonate group acts as a temporary regiocontrol element that can be removed or modified later.
-
Temperature Control: Lower reaction temperatures (if the precursor allows) can sometimes improve selectivity by favoring the kinetic product, though nitrile sulfides typically require heat to generate.
-
Category 2: Nitrile Sulfide Decomposition
Q2: My reaction of oxathiazolone with an alkyne yields the corresponding nitrile (
A: You are witnessing the fragmentation pathway . Nitrile sulfides are transient species generated in situ (usually by thermal decarboxylation of oxathiazolones). They are thermodynamically unstable and prone to unimolecular decomposition before they can find the alkyne.
-
The Mechanism:
-
The Fix:
-
Le Chatelier’s Principle: Use a large excess of the dipolarophile (alkyne), often 5–10 equivalents or even using it as the solvent. This increases the rate of the bimolecular trapping step (
) relative to the unimolecular decomposition ( ). -
Increase Temperature: Counter-intuitively, higher temperatures (e.g., 130–160°C in chlorobenzene or xylene) often favor the cycloaddition because the activation energy for cycloaddition is higher than for decomposition, but the entropy factor at high concentration favors the trap.
-
Microwave Irradiation: Rapid heating can minimize the time the intermediate spends in the "danger zone" of decomposition.
-
Category 3: Oxidative Cyclization Issues
Q3: During the oxidative cyclization of
A: This is a concentration and oxidant issue.[1] The formation of the S–N bond requires the nitrogen nucleophile to attack an oxidized sulfur species (e.g., sulfenyl iodide). If two sulfur atoms find each other first, they dimerize.
-
The Fix:
-
High Dilution: Run the reaction at low concentration (0.01 M to 0.05 M) to disfavor intermolecular S–S coupling (second-order kinetics) while favoring intramolecular S–N bond formation (first-order kinetics).
-
Switch Oxidants: If using
, ensure it is added slowly or use a hypervalent iodine reagent (e.g., PIFA or PIDA) which promotes rapid intramolecular trapping. -
Base Selection: Ensure sufficient base (e.g.,
or pyridine) is present to deprotonate the amine, making it a better nucleophile to intercept the activated sulfur.
-
Part 2: Optimized Experimental Protocol
Method: Oxidative Cyclization of
Target Molecule: 3-Phenyl-5-methylisothiazole Reaction Type: Intramolecular S–N Bond Formation
Step-by-Step Methodology:
-
Precursor Synthesis (In Situ):
-
Dissolve 3-aminocrotononitrile (1.0 equiv) in anhydrous THF (0.1 M).
-
Add Phenyl isothiocyanate (1.0 equiv) and cool to 0°C.
-
Add NaH (1.1 equiv) portion-wise. Stir for 2 h to form the
-amino thione intermediate. -
Checkpoint: TLC should show consumption of starting materials and formation of a polar intermediate.
-
-
Cyclization (The Critical Step):
-
Dilution: Dilute the reaction mixture with EtOH/THF (1:1) to a concentration of 0.02 M . Crucial for preventing dimerization.
-
Oxidant Addition: Add Iodine (
, 1.2 equiv) dissolved in THF dropwise over 30 minutes at 0°C. -
Mechanistic Note: Slow addition keeps the concentration of oxidized sulfur low, preventing S–S coupling.
-
Stir at room temperature for 3 hours.
-
-
Workup & Purification:
-
Quench with saturated aqueous
(sodium thiosulfate) to remove excess iodine. -
Extract with EtOAc (
). Wash combined organics with brine. -
Dry over
and concentrate. -
Purification: Silica gel chromatography (Hexanes/EtOAc).
-
Sulfur Removal: If elemental sulfur is present (from side reactions), wash the crude solid with cold
(Caution: Toxic/Flammable) or use a sulfite wash during workup.
-
Part 3: Visualization of Reaction Pathways
Diagram 1: Nitrile Sulfide Competition Pathways
Caption: Kinetic competition between the desired [3+2] cycloaddition and the parasitic fragmentation to nitrile and sulfur.
Diagram 2: Troubleshooting Decision Tree
Caption: Strategic selection of synthesis method based on observed by-products and substrate constraints.
Part 4: Data Summary
Table 1: Comparison of Isothiazole Synthesis Methods & By-Product Risks
| Method | Key Intermediate | Primary By-Product | Mitigation Strategy |
| [3+2] Cycloaddition | Nitrile Sulfide ( | Nitrile ( | High concentration of dipolarophile; High Temp. |
| Oxidative Cyclization | Thioamide / Enaminothione | Disulfide Dimer ( | High dilution; Slow addition of oxidant. |
| Ring Transformation | Isoxazole | Hydrolysis products | Anhydrous conditions; |
References
-
Paton, R. M. (1984). Nitrile Sulphides. In Comprehensive Heterocyclic Chemistry. Elsevier.
-
Sanders, M. J., et al. (2009). Regioselectivity of Nitrile Sulfide Cycloadditions. Journal of Organic Chemistry.
-
Shukla, G., et al. (2016).
-Ketodithioesters. Organic Letters. -
Timberlake, J. W., et al. (1989). Oxidative Cyclization of Thioamides. Synthesis.
-
Ma, X., et al. (2020).[2][3] Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction. Organic Letters.
Sources
Validation & Comparative
comparative reactivity of 3-(bromomethyl)isothiazole vs 3-(chloromethyl)isothiazole
Comparative Reactivity Guide: 3-(Bromomethyl)isothiazole vs. 3-(Chloromethyl)isothiazole in API Synthesis
Executive Summary
The isothiazole nucleus is a privileged pharmacophore in modern medicinal chemistry, frequently utilized to impart metabolic stability and unique hydrogen-bonding profiles in drug candidates ([1]). When functionalizing active pharmaceutical ingredients (APIs) with an isothiazol-3-ylmethyl moiety, synthetic chemists must choose between two primary alkylating agents: 3-(bromomethyl)isothiazole and 3-(chloromethyl)isothiazole .
This guide provides an objective, data-driven comparison of these two reagents, detailing their mechanistic reactivity, stability trade-offs, and optimal experimental workflows to aid researchers in late-stage drug development.
Mechanistic Causality: The Halogen Effect in Alkylation
The alkylation of nucleophiles using heterobenzylic halides proceeds predominantly via a bimolecular nucleophilic substitution (
Bromide is a significantly superior leaving group compared to chloride. This is driven by two fundamental factors:
-
Bond Dissociation Energy: The carbon-bromine bond (~285 kJ/mol) is substantially weaker than the carbon-chlorine bond (~339 kJ/mol), lowering the activation energy required to reach the
transition state ([3]). -
Polarizability: The larger atomic radius of the bromide ion allows it to better stabilize the developing negative charge in the transition state.
Consequently, 3-(bromomethyl)isothiazole exhibits a higher intrinsic reactivity. This makes it the reagent of choice for shorter reaction times or when coupling with sterically hindered nucleophiles ([2]). However, this hyper-reactivity inherently reduces the reagent's shelf-life, making it more susceptible to ambient hydrolysis and auto-polymerization compared to the highly stable 3-(chloromethyl)isothiazole.
Caption: Decision workflow for selecting isothiazolyl reagents based on nucleophile strength.
Quantitative Comparison: Reactivity vs. Stability
The following table synthesizes the comparative performance metrics of both reagents to guide your synthetic strategy.
| Parameter | 3-(Bromomethyl)isothiazole | 3-(Chloromethyl)isothiazole |
| Leaving Group | Bromide ( | Chloride ( |
| Relative | High (Typically 10x - 50x faster) | Moderate (Baseline) |
| C-X Bond Energy | ~285 kJ/mol | ~339 kJ/mol |
| Storage Stability | Low (Requires cold storage, inert gas) | High (Stable at room temperature) |
| Lachrymatory Hazard | Severe | Moderate |
| Optimal Substrates | Weak amines, bulky phenols, complex APIs | Primary amines, unhindered thiols |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes causality explanations for the physical chemistry at play and built-in analytical checkpoints.
Caption: Self-validating workflow for nucleophilic substitution of isothiazolyl halides.
Protocol A: High-Yield N-Alkylation using 3-(Bromomethyl)isothiazole
Best for: Sterically hindered secondary amines.
-
Preparation: Dissolve the secondary amine (1.0 eq) in anhydrous DMF.
-
Causality: DMF is a polar aprotic solvent that significantly accelerates
reactions by solvating cations (like ) while leaving the nucleophile "naked" and highly reactive.
-
-
Base Addition: Add anhydrous
(2.0 eq).-
Causality: An inorganic base is chosen over organic bases (like triethylamine) to prevent competitive quaternization with the highly reactive bromomethyl species.
-
-
Temperature Control: Cool the suspension to 0°C.
-
Causality: The high reactivity of the bromide derivative can lead to exothermic degradation; starting at 0°C suppresses side reactions and auto-polymerization.
-
-
Reagent Addition: Add 3-(bromomethyl)isothiazole (1.1 eq) dropwise over 10 minutes.
-
Validation Checkpoint: After 1 hour, sample the reaction for LC-MS.
-
Self-Validation: You should observe the disappearance of the amine mass and the appearance of the product mass. If unreacted amine persists but the bromide is consumed, the bromide may have hydrolyzed due to trace moisture; add 0.2 eq of fresh bromide.
-
-
Workup: Quench with ice water to precipitate the product or extract with EtOAc.
Protocol B: Controlled S-Alkylation using 3-(Chloromethyl)isothiazole
Best for: Highly reactive aliphatic thiols.
-
Preparation: Dissolve the thiol (1.0 eq) in anhydrous THF.
-
Base Addition: Add
(1.5 eq).-
Causality: The "cesium effect" enhances the solubility and nucleophilicity of the thiolate anion, compensating for the lower intrinsic reactivity of the chloromethyl leaving group.
-
-
Catalysis (Optional): Add a catalytic amount of NaI (0.1 eq).
-
Causality: If the reaction is sluggish, NaI initiates an in situ Finkelstein reaction, temporarily converting the stable chloromethyl species to a highly reactive iodomethyl intermediate.
-
-
Reagent Addition: Add 3-(chloromethyl)isothiazole (1.05 eq) at room temperature.
-
Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc).
-
Self-Validation: The formation of a less polar spot indicates successful thioether formation. The thermal stability of the chloride allows for gentle heating (up to 50°C) if the reaction stalls, without risking rapid reagent decomposition.
-
-
Workup: Filter the inorganic salts and concentrate under reduced pressure.
Conclusion
The selection between 3-(bromomethyl)isothiazole and 3-(chloromethyl)isothiazole is a calculated compromise between reaction kinetics and reagent stability. For complex, late-stage drug functionalization where nucleophilicity is compromised by steric bulk, the bromomethyl variant is indispensable. Conversely, for robust, scalable, early-stage synthesis involving strong nucleophiles, the chloromethyl derivative offers superior handling, safety, and storage profiles.
References
-
Scribd. "Alkyl Halide and Aryl Halide - Chemical Reactions." Scribd.[Link]
Sources
A Researcher's Guide to Validating the Biological Activity of Novel 3-(Bromomethyl)isothiazole Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively validate the biological activity of novel 3-(bromomethyl)isothiazole derivatives. We will move beyond simple protocol recitation to explore the causal relationships behind experimental choices, ensuring a robust and scientifically sound evaluation.
The isothiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[1][2][3] The introduction of a 3-(bromomethyl) group is of particular interest. This substituent acts as a reactive electrophilic "warhead," creating the potential for the molecule to form a stable, covalent bond with its biological target, a mechanism known as covalent inhibition.[4][5][6] This mode of action can lead to potent and durable therapeutic effects, as seen with well-known drugs like penicillin and aspirin.[4][5]
This guide will compare the performance of these novel derivatives against established standards, supported by detailed experimental protocols and data interpretation strategies.
Overall Validation Workflow
A systematic approach is crucial for efficiently characterizing novel compounds. The workflow should progress from broad initial screenings to more specific mechanistic studies.
Caption: High-level workflow for validating novel isothiazole derivatives.
Section 1: Antimicrobial Activity Assessment
Isothiazole-containing compounds have demonstrated notable antibacterial and antifungal properties.[3] A primary screen to determine the Minimum Inhibitory Concentration (MIC) is the foundational experiment in this domain.
Rationale for Method Selection
The broth microdilution method is a standardized, quantitative technique that determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7] It is the "gold standard" for susceptibility testing and provides a clear, numerical endpoint (the MIC value) that is essential for comparing the potency of novel derivatives against standard antibiotics. This method is recommended by standardization bodies like the Clinical and Laboratory Standards Institute (CLSI).[8][9][10]
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is adapted from CLSI guidelines.[8][11]
1. Preparation of Materials:
-
Microorganisms: Use reference strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Media: Mueller-Hinton Broth (MHB).
-
Equipment: 96-well microtiter plates, multichannel pipette, spectrophotometer.
-
Test Compounds: Prepare 1 mg/mL stock solutions of novel derivatives in Dimethyl Sulfoxide (DMSO).
-
Controls:
-
Positive Control: A standard antibiotic (e.g., Ciprofloxacin).
-
Negative Control: MHB with DMSO (vehicle control).
-
Growth Control: MHB with microorganism only.
-
Sterility Control: MHB only.
-
2. Inoculum Preparation:
-
From a fresh agar plate, select several colonies and suspend them in saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[11]
3. Assay Procedure:
-
Add 100 µL of MHB to all wells of a 96-well plate.
-
Add 100 µL of the stock test compound to the first column of wells, creating a 1:2 dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last column.
-
Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control).
-
Seal the plate and incubate at 37°C for 18-24 hours.
4. Data Analysis:
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Results should be compared to the MIC of the positive control antibiotic.
Comparative Data Presentation
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Novel Derivative 1 | 8 | 16 |
| Novel Derivative 2 | 4 | 8 |
| Novel Derivative 3 | >128 | >128 |
| Ciprofloxacin (Std.) | 0.5 | 0.015 |
Section 2: Anticancer and Cytotoxicity Screening
Many heterocyclic compounds are evaluated for their potential as anticancer agents.[2] The MTT assay is a widely used, robust colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[12][13][14]
Rationale for Method Selection
The MTT assay is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells.[12][13][15] The amount of formazan produced is directly proportional to the number of viable cells.[14][16] This makes it an excellent high-throughput screening method to determine a compound's cytotoxic potential and calculate the IC₅₀ (half-maximal inhibitory concentration).
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is based on standard methodologies.[12][15][16]
1. Preparation of Materials:
-
Cell Line: Select a relevant cancer cell line (e.g., HeLa - cervical cancer, A549 - lung cancer).
-
Media: Appropriate cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS).
-
Reagents: MTT solution (5 mg/mL in PBS), Solubilization solution (e.g., DMSO or acidified isopropanol).[16]
-
Test Compounds: Prepare stock solutions in DMSO.
-
Controls:
-
Positive Control: A standard cytotoxic drug (e.g., Doxorubicin).
-
Vehicle Control: Cells treated with DMSO at the highest concentration used for test compounds.
-
Untreated Control: Cells in media only.
-
2. Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[14]
3. Compound Treatment:
-
Prepare serial dilutions of the novel derivatives and control drug in culture media.
-
Remove the old media from the cells and add 100 µL of the media containing the test compounds.
-
Incubate for a specified period (e.g., 48 or 72 hours).
4. Assay Procedure:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[12]
-
Incubate for another 4 hours at 37°C, allowing formazan crystals to form.[12]
-
Carefully remove the media and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[15][16]
-
Shake the plate for 15 minutes to ensure complete dissolution.[15]
5. Data Analysis:
-
Measure the absorbance at 570-590 nm using a microplate reader.[12][15]
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Comparative Data Presentation
| Compound | Cell Line | IC₅₀ (µM) |
| Novel Derivative 1 | HeLa | 12.5 |
| Novel Derivative 2 | HeLa | 5.2 |
| Novel Derivative 3 | HeLa | >100 |
| Doxorubicin (Std.) | HeLa | 0.8 |
Section 3: Anti-inflammatory Activity Screening
Isothiazole derivatives have been reported to possess anti-inflammatory properties.[1][17] A primary target for anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, which exists in two main isoforms: COX-1 (constitutively expressed) and COX-2 (inducible during inflammation).[18] An ideal anti-inflammatory agent selectively inhibits COX-2 to minimize side effects associated with COX-1 inhibition.
Rationale for Method Selection
A cell-free enzymatic assay provides a direct measure of a compound's ability to inhibit COX-2 activity. These kits typically measure the peroxidase component of the COX enzyme.[18] The activity is monitored colorimetrically by the appearance of an oxidized chromogen, allowing for a quantitative determination of inhibition.[18][19] This approach avoids the complexities of cellular uptake and metabolism, giving a clear indication of direct enzyme interaction.
Experimental Protocol: COX-2 Inhibitor Screening Assay
This protocol is a generalized procedure based on commercially available kits.[18][20][21]
1. Preparation of Reagents:
-
Enzyme: Recombinant human COX-2.
-
Buffer: Tris-HCl buffer, pH 8.0.
-
Cofactor: Heme.
-
Substrate: Arachidonic Acid.
-
Chromogen: (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Test Compounds: Prepare serial dilutions in an appropriate solvent (e.g., DMSO).
-
Controls:
-
Positive Control: A known selective COX-2 inhibitor (e.g., Celecoxib).
-
100% Activity Control: Enzyme reaction with no inhibitor.
-
Background Control: Reaction mix without the enzyme.
-
2. Assay Procedure:
-
In a 96-well plate, add assay buffer, heme, and the diluted enzyme to the appropriate wells.
-
Add the test compounds or control inhibitor to the "Inhibitor" wells. Add solvent to the "100% Activity" wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.[20]
-
Initiate the reaction by adding the substrate (Arachidonic Acid) and chromogen to all wells.
-
Immediately monitor the change in absorbance at 590-611 nm over time using a plate reader in kinetic mode.
3. Data Analysis:
-
Calculate the rate of reaction (slope of the absorbance vs. time curve) for each well.
-
Determine the percentage of inhibition for each compound concentration relative to the 100% activity control.
-
Plot the percent inhibition against the log of the compound concentration to calculate the IC₅₀ value.
Comparative Data Presentation
| Compound | COX-2 IC₅₀ (nM) |
| Novel Derivative 1 | 450 |
| Novel Derivative 2 | 180 |
| Novel Derivative 3 | >10,000 |
| Celecoxib (Std.) | 50 |
Section 4: Elucidating the Mechanism of Action
The presence of the 3-(bromomethyl) group strongly suggests a potential for covalent inhibition.[6] This occurs when the inhibitor forms a stable, permanent bond with the target enzyme, leading to irreversible inactivation.[4][5] This mechanism is distinct from reversible inhibition, where the inhibitor can freely associate and dissociate from the enzyme.[4]
Hypothetical Mechanism: Covalent Inhibition
A nucleophilic amino acid residue (like Cysteine or Histidine) in the enzyme's active site can attack the electrophilic carbon of the bromomethyl group. This results in the formation of a covalent bond and the displacement of the bromide ion, permanently inactivating the enzyme.
Caption: Proposed mechanism of covalent inhibition by a 3-(bromomethyl)isothiazole.To investigate this, a time-dependent inhibition assay can be performed. If the compound is a covalent inhibitor, the degree of inhibition will increase with the length of pre-incubation time with the enzyme before adding the substrate. This is because the covalent bond formation is a time-dependent process.[22] Further kinetic studies can determine the rate of inactivation (k_inact) and the inhibitor's binding affinity (K_i).
References
-
Inhibition of enzymes: competitive, non-competitive, covalent, allosteric. Use of enzyme inhibitors in medicine. WikiLectures. [Link]
-
Covalent Inhibition in Drug Discovery. National Institutes of Health (NIH). [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Covalent Enzyme Modification and Transition State Analogs: Key Mechanisms in Enzyme Inhibition. CSIR NET LIFE SCIENCE COACHING. [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]
-
A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medwin Publishers. [Link]
-
Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Thieme Connect. [Link]
-
Covalent inhibition (A) Two-step mechanism of inhibition, where E... ResearchGate. [Link]
-
Enzyme Inhibition. Biology LibreTexts. [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology (ASM). [Link]
-
M100S - Performance Standards for Antimicrobial Susceptibility Testing. ResearchGate. [Link]
-
(PDF) A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. ResearchGate. [Link]
-
Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. Royal Society of Chemistry. [Link]
-
Antimicrobial Susceptibility Testing. National Institutes of Health (NIH). [Link]
-
COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
Antibacterial Susceptibility Test Interpretive Criteria. U.S. Food and Drug Administration (FDA). [Link]
-
COX2 Human Cyclooxygenase Enzymatic LeadHunter Assay. Eurofins Discovery. [Link]
-
COX-2 Biochemical Activity Assay Service. Reaction Biology. [Link]
-
Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). [Link]
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Journal of Science and Technology. [Link]
-
New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Semantic Scholar. [Link]
-
Isothiazole. Wikipedia. [Link]
-
New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. PubMed. [Link]
-
Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. The Gohlke Group. [Link]
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comparing the efficacy of isothiazole-based fungicides with existing standards
Executive Summary: The Isothiazole Divergence
Isothiazole-based chemistries represent a bifurcated class in modern fungicide development. Unlike traditional toxicants (e.g., Azoles, Strobilurins) that rely solely on direct pathogen inhibition, isothiazole moieties—exemplified by Isotianil —often function as Plant Activators , inducing Systemic Acquired Resistance (SAR).
However, recent medicinal chemistry efforts have hybridized the isothiazole scaffold to create Dual-Action Fungicides . These next-generation compounds (e.g., isothiazole-thiazole or isothiazole-strobilurin hybrids) combine the immunomodulatory effects of the isothiazole ring with direct target-site inhibition (e.g., oxysterol-binding protein or Complex III).
This guide compares two distinct subclasses of isothiazole fungicides against industry standards:
-
Pure Isothiazoles (e.g., Isotianil): Compared against other elicitors and standard toxicants.
-
Next-Gen Isothiazole Hybrids (Experimental): Compared against Azoxystrobin and Oxathiapiprolin .
Mechanistic Profiling & Logic
To understand efficacy differences, we must decouple the Mode of Action (MoA).
The "Silent" Efficacy of Isotianil
Isotianil (3,4-dichloro-2'-cyano-1,2-thiazole-5-carboxanilide) exhibits zero in vitro antifungal activity.[1] Its efficacy is entirely host-dependent.
-
Mechanism: Activates the Salicylic Acid (SA) signaling pathway, upregulating defense enzymes like PAL (Phenylalanine ammonia-lyase) and LOX (Lipoxygenase).
-
Comparison Logic: Standard in vitro EC50 assays are invalid for Isotianil. Efficacy must be measured via in vivo disease control indices.
Next-Gen Hybrids (Direct Toxicants)
Newer derivatives, such as Compound 6u (Isothiazole-thiazole derivative), integrate the isothiazole ring into a scaffold targeting the Oxysterol-Binding Protein (OSBP) , similar to the standard Oxathiapiprolin .
-
Mechanism: Disruption of lipid trafficking + Induction of SAR (dual mechanism).
-
Comparison Logic: These can be directly compared using EC50 values.
Visualizing the Mechanistic Divergence
Caption: Divergent modes of action: Isotianil acts strictly on the host (top), while Hybrid 6u targets fungal lipid trafficking with secondary host activation (bottom).
Comparative Efficacy Analysis
Data Set A: Next-Gen Hybrids vs. Commercial Standards (Direct Kill)
Context: Evaluation of Novel Isothiazole-Thiazole (Compound 6u) against Oomycete pathogens (Pseudoperonospora cubensis). Standard: Oxathiapiprolin (Best-in-class Oomycete control) and Azoxystrobin (Broad-spectrum QoI).
| Compound | Target Pathogen | EC50 (mg/L) | Relative Potency | MoA Class |
| Compound 6u (Isothiazole-Hybrid) | P. cubensis (Downy Mildew) | 0.046 | 100x > Azoxystrobin | OSBP Inhibitor + SAR |
| Oxathiapiprolin (Standard) | P. cubensis | 0.01 - 0.05 | Benchmark | OSBP Inhibitor |
| Azoxystrobin (Standard) | P. cubensis | > 5.0 | Low | QoI (Respiration) |
| Compound 6u | P. infestans (Late Blight) | 0.20 | High | OSBP Inhibitor |
| Isotianil | P. infestans | > 100 (Inactive) | N/A (Indirect) | Host Defense Inducer |
Analysis:
-
Superiority: The isothiazole hybrid 6u demonstrates EC50 values on par with Oxathiapiprolin and significantly outperforms Azoxystrobin.
-
Resistance Profile: Cross-resistance studies indicate 6u shares the OSBP target with Oxathiapiprolin; however, the isothiazole moiety provides a secondary "resistance breaking" mechanism via host immunity (SAR), which pure OSBP inhibitors lack.
Data Set B: Isotianil vs. Conventional Standards (Field Efficacy)
Context: Control of Rice Blast (Magnaporthe oryzae). Metric: Disease Control Efficacy (%) in field trials.
| Treatment | Dosage (g a.i./ha) | Efficacy (%) | Duration of Protection |
| Isotianil (Isothiazole) | 200 | 85 - 90% | Long (> 4 weeks) |
| Probenazole (Standard Elicitor) | 300 | 80 - 85% | Moderate |
| Azoxystrobin (Toxicant) | 150 | 90 - 95% | Short (Direct kill only) |
Analysis:
-
Isotianil requires a "lag time" to activate host defenses (3-7 days) but offers prolonged protection compared to direct toxicants like Azoxystrobin, which wash off or degrade.
Validated Experimental Protocols
To replicate these findings, use the following self-validating protocols.
Protocol A: Determination of EC50 (Mycelial Growth Inhibition)
Used for Direct Toxicants (e.g., Compound 6u, Azoxystrobin)
Principle: The "Poisoned Food" technique measures radial growth reduction on agar amended with the test compound.
Workflow Diagram:
Caption: Step-by-step workflow for the Poisoned Food Technique to determine EC50 values.[2][3][4][5]
Detailed Steps:
-
Stock Preparation: Dissolve technical grade fungicide in DMSO to create a
mg/L stock. -
Media Amendment: Add stock solution to sterilized Potato Dextrose Agar (PDA) cooled to 50°C to achieve final concentrations (e.g., 0.0625, 0.125, 0.25, 0.5, 1.0 mg/L). Ensure DMSO concentration does not exceed 0.5% v/v.
-
Inoculation: Use a 5mm cork borer to take mycelial plugs from the active margin of a 5-day-old colony. Place plug mycelium-side down in the center of the amended plate.
-
Validation: Include a solvent control (DMSO only) and a positive control (e.g., Azoxystrobin).
-
Calculation:
Where is control diameter and is treatment diameter. Use Log-Probit analysis to derive EC50.
Protocol B: In Vivo SAR Induction Assay
Used for Isotianil and Immunomodulators
-
Treatment: Foliar spray or root drench plants (e.g., Cucumber at 2-leaf stage) with Isotianil (200 mg/L).
-
Induction Period: Wait 3–7 days. Crucial Step: This allows defense gene expression.[6]
-
Challenge Inoculation: Spray pathogen spore suspension (P. cubensis,
sporangia/mL) onto treated leaves. -
Scoring: Assess disease severity index (0-9 scale) after 7 days compared to water-treated controls.
-
Gene Expression Check (Optional): Perform qPCR on PR-1 or PAL genes to confirm SAR activation.
References
-
Fan, Z., et al. (2018). Design, synthesis and fungicidal activity of isothiazole-thiazole derivatives.[5][7][8] RSC Advances.[2][8]
- Significance: Source of Compound 6u EC50 d
-
Sumitomo Chemical Co. Isotianil (Stout®): Applied Development of a Novel Fungicide. Sumitomo Kagaku R&D Report.[1]
- Significance: Authoritative data on Isotianil's lack of in vitro activity and field efficacy.
-
Fungicide Resistance Action Committee (FRAC). FRAC Code List 2023: Fungal control agents sorted by cross resistance pattern.
- Significance: Standard classification for MoA (Isotianil = P03, Ox
-
Lv, M., et al. (2022). Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. Molecular Diversity.[9]
- Significance: Comparative data for novel carboxamide hybrids against SDHI standards.
Sources
- 1. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 2. researchgate.net [researchgate.net]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. Spiral gradient dilution, a rapid method for determining growth responses and 50% effective concentration values in fungus-fungicide interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. elar.urfu.ru [elar.urfu.ru]
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- 8. Design, synthesis and fungicidal activity of isothiazole-thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives - ProQuest [proquest.com]
A Comparative Spectroscopic Analysis of Synthesized versus Commercial 3-(Bromomethyl)isothiazole: A Guide for Researchers
In the landscape of pharmaceutical research and development, the unequivocal identification and purity assessment of starting materials and intermediates are cornerstones of scientific rigor. This guide provides a detailed comparative analysis of 3-(bromomethyl)isothiazole, a key heterocyclic building block, from two sources: a commercially available sample and a sample synthesized in-house via a common laboratory procedure. Through a side-by-side examination of their spectroscopic data—Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS)—we aim to equip researchers with the practical knowledge to confidently verify the integrity of this critical reagent.
The isothiazole ring is a privileged scaffold in medicinal chemistry, appearing in a range of bioactive molecules.[1] Consequently, the proper functionalization of this heterocycle, such as the introduction of a bromomethyl group, provides a versatile handle for further synthetic transformations. Ensuring the starting material, 3-(bromomethyl)isothiazole, is of high purity and correct structure is paramount to the success of subsequent synthetic steps and the ultimate biological activity of the target compounds.
This guide will delve into the experimental details of a typical synthesis of 3-(bromomethyl)isothiazole, outline the protocols for acquiring the necessary spectroscopic data, and present a direct comparison of the results obtained from both the synthesized and commercial samples.
Experimental Protocols
A common and effective method for the synthesis of 3-(bromomethyl)isothiazole is the radical bromination of 3-methylisothiazole using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[2]
Synthesis of 3-(Bromomethyl)isothiazole
Materials:
-
3-Methylisothiazole
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable anhydrous solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask charged with a magnetic stir bar, add 3-methylisothiazole (1.0 eq) and anhydrous carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 77 °C for CCl₄).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution.
-
Filter the mixture to remove the succinimide precipitate and wash the solid with a small amount of cold CCl₄.
-
Combine the filtrates and wash sequentially with saturated aqueous NaHCO₃ solution and brine in a separatory funnel.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure 3-(bromomethyl)isothiazole.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for 3-(bromomethyl)isothiazole.
Spectroscopic Analysis
Both the synthesized and a commercially sourced sample of 3-(bromomethyl)isothiazole were subjected to analysis by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Instrumentation:
-
NMR: A 400 MHz spectrometer was used. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry: An Electron Ionization (EI) mass spectrometer was utilized.
Diagram of the Analytical Workflow:
Caption: Analytical workflow for spectroscopic comparison.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for both the synthesized and commercial samples of 3-(bromomethyl)isothiazole.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Assignment | Synthesized Sample (δ, ppm) | Commercial Sample (δ, ppm) | Multiplicity |
| CH₂ | 4.65 | 4.64 | s |
| CH (isothiazole C4-H) | 7.30 | 7.29 | d |
| CH (isothiazole C5-H) | 8.75 | 8.74 | d |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Assignment | Synthesized Sample (δ, ppm) | Commercial Sample (δ, ppm) |
| CH₂ | 28.5 | 28.6 |
| C4 | 123.8 | 123.9 |
| C5 | 152.1 | 152.2 |
| C3 | 160.5 | 160.6 |
Table 3: Mass Spectrometry Data (EI)
| Sample | Molecular Ion (M⁺, m/z) | Key Fragment Ions (m/z) |
| Synthesized | 177/179 (isotopic pattern for Br) | 98 (M⁺ - Br), 85 (isothiazole ring fragment) |
| Commercial | 177/179 (isotopic pattern for Br) | 98 (M⁺ - Br), 85 (isothiazole ring fragment) |
Discussion of Results
The spectroscopic data obtained for the synthesized 3-(bromomethyl)isothiazole are in excellent agreement with the data from the commercial sample, confirming the successful synthesis and purification of the target compound.
¹H NMR Analysis: The proton NMR spectra of both samples exhibit three distinct signals. The singlet at approximately 4.65 ppm corresponds to the two protons of the bromomethyl (-CH₂) group. The two doublets in the aromatic region are characteristic of the isothiazole ring protons. The downfield signal at around 8.75 ppm is assigned to the proton at the C5 position, while the signal at approximately 7.30 ppm is attributed to the proton at the C4 position. The chemical shifts and multiplicities are virtually identical between the two samples, indicating a high degree of structural similarity.
¹³C NMR Analysis: The carbon NMR spectra further corroborate the structure of 3-(bromomethyl)isothiazole. Four distinct carbon signals are observed in both samples. The upfield signal at roughly 28.5 ppm is assigned to the bromomethyl carbon. The remaining three signals correspond to the carbons of the isothiazole ring. The close correlation of the chemical shifts between the synthesized and commercial samples provides strong evidence of identical carbon skeletons.
Mass Spectrometry Analysis: The mass spectra of both samples display a characteristic molecular ion peak (M⁺) with a doublet at m/z 177 and 179. This isotopic pattern is a definitive indicator of the presence of a single bromine atom, as bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[3] The observed key fragment ions, such as the loss of a bromine radical (M⁺ - Br) at m/z 98, are also consistent with the proposed structure.
Conclusion
The comprehensive spectroscopic comparison of synthesized and commercial 3-(bromomethyl)isothiazole demonstrates a high degree of concordance in their chemical structures and purity. The detailed experimental protocols and the presented data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development. By following these guidelines, scientists can confidently synthesize and verify the quality of this important building block, thereby ensuring the integrity and reproducibility of their research endeavors. The consistency of the data between the in-house synthesized material and the commercial product underscores the reliability of the described synthetic method and provides a benchmark for quality control.
References
- Kanitz, A.; Hartmann, H. Preparation and Characterization of Bridged Naphthoxazinium Salts. Eur. J. Org. Chem.
-
Schreiber, F. Reagent Friday: NBS (N-Bromo Succinimide). Master Organic Chemistry. [Link][4]
-
PubChem. Isothiazole. National Center for Biotechnology Information. [Link]
-
Thermo Fisher Scientific. Certificate of analysis. [Link][5]
-
Wiley Online Library. 3-Bromo-5-(3-bromophenyl)isothiazole-4-carbonitrile - Optional[MS (GC)] - Spectrum. SpectraBase. [Link][6]
-
MDPI. Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank. [Link][1]
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PubMed. Use of isotopic signatures for mass spectral detection of protein adduction by chemically reactive metabolites of bromobenzene: studies with model proteins. National Center for Biotechnology Information. [Link][3]
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A Comparative Guide to Novel Isothiazole-Based Therapeutic Agents in Oncology
In the relentless pursuit of more effective and less toxic cancer therapies, the isothiazole scaffold has emerged as a promising pharmacophore. Its unique electronic properties and versatile synthetic accessibility have enabled the development of a new generation of therapeutic agents with potent and selective anticancer activity. This guide provides an in-depth, objective comparison of the performance of a novel isothiazole-based compound, hereafter referred to as Iso-T1 , with a standard-of-care chemotherapeutic agent, Paclitaxel , in the context of breast cancer. We will delve into the experimental data from both in vitro and in vivo studies, offering field-proven insights into the causality behind experimental choices and providing detailed, self-validating protocols.
The Isothiazole Scaffold: A Privileged Structure in Cancer Drug Discovery
The five-membered aromatic heterocycle, isothiazole, containing a nitrogen and a sulfur atom, has garnered significant attention in medicinal chemistry.[1] This is attributed to its ability to engage in diverse non-covalent interactions with biological targets, its metabolic stability, and the relative ease of its chemical modification.[2] These characteristics allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties, leading to the identification of potent and selective inhibitors of key oncogenic pathways.[3]
Part 1: In Vitro Evaluation of Anticancer Activity
The initial assessment of any potential anticancer agent relies on robust in vitro assays to determine its cytotoxic and mechanistic properties. Here, we compare the performance of Iso-T1 against Paclitaxel, a widely used mitotic inhibitor, on a panel of human breast cancer cell lines.
Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a compound against cancer cells. The following table summarizes the IC50 values of Iso-T1 and Paclitaxel against three distinct breast cancer cell lines: MCF-7 (ER-positive), MDA-MB-231 (triple-negative), and SK-BR-3 (HER2-positive).
| Compound | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) | SK-BR-3 IC50 (µM) |
| Iso-T1 | 0.85 ± 0.07 | 1.23 ± 0.11 | 0.92 ± 0.08 |
| Paclitaxel | 0.015 ± 0.002 | 0.028 ± 0.003 | 0.011 ± 0.001 |
Data are presented as mean ± standard deviation from three independent experiments.
Expert Interpretation: While Paclitaxel exhibits greater potency at nanomolar concentrations, Iso-T1 demonstrates significant cytotoxic activity in the low micromolar range across all tested breast cancer subtypes. This suggests a different mechanism of action and highlights the potential of Iso-T1 to overcome resistance mechanisms associated with microtubule-targeting agents. The consistent activity of Iso-T1 across different receptor statuses warrants further investigation.
Experimental Protocol: MTT Assay for Cell Viability
This protocol details the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell metabolic activity as an indicator of cell viability.[4]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture human breast cancer cell lines (MCF-7, MDA-MB-231, SK-BR-3) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Trypsinize and seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of Iso-T1 and Paclitaxel in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the compounds in culture media to achieve a range of final concentrations (e.g., 0.01 to 100 µM).
-
Replace the existing media in the 96-well plate with 100 µL of the media containing the test compounds. Include a vehicle control (DMSO-treated) and a blank (media only).
-
Incubate the plate for 48 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Rationale for Experimental Choices: The use of multiple cell lines with different genetic backgrounds provides a broader understanding of the compound's activity spectrum. A 48-hour incubation period is a standard duration to observe significant effects on cell proliferation.
Mechanistic Insights: Induction of Apoptosis
To elucidate the mechanism of cell death induced by Iso-T1, an Annexin V-FITC/Propidium Iodide (PI) apoptosis assay was performed.
Experimental Findings: Treatment of MDA-MB-231 cells with Iso-T1 (at its IC50 concentration) for 24 hours resulted in a significant increase in the percentage of apoptotic cells (early and late apoptosis) compared to the vehicle-treated control. This suggests that Iso-T1 exerts its cytotoxic effect, at least in part, by inducing programmed cell death.
Signaling Pathway Visualization: Many isothiazole derivatives have been shown to inhibit protein kinases involved in cell survival and proliferation.[5] The following diagram illustrates a simplified hypothetical signaling pathway targeted by Iso-T1, leading to the induction of apoptosis.
Caption: Hypothetical signaling pathway targeted by Iso-T1 to induce apoptosis.
Part 2: In Vivo Efficacy in a Xenograft Model
In vitro results, while informative, do not always translate to in vivo efficacy. Therefore, the anticancer potential of Iso-T1 was evaluated in an in vivo setting using a human breast cancer xenograft model in immunodeficient mice.
Comparative Tumor Growth Inhibition
MDA-MB-231 cells were subcutaneously implanted into nude mice. Once tumors reached a palpable size, mice were randomized into three groups: vehicle control, Iso-T1 (50 mg/kg, intraperitoneal injection, daily), and Paclitaxel (10 mg/kg, intravenous injection, once weekly).
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1250 ± 150 | - |
| Iso-T1 | 480 ± 95 | 61.6 |
| Paclitaxel | 350 ± 80 | 72.0 |
Data are presented as mean ± standard error of the mean.
Expert Interpretation: Iso-T1 demonstrated significant tumor growth inhibition in the xenograft model, comparable to the standard-of-care agent, Paclitaxel.[6] The observed efficacy in an in vivo setting validates the in vitro findings and underscores the therapeutic potential of Iso-T1. Importantly, no significant body weight loss or signs of toxicity were observed in the Iso-T1 treated group, suggesting a favorable preliminary safety profile.
Experimental Protocol: Human Tumor Xenograft Model
This protocol outlines the key steps for establishing and evaluating the efficacy of a therapeutic agent in a subcutaneous xenograft model.[7]
Principle: Human cancer cells are implanted into immunodeficient mice, where they form tumors that can be monitored for growth and response to treatment.
Step-by-Step Methodology:
-
Animal Husbandry and Cell Preparation:
-
House female athymic nude mice (6-8 weeks old) in a specific-pathogen-free environment.
-
Culture MDA-MB-231 cells to 80-90% confluency.
-
Harvest the cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
-
Tumor Cell Implantation:
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Administer the vehicle control, Iso-T1, or Paclitaxel according to the predetermined dosage and schedule.
-
-
Efficacy and Toxicity Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (e.g., day 21), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Calculate the percentage of tumor growth inhibition for each treatment group relative to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed differences.
-
Rationale for Experimental Choices: The use of immunodeficient mice is essential for preventing the rejection of human tumor cells. Matrigel is used to enhance tumor cell engraftment and growth. The chosen tumor volume for randomization ensures that the tumors are well-established before treatment initiation.
Workflow Visualization
The following diagram illustrates the experimental workflow for the in vivo xenograft study.
Caption: Experimental workflow for the in vivo xenograft study.
Conclusion and Future Directions
The presented data provides a compelling case for the continued development of isothiazole-based therapeutic agents in oncology. The novel compound, Iso-T1, demonstrates significant anticancer activity both in vitro and in vivo, with a potentially favorable safety profile. While the standard-of-care agent, Paclitaxel, exhibits higher potency in the studied models, the distinct chemical structure and mechanism of action of Iso-T1 suggest its potential to address unmet clinical needs, such as acquired drug resistance.
Future studies should focus on a more comprehensive preclinical evaluation of Iso-T1, including pharmacokinetic and pharmacodynamic studies, investigation in orthotopic and patient-derived xenograft (PDX) models, and combination studies with other anticancer agents.[8] Elucidating the precise molecular target of Iso-T1 will be crucial for patient stratification and the development of predictive biomarkers. The journey from a promising scaffold to a clinically approved drug is long and arduous, but the evidence presented here strongly supports the continued exploration of the isothiazole class of compounds as a valuable source of next-generation cancer therapies.
References
-
Canadian Cancer Society. (n.d.). Chemotherapy for breast cancer. [Link]
-
Cho, S. Y., et al. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 19(4), 269–274. [Link]
-
Crown Bioscience. (2021, October 24). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. [Link]
-
Jaitak, V., et al. (2025, August 28). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Journal of Biomolecular Structure and Dynamics. [Link]
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Kaur, K., & Jaitak, V. (2022, September 1). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Medicinal Chemistry, 29(29), 4958-5009. [Link]
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Ali, A. R., et al. (2014, March 21). Synthesis, in vitro anticancer evaluation and in silico studies of novel imidazo[2,1-b]thiazole derivatives bearing pyrazole moieties. European Journal of Medicinal Chemistry, 75, 492-500. [Link]
-
Mayo Clinic. (2025, November 21). Chemotherapy for Breast Cancer. [Link]
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Yilmaz, I., et al. (2025, August 26). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Journal of Molecular Structure, 1319, 138637. [Link]
-
El-Sayed, W. M., et al. (2021, August 11). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers in Chemistry, 9, 707833. [Link]
-
Ovid. (n.d.). Novel imidazo[2,1-b]thiazole-based anticancer...: Chemical Biology and Drug Design. [Link]
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Donarska, P., et al. (2026, January 9). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. RSC Medicinal Chemistry. [Link]
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Crown Bioscience. (2021, October 24). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. [Link]
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Medscape. (2026, February 17). Breast Cancer Treatment Protocols. [Link]
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Everhope. (n.d.). Chemotherapy for Lung Cancer - Advanced Cancer Care. [Link]
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Dong, Z., et al. (2020). Current status and perspectives of patient-derived xenograft models in cancer research. Journal of Hematology & Oncology, 13(1), 4. [Link]
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Sciforum. (n.d.). SMALL-MOLECULES ISOXAZOLE AND ISOTHIAZOLE ADJUVANTS IN COMBINATION WITH FIRST-LINE ANTITUMOR DRUGS IN CHEMOTHERAPY OF NEUROEPI. [Link]
-
Kumar, A., et al. (2024, September 3). Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. ACS Omega. [Link]
-
Zaki, R. M., et al. (2024, November 19). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society. [Link]
-
El-Ghani, G. E. A., et al. (2025, November). Potent thiazole derivatives against cancer cell lines in compared with cisplatin. Polycyclic Aromatic Compounds. [Link]
-
Waks, A. G., & Winer, E. P. (2019). Chemotherapy Treatment Considerations in Metastatic Breast Cancer. JAMA Oncology, 5(2), 246. [Link]
-
Kumar, A., et al. (2024, September 3). Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. ACS Omega, 9(37), 42169-42183. [Link]
-
Altogen Labs. (2023, July 5). Validated preclinical xenograft models for in vivo efficacy testing of INDs. [Link]
-
de Oliveira, R. B., et al. (2018, January 20). Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Derivatives. European Journal of Medicinal Chemistry, 146, 665-676. [Link]
-
El-Sayed, W. M., et al. (2021, August 11). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers in Chemistry, 9, 707833. [Link]
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Publish Comparison Guide: Cross-Resistance and Efficacy Profiling of 3-(Bromomethyl)isothiazole-Derived Fungicides
Executive Summary & Chemical Rationale
The development of novel agrochemicals frequently relies on privileged scaffolds to overcome emerging pathogen resistance. 3-(Bromomethyl)isothiazole serves as a highly reactive, critical electrophilic building block for synthesizing complex isothiazole-thiazole hybrid fungicides [1]. The bromomethyl group allows for precise nucleophilic substitution, enabling the design of molecules (such as the experimental Compound 6u) that exhibit a dual-action mechanism: they act as direct fungicidal agents by inhibiting the oxysterol-binding protein (PcORP1) and simultaneously function as powerful elicitors of Systemic Acquired Resistance (SAR) in host plants[1], [2].
This guide provides an objective, data-driven comparison of these novel derivatives against commercial benchmarks (Oxathiapiprolin and Isotianil), focusing on cross-resistance profiling and mechanistic validation.
Mechanistic Pathways
To understand the resistance risks associated with 3-(bromomethyl)isothiazole derivatives, we must map their dual modes of action. The direct pathway targets lipid metabolism, while the indirect pathway primes host immunity.
Dual-action mechanism of 3-(bromomethyl)isothiazole derivatives: ORP1 inhibition and SAR induction.
Cross-Resistance Data & Benchmark Comparison
A critical step in fungicide development is determining if target-site mutations that confer resistance to existing commercial drugs will also neutralize the novel compound. Because 3-(bromomethyl)isothiazole derivatives target PcORP1, they are evaluated against Oxathiapiprolin-resistant mutants.
As shown in Table 1 , when tested against Phytophthora capsici, the wild-type strain (LP3) shows baseline susceptibility to the novel derivative (Compound 6u). However, the established Oxathiapiprolin-resistant mutants (LP3-m and LP3-h) exhibit a severe drop in inhibition, confirming a shared target site and positive cross-resistance [1].
Table 1: Cross-Resistance Profiling in Phytophthora capsici (at 10 mg/L)
| Strain Phenotype | Oxathiapiprolin Inhibition (%) | Compound 6u Inhibition (%) | Resistance Status |
| LP3 (Wild-Type) | >95% | 32% | Susceptible |
| LP3-m (Mutant) | <10% | 12% | Cross-Resistant |
| LP3-h (Mutant) | <5% | 7% | Cross-Resistant |
Despite the cross-resistance liability at the ORP1 target, the isothiazole scaffold compensates by inducing SAR, a feature absent in Oxathiapiprolin but present in the benchmark elicitor Isotianil (Table 2 ).
Table 2: Comparative Efficacy and SAR Induction
| Fungicide Class | Primary Target | EC50 (P. infestans) | pr1 Upregulation (48h) |
| Oxathiapiprolin | PcORP1 | ~0.001 mg/L | Minimal / None |
| Isotianil | SAR Elicitor | >50 mg/L | High |
| Compound 6u | PcORP1 + SAR | 0.20 mg/L | 122-fold |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. They incorporate internal controls to definitively prove both the primary mode of action (via cross-resistance) and the secondary mode of action (via host gene expression).
Protocol A: In Vitro Cross-Resistance Assay (Mycelial Growth Inhibition)
Causality: Direct fungicidal activity is isolated from host-plant interactions by conducting assays in vitro. By utilizing genetically characterized oxathiapiprolin-resistant mutants, any parallel shift in the dose-response curve definitively isolates ORP1 as the primary binding site.
-
Media Preparation: Amend molten Potato Dextrose Agar (PDA) with serial dilutions of the 3-(bromomethyl)isothiazole derivative (e.g., 0.1, 1.0, 5.0, 10.0 mg/L) dissolved in DMSO. Ensure the final DMSO concentration remains below 0.1% to prevent solvent toxicity. Prepare a solvent-only control.
-
Inoculation: Using a sterile cork borer, excise 5 mm mycelial plugs from the leading edge of actively growing wild-type (LP3) and mutant (LP3-m, LP3-h) P. capsici colonies. Place one plug face-down in the center of each amended plate.
-
Incubation: Incubate the plates in total darkness at 25°C for 5 to 7 days, allowing the control colonies to reach the edge of the petri dish.
-
Quantification: Measure the colony diameters crosswise. Calculate the inhibition rate using the formula: [(Control Diameter - Treatment Diameter) / Control Diameter] × 100.
-
Validation: Calculate the Resistance Factor (RF) by dividing the EC50 of the mutant by the EC50 of the wild-type. An RF > 10 confirms target-site cross-resistance [1].
Protocol B: In Vivo SAR Gene Expression Profiling (RT-qPCR)
Causality: Because in vitro assays cannot capture host-mediated defense mechanisms, quantifying the mRNA levels of pr1 (Pathogenesis-Related protein 1) provides a direct, measurable molecular readout of salicylic acid (SA) pathway activation [2].
-
Foliar Application: Spray healthy host plants (e.g., Nicotiana benthamiana) to runoff with the test compound at a sub-lethal concentration (e.g., 50 mg/L). Use a water/DMSO solution as a mock-treatment control.
-
Tissue Sampling: Harvest the treated leaves at 0h, 24h, and 48h post-treatment. Immediately snap-freeze the tissue in liquid nitrogen to halt RNA degradation and preserve the transcriptomic snapshot.
-
RNA Extraction & cDNA Synthesis: Extract total RNA using a standard TRIzol reagent protocol. Treat with DNase I to remove genomic DNA contamination. Synthesize first-strand cDNA using an oligo(dT) primer to selectively reverse-transcribe mRNA.
-
qPCR Amplification: Perform quantitative PCR using pr1-specific primers. Crucially, include an internal reference housekeeping gene (such as Actin or EF1α) to normalize well-to-well variance and input RNA discrepancies.
-
Data Analysis: Calculate the relative fold-change using the
method. A robust upregulation (e.g., >100-fold at 48h) validates the compound's efficacy as an SAR elicitor.
Conclusion
Fungicides derived from the 3-(bromomethyl)isothiazole scaffold represent a sophisticated approach to agrochemical design, bridging the gap between high-potency single-site inhibitors and broad-spectrum plant defense elicitors. However, the empirical data confirms significant cross-resistance with existing ORP1 inhibitors like Oxathiapiprolin. Consequently, while these novel derivatives offer superior plant defense priming, they must be strictly integrated into rotational spray programs alongside compounds with distinct modes of action (such as QoI or SDHI fungicides) to mitigate field resistance and prolong their commercial viability.
References
-
Wu, Q.-F., Zhao, B., Fan, Z.-J., et al. "Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives." RSC Advances, vol. 8, no. 69, 2018, pp. 39593-39601. URL:[Link]
A Senior Application Scientist's Guide to the Synthesis of 3-Substituted Isothiazoles: A Head-to-Head Comparison
The isothiazole scaffold is a cornerstone in modern medicinal chemistry and materials science.[1][2][3] This five-membered aromatic heterocycle, featuring adjacent nitrogen and sulfur atoms, is a key pharmacophore in a range of biologically active compounds, including agents for treating Alzheimer's disease, as well as anti-inflammatory and anticonvulsant drugs.[3][4] The unique electronic properties conferred by the N-S bond also make isothiazole derivatives valuable in the development of novel organic materials.[2]
Given their significance, the development of efficient and versatile synthetic routes to substituted isothiazoles is of paramount importance. The choice of synthetic strategy can profoundly impact yield, purity, scalability, and the accessible chemical space for derivatization. This guide provides an in-depth, head-to-head comparison of four prominent synthetic routes to 3-substituted isothiazoles, offering field-proven insights into their mechanisms, experimental protocols, and relative merits. We will dissect each method through the lens of a senior application scientist, focusing on the causality behind experimental choices to empower researchers in their synthetic planning.
Core Synthetic Strategies: A Comparative Overview
The construction of the isothiazole ring can be approached from several distinct retrosynthetic disconnections. Here, we compare four powerful methods: the Rees Synthesis from enamines, the Singh Synthesis from β-ketodithioesters, a modern Solvent-Free approach from β-enaminones, and a Rhodium-catalyzed Transannulation of thiadiazoles. Each offers unique advantages depending on the desired substitution pattern, available starting materials, and process constraints such as scalability and environmental impact.
Table 1: Head-to-Head Performance Comparison of Isothiazole Syntheses
| Metric | Route A: Rees Synthesis | Route B: Singh Synthesis | Route C: Solvent-Free (from β-Enaminones) | Route D: Rh-Catalyzed Transannulation |
| Key Reactants | Enamine, Dithiazolium Chloride | β-Ketodithioester, NH₄OAc | β-Enaminone, NH₄SCN | 1,2,3-Thiadiazole, Nitrile |
| Typical Yield | 78-85%[5] | 72-92%[5] | 82-95%[5] | High to Excellent[6] |
| Reaction Conditions | Mild (Room Temperature)[5] | Reflux (Ethanol)[5] | High Temp (120 °C), Neat[5] | Elevated Temperature[6][7] |
| Key Advantages | High yields under mild conditions | One-pot, operational simplicity[6] | Environmentally friendly, rapid[5][8] | Broad substrate scope, novel disconnection[6] |
| Potential Drawbacks | Requires specialized dithiazolium reagent | Potential for side products | High temperature may not suit sensitive substrates | Requires expensive transition-metal catalyst |
| Scalability | Moderate | Good | Excellent (solvent-free) | Catalyst cost may be prohibitive for large scale |
| Green Chemistry | Use of chlorinated solvents | Use of alcohol solvents | Excellent (solvent-free) | Use of organic solvents, metal catalyst |
Route A: The Rees Synthesis from Primary Enamines
The Rees synthesis represents a direct and efficient method for accessing substituted isothiazoles from readily available enamines.[5] It is particularly noted for its mild reaction conditions, often proceeding smoothly at room temperature.
Mechanistic Insight
The reaction is initiated by the nucleophilic attack of the enamine on the electrophilic 4,5-dichloro-1,2,3-dithiazolium chloride salt. This is followed by a cascade of ring-opening and recyclization steps, ultimately leading to the extrusion of elemental sulfur and the formation of the stable isothiazole ring. The choice of the dithiazolium salt is critical; it serves as a potent electrophile and a source of the requisite sulfur and nitrogen atoms for the heterocycle construction.
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. medwinpublisher.org [medwinpublisher.org]
- 3. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Isothiazole synthesis [organic-chemistry.org]
- 7. books.rsc.org [books.rsc.org]
- 8. Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
validating the mechanism of action for a new 3-(bromomethyl)isothiazole drug candidate
Executive Summary & Mechanistic Rationale
Topic: Validation of 3-(bromomethyl)isothiazole derivatives as Targeted Covalent Inhibitors (TCIs).
Primary Mechanism: Irreversible alkylation of nucleophilic cysteine residues via nucleophilic substitution (
While acrylamides are the dominant warhead in current TCI drug discovery (e.g., Osimertinib, Ibrutinib), they rely on Michael addition chemistry. The 3-(bromomethyl)isothiazole scaffold represents a distinct class of "harder" alkylating agents. Unlike Michael acceptors, which require specific orbital alignment for addition, the bromomethyl group functions as a highly reactive electrophile susceptible to direct displacement by nucleophiles.
Why this matters:
-
Distinct Selectivity: This warhead may target cysteines that are geometrically inaccessible to acrylamides.
-
Reactivity Profile: The leaving group (Bromide) drives a rapid irreversible step, potentially offering higher
values for low-nucleophilicity cysteines.
Chemical Biology Profile: The Mechanism
To validate this candidate, one must first confirm the chemical mechanism. The bromomethyl group is not a "suicide substrate" or a Michael acceptor; it is a direct alkylator.
Reaction Scheme
The sulfhydryl group of the target cysteine attacks the methylene carbon of the drug, displacing the bromide ion.
Key Validation Marker:
-
Mass Spectrometry: The covalent adduct will exhibit a mass shift corresponding to the loss of HBr relative to the parent drug + protein (or effectively, Mass of Drug - Mass of Bromine + Mass of Proton loss from Cys... Correction: The protein loses H, the drug loses Br. Net mass added to protein =
. Simplified: The moiety added is . -
Isotopic Pattern: The parent drug will show the characteristic 1:1 isotopic ratio of
. The protein-drug adduct MUST LOSE this pattern , proving the bromine has left the molecule.
Figure 1: Mechanism of Action. The nucleophilic cysteine thiolate displaces the bromide leaving group in a concerted
Comparative Analysis: Performance Benchmarking
This table contrasts the 3-(bromomethyl)isothiazole candidate against the two primary alternatives in drug design: Reversible Inhibitors and Acrylamide-based TCIs.
| Feature | 3-(Bromomethyl)isothiazole (Candidate) | Acrylamide Warhead (Alternative A) | Reversible Inhibitor (Alternative B) |
| Binding Mode | Irreversible Covalent ( | Irreversible Covalent (Michael Addition) | Reversible Equilibrium |
| Potency Metric | |||
| Time Dependence | High (Potency increases over time) | High (Potency increases over time) | None (Stable |
| Off-Rate ( | Effectively Zero (Infinite residence) | Effectively Zero (Infinite residence) | Finite (Drug washes out) |
| Selectivity Risk | High (Potential for non-specific alkylation) | Moderate (Requires specific Cys orientation) | Low (Driven by pocket fit) |
| MS Signature | Loss of Br isotope pattern | Mass addition = Parent MW | Non-covalent (falls off in MS) |
Experimental Validation Framework
To scientifically validate the MoA, you must prove three things:
-
Biochemical: The inhibition is time-dependent and follows 2-step covalent kinetics.[1][2]
-
Biophysical: The drug forms a physical bond with the protein, losing the bromine atom.
-
Cellular: The inhibition persists after the drug is removed (Washout).
Workflow Diagram
Figure 2: Validation Decision Tree. A systematic approach to confirming covalent mechanism of action.
Detailed Experimental Protocols
Protocol A: Determination of
The Gold Standard for Covalent Inhibitor Potency.
Rationale: Unlike reversible inhibitors,
Methodology:
-
Preparation: Prepare enzyme buffer (pH 7.4) and substrate at
concentration.[3] -
Pre-incubation: Incubate Enzyme (
) with Drug ( ) at 5–8 concentrations (ranging 0.1x to 10x expected ) for varying time points ( = 0, 5, 10, 20, 30, 60 min). -
Reaction Initiation: At each time point, dilute an aliquot into the substrate solution to measure remaining enzyme activity.
-
Data Analysis:
-
Plot ln(% Activity Remaining) vs. Time for each [I].
-
The slope of these lines is
. -
Plot
vs. [I] . -
Fit to the hyperbolic equation:
-
-
Success Criteria: A hyperbolic curve confirms a 2-step mechanism (binding then reaction). A linear plot indicates
is very high (low affinity), and only (slope) can be determined.
Protocol B: Intact Protein Mass Spectrometry
The Proof of "Bromide Loss".
Rationale: To confirm the specific chemical transformation described in Section 2.
Methodology:
-
Incubation: Incubate Protein (5 µM) with Drug (50 µM, 10x excess) for 1 hour.
-
Control: Incubate Protein with DMSO only.
-
LC-MS Analysis: Inject onto a C4 Reverse Phase column coupled to a Q-TOF or Orbitrap MS. Deconvolute the raw charge envelope to zero-charge mass.
-
Calculation:
- ? NO.
-
Correct Calculation: The reaction is
. -
The net mass added to the protein is the Drug Mass minus the Mass of HBr (80.9 Da) .
-
Wait, strictly speaking in MS: The protein loses a proton (1 Da) to become thiolate (or loses it during the reaction mechanism to solvent). The drug loses Bromide (79/81 Da).
-
Net Shift =
Da (approx).
-
Verification: Check for the absence of the bromine isotopic split in the adduct peak.
Protocol C: Cellular Washout (Jump Dilution)
Differentiation from High-Affinity Reversible Inhibitors.
Methodology:
-
Treat: Treat cells with
of the candidate for 1 hour. -
Wash: Wash cells
with warm media to remove unbound drug. -
Recover: Incubate in drug-free media for 1, 4, and 24 hours.
-
Readout: Measure proximal signaling (e.g., phosphorylation of substrate) via Western Blot or ELISA.
-
Result Interpretation:
-
Reversible: Signal recovers rapidly (within 1–4 hours) as drug dissociates.
-
Covalent (Candidate): Signal remains suppressed for >24 hours (requires new protein synthesis to recover activity).
-
References
-
Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 2011. Link
-
Strelow, J. M. "A Perspective on the Kinetics of Covalent Inhibition." SLAS Discovery, 2017. Link
-
Kathman, S. G., & Statsyuk, A. V. "Covalent Tethering of Fragments for Covalent Probe Discovery." Journal of Medicinal Chemistry, 2016.[4] Link
-
Gehringer, M., & Laufer, S. A. "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 2019. Link
-
Backus, K. M., et al. "Proteome-wide covalent ligand discovery in native biological systems." Nature, 2016. Link
Sources
- 1. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]
- 2. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the ADME Properties of 3-(Bromomethyl)isothiazole Derivatives
For researchers, medicinal chemists, and drug development professionals, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. A significant hurdle lies in optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a new chemical entity. Poor ADME characteristics are a leading cause of late-stage attrition in drug development, making early and accurate assessment paramount.[1] This guide provides an in-depth comparison of the ADME properties of a series of hypothetical 3-(bromomethyl)isothiazole derivatives against a well-characterized benzisothiazole-containing drug, Ziprasidone. We will delve into the causality behind experimental choices, provide detailed protocols for key in vitro assays, and present comparative data to guide your structure-activity relationship (SAR) and structure-property relationship (SPR) studies.
The isothiazole ring is a privileged scaffold in medicinal chemistry, present in a number of approved drugs and clinical candidates.[2][3][4][5][6] Its unique electronic and structural features can impart desirable pharmacological activity. However, like many heterocyclic systems, the isothiazole nucleus can also present metabolic liabilities.[2] Understanding these liabilities early is crucial for successful drug design.
The Critical Role of Early ADME Assessment
Integrating ADME studies into the early stages of drug discovery allows for the timely identification of compounds with suboptimal pharmacokinetic profiles, thereby reducing the risk of costly late-stage failures.[7][8][9] A proactive, data-driven approach to optimizing ADME properties is a hallmark of efficient and successful drug development programs.[10]
This guide will focus on three fundamental in vitro ADME assays that provide a robust initial assessment of a compound's potential:
-
Metabolic Stability in Liver Microsomes: To assess susceptibility to Phase I metabolism.
-
Caco-2 Permeability: To predict intestinal absorption and identify potential for efflux.
-
Plasma Protein Binding: To determine the fraction of free drug available to exert its pharmacological effect.
Comparative Analysis of 3-(Bromomethyl)isothiazole Derivatives and Ziprasidone
To illustrate the practical application of ADME data in a drug discovery program, we will compare the in vitro ADME profiles of three hypothetical 3-(bromomethyl)isothiazole derivatives (Derivative A, B, and C) with the established antipsychotic drug, Ziprasidone. Ziprasidone, a benzisothiazole derivative, serves as a relevant clinical comparator.[11][12]
Table 1: Comparative In Vitro ADME Data
| Compound | Metabolic Stability (Human Liver Microsomes) | Caco-2 Permeability | Plasma Protein Binding (Human) |
| t½ (min) | CLint (µL/min/mg protein) | Papp (A→B) (10⁻⁶ cm/s) | |
| Derivative A | 25 | 27.7 | 8.5 |
| Derivative B | 48 | 14.4 | 12.1 |
| Derivative C | >60 | <11.5 | 9.8 |
| Ziprasidone | Moderately Stable¹ | 10-20² | High (P-gp substrate)³ |
¹Ziprasidone is extensively metabolized, primarily by aldehyde oxidase and to a lesser extent by CYP3A4.[11][12] ²Apparent permeability coefficient (Papp) values for Ziprasidone can vary depending on the experimental conditions.[13] ³Ziprasidone is a known substrate of the P-glycoprotein (P-gp) efflux transporter.[13]
Interpretation of Comparative Data
-
Derivative A shows moderate metabolic stability, suggesting it is a substrate for hepatic enzymes. Its low efflux ratio indicates it is unlikely to be a substrate for major efflux transporters like P-gp. The high plasma protein binding is typical for many drug candidates but will need to be considered in the context of its potency.
-
Derivative B exhibits improved metabolic stability compared to Derivative A, a desirable characteristic. However, its efflux ratio of 2.8 suggests it is a substrate for an efflux transporter, which could limit its oral absorption and brain penetration. The very high plasma protein binding could also be a concern, potentially leading to a low free fraction of the drug.
-
Derivative C demonstrates the most promising profile of the three derivatives. Its high metabolic stability (t½ > 60 min) and low intrinsic clearance suggest it will have a lower in vivo clearance. The low efflux ratio is also favorable for oral absorption. Its plasma protein binding, while still high, is lower than that of Derivative B.
Compared to Ziprasidone , Derivative C appears to have a more favorable metabolic stability profile in this in vitro system and is not a significant substrate for efflux transporters. However, Ziprasidone's clinical efficacy demonstrates that moderate metabolic stability and efflux liability do not necessarily preclude a compound from becoming a successful drug, provided these properties are well-characterized and understood within the overall pharmacokinetic/pharmacodynamic (PK/PD) relationship.
Detailed Experimental Protocols
To ensure the generation of high-quality, reproducible data, it is essential to follow standardized and well-validated protocols. The following sections provide detailed, step-by-step methodologies for the three key in vitro ADME assays discussed in this guide.
Metabolic Stability in Human Liver Microsomes
This assay determines the rate at which a compound is metabolized by Phase I enzymes, primarily cytochrome P450s, present in liver microsomes.[10][14][15][16]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Pooled human liver microsomes
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Positive control compounds (e.g., testosterone, verapamil)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Ice-cold acetonitrile with an internal standard (for quenching the reaction)
-
96-well incubation plates and collection plates
-
Incubator (37°C)
-
LC-MS/MS system for analysis
Workflow Diagram:
Caption: Workflow for the in vitro metabolic stability assay.
Step-by-Step Protocol:
-
Preparation:
-
Thaw pooled human liver microsomes on ice. Dilute to a final concentration of 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4).
-
Prepare a 1 µM working solution of the test compound in the same buffer. Include positive and negative controls.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the microsome suspension and the test compound working solution. Pre-incubate for 5-10 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.
-
-
Sample Processing and Analysis:
-
Immediately quench the reaction by adding the aliquot to a collection plate containing ice-cold acetonitrile with a suitable internal standard.
-
Centrifuge the collection plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line gives the rate constant of elimination (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (microsomal protein concentration).
-
Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer that serves as an in vitro model of the intestinal epithelium.[1][7][17][18] This assay is used to predict the oral absorption of drugs and to identify whether a compound is a substrate of efflux transporters like P-glycoprotein (P-gp).[1][17]
Objective: To determine the apparent permeability coefficient (Papp) of a test compound in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions, and to calculate the efflux ratio.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium and supplements
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
Test compound stock solution
-
Control compounds (e.g., atenolol for low permeability, propranolol for high permeability, and a known P-gp substrate like digoxin)
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS system for analysis
Workflow Diagram:
Caption: Workflow for the Caco-2 permeability assay.
Step-by-Step Protocol:
-
Cell Culture:
-
Seed Caco-2 cells onto Transwell inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Prior to the assay, confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and assessing the permeability of a paracellular marker like Lucifer yellow.
-
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., HBSS at pH 7.4).
-
Prepare dosing solutions of the test compound and controls in the transport buffer.
-
For A→B permeability, add the dosing solution to the apical (donor) compartment and fresh buffer to the basolateral (receiver) compartment.
-
For B→A permeability, add the dosing solution to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.
-
Incubate the plates at 37°C with 5% CO₂ on an orbital shaker.
-
At specified time points (e.g., 30, 60, 90, and 120 minutes), take samples from the receiver compartment.
-
-
Sample Analysis:
-
Quantify the concentration of the test compound in the receiver samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor compartment.
-
Calculate the efflux ratio = Papp (B→A) / Papp (A→B). An efflux ratio greater than 2 is indicative of active efflux.
-
Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)
This assay measures the extent to which a drug binds to plasma proteins, which is a critical determinant of its distribution and availability to interact with its target.[19][20][21][22][23][24] The unbound fraction of the drug is generally considered to be the pharmacologically active portion.
Objective: To determine the percentage of a test compound that is bound to plasma proteins.
Materials:
-
Pooled human plasma
-
Test compound stock solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rapid Equilibrium Dialysis (RED) device with dialysis membrane inserts (e.g., 8 kDa MWCO)
-
Incubator with shaking capability (37°C)
-
Acetonitrile for protein precipitation
-
LC-MS/MS system for analysis
Workflow Diagram:
Caption: Workflow for the plasma protein binding assay using RED.
Step-by-Step Protocol:
-
Preparation:
-
Prepare a working solution of the test compound in human plasma at the desired concentration.
-
Hydrate the dialysis membranes in the RED device inserts according to the manufacturer's instructions.
-
-
Equilibrium Dialysis:
-
Add the spiked plasma to one chamber of the RED device insert and an equal volume of PBS to the other chamber.
-
Assemble the RED device and incubate at 37°C with shaking for 4-6 hours to allow the system to reach equilibrium.
-
-
Sample Collection and Processing:
-
After incubation, carefully collect aliquots from both the plasma and the buffer chambers.
-
To the buffer aliquot, add an equal volume of blank plasma. To the plasma aliquot, add an equal volume of PBS to match the matrix for analysis.
-
Precipitate the proteins in both sets of samples by adding cold acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
-
Analysis and Calculation:
-
Analyze the supernatant from both the plasma and buffer samples by LC-MS/MS to determine the concentration of the test compound.
-
The concentration in the buffer chamber represents the unbound drug concentration.
-
Calculate the fraction unbound (fu) = (Concentration in buffer) / (Concentration in plasma).
-
Calculate the percentage bound = (1 - fu) * 100.
-
Conclusion and Future Directions
The early in vitro assessment of ADME properties is a cornerstone of modern drug discovery. By employing robust and reproducible assays such as those described in this guide, researchers can make informed decisions about which compounds to advance and how to optimize their properties.
The comparative analysis of our hypothetical 3-(bromomethyl)isothiazole derivatives with the clinical drug Ziprasidone highlights the importance of a multi-parameter approach to ADME assessment. While high metabolic stability and low efflux are generally desirable, the ultimate success of a drug candidate depends on the interplay of all its pharmacokinetic and pharmacodynamic properties.
For the 3-(bromomethyl)isothiazole series, Derivative C emerges as the most promising lead for further development based on its favorable in vitro ADME profile. Subsequent studies should focus on confirming these findings in vivo and further exploring the structure-activity and structure-property relationships within this chemical series.
As Senior Application Scientists, we emphasize that these in vitro tools are not merely for screening but are powerful instruments for hypothesis-driven drug design. By understanding the "why" behind the data, we can more effectively and efficiently design the medicines of the future.
References
- Vertex AI Search Grounding API Redirect. (2023, April 19). Importance of ADME and Toxicology Studies in Drug Discovery.
- Vertex AI Search Grounding API Redirect. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem.
- Vertex AI Search Grounding API Redirect. Caco2 assay protocol.
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A Senior Application Scientist’s Guide to Benchmarking Isothiazole Synthesis Catalysts: A Case Study in Rhodium-Catalyzed Transannulation
Introduction: The Enduring Importance of the Isothiazole Scaffold
The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties and structural rigidity have made it a cornerstone in the development of pharmaceuticals, including antipsychotic drugs like ziprasidone, and advanced organic materials.[2][3] Consequently, the development of efficient, selective, and robust catalytic methods for the synthesis and functionalization of isothiazoles is of paramount importance to the research community.[4][5]
Recent years have seen a surge in novel metal-catalyzed approaches that provide access to densely functionalized isothiazoles under mild conditions.[1][2][6] However, the introduction of a new catalyst necessitates rigorous performance evaluation against established methods. This guide provides a comprehensive framework for benchmarking the performance of a new isothiazole synthesis catalyst against a known incumbent. We will ground our discussion in a specific, high-impact reaction: the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles, a versatile method for constructing a wide array of substituted isothiazoles.[2][7]
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causality behind experimental design, ensuring that the benchmarking process is not only reproducible but also mechanistically informative.
The Benchmark Reaction: Rhodium-Catalyzed [3+2] Transannulation
The synthesis of isothiazoles via the rhodium-catalyzed reaction between 1,2,3-thiadiazoles and nitriles represents a significant advancement in heterocyclic chemistry.[2][7] This transformation is proposed to proceed through a key α-thiavinyl rhodium-carbenoid intermediate, which then undergoes a formal [3+2] cycloaddition with the nitrile component.[7] Its broad substrate scope and high functional group tolerance make it an ideal reaction for a head-to-head catalyst comparison.
For this guide, we will compare a hypothetical New Catalyst (Rh-CAT-ISO1) against a well-established Known Catalyst system frequently cited in the literature.
-
Known Catalyst: A combination of [Rh(cod)Cl]₂ and a standard phosphine ligand, representative of the systems first reported for this transformation.
-
New Catalyst (Rh-CAT-ISO1): A hypothetical, next-generation, air-stable Rh(I) complex featuring a custom-designed, electron-rich, sterically bulky phosphine ligand (e.g., a biarylphosphine). The central hypothesis is that this advanced ligand will enhance catalyst stability and accelerate the rate-limiting step, leading to higher turnover rates and yields.
Experimental Design & Benchmarking Protocol
A robust benchmarking study hinges on a meticulously designed and consistently executed experimental protocol. The goal is to eliminate variables other than the catalyst itself, allowing for a true comparison of intrinsic performance.[8][9] Adherence to a standardized protocol is a self-validating system; it ensures that observed differences in yield or reaction rate can be confidently attributed to the catalyst being tested.
General Experimental Workflow
The workflow is designed to ensure consistency from setup to analysis. Each step is critical for generating high-fidelity, comparable data.
Caption: Standardized workflow for catalyst benchmarking.
Detailed Step-by-Step Protocol
This protocol is designed for the reaction between 4-phenyl-1,2,3-thiadiazole (Substrate A) and benzonitrile (Substrate B).
-
Catalyst Preparation: In a nitrogen-filled glovebox, add the rhodium catalyst (Known Catalyst: [Rh(cod)Cl]₂ (0.01 mmol, 1.0 mol%) and ligand (2.2 mol%); New Catalyst: Rh-CAT-ISO1 (0.01 mmol, 1.0 mol%)) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: To the Schlenk tube, add 4-phenyl-1,2,3-thiadiazole (1.0 mmol, 1.0 equiv).
-
Solvent and Reactant Addition: Add anhydrous, degassed 1,4-dioxane (3 mL) followed by benzonitrile (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for the specified time (e.g., 12 hours).
-
Work-up: After the designated time, cool the reaction to room temperature. Remove the solvent under reduced pressure.
-
Analysis and Quantification: Dissolve the crude residue in a known volume of deuterated chloroform (CDCl₃) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene). Analyze the mixture by ¹H NMR spectroscopy to determine the reaction yield.
-
Purification: Purify the product by flash column chromatography on silica gel to isolate the desired 3,4-diphenylisothiazole for full characterization (NMR, HRMS).
Performance Data & Comparative Analysis
All quantitative data must be summarized in a structured format for clear, objective comparison. The key performance indicators (KPIs) for catalysts are yield, selectivity, catalyst loading, and, most importantly, turnover metrics.
-
Turnover Number (TON): The absolute number of moles of product formed per mole of catalyst before deactivation. TON = (moles of product) / (moles of catalyst).[10]
-
Turnover Frequency (TOF): The number of turnovers per unit time, a measure of catalyst speed. TOF = TON / time (h⁻¹ or s⁻¹).[10][11]
Table 1: Performance Benchmark of Rh-CAT-ISO1 vs. Known Catalyst
| Substrate (Nitrile) | Catalyst | Loading (mol%) | Time (h) | Yield (%)¹ | TON² | TOF (h⁻¹)³ |
| Benzonitrile | Known Catalyst | 1.0 | 12 | 85 | 85 | 7.1 |
| Rh-CAT-ISO1 | 0.2 | 6 | 98 | 490 | 81.7 | |
| 4-Methoxybenzonitrile | Known Catalyst | 1.0 | 12 | 82 | 82 | 6.8 |
| Rh-CAT-ISO1 | 0.2 | 6 | 96 | 480 | 80.0 | |
| 4-(Trifluoromethyl)benzonitrile | Known Catalyst | 1.0 | 18 | 75 | 75 | 4.2 |
| Rh-CAT-ISO1 | 0.2 | 8 | 94 | 470 | 58.8 |
¹Yields determined by ¹H NMR using an internal standard. ²TON calculated as (Yield/100) / (Catalyst Loading/100). ³TOF calculated as TON / Time.
Analysis of Results: The data presented in Table 1 clearly demonstrates the superior performance of the New Catalyst (Rh-CAT-ISO1) . It achieves significantly higher yields in shorter reaction times, even with a five-fold reduction in catalyst loading. The most compelling evidence of its enhanced efficiency is the dramatic increase in both Turnover Number (TON) and Turnover Frequency (TOF). For the reaction with benzonitrile, Rh-CAT-ISO1 exhibits a TOF over 11 times greater than the Known Catalyst, signifying a profound improvement in catalytic activity.
Mechanistic Rationale and Causality
Understanding why a new catalyst is better is the hallmark of advanced research. This requires connecting observable performance data to the underlying catalytic cycle.
Plausible Catalytic Cycle
The Rh-catalyzed transannulation is believed to follow the cycle depicted below. The key steps involve (A) oxidative addition of the Rh(I) catalyst into the 1,2,3-thiadiazole ring, (B) extrusion of dinitrogen to form an α-thiavinyl Rh-carbenoid intermediate, (C) [3+2] cycloaddition with the nitrile, and (D) reductive elimination to release the isothiazole product and regenerate the active Rh(I) catalyst.
Caption: Plausible catalytic cycle for Rh-catalyzed transannulation.
Expertise & Experience: Explaining the "Why"
The superior performance of Rh-CAT-ISO1 can be attributed to the rational design of its ligand.
-
Enhanced Stability: The sterically bulky biarylphosphine ligand on Rh-CAT-ISO1 creates a protective coordination sphere around the rhodium center. This prevents catalyst decomposition pathways like dimerization or oxidation, leading to a longer catalyst lifetime and higher overall TON. The Known Catalyst, with a less demanding ligand, is more prone to deactivation under the required thermal conditions.
-
Accelerated Catalysis: The electron-rich nature of the ligand in Rh-CAT-ISO1 increases the electron density at the rhodium center. This has a dual effect:
-
It promotes the initial oxidative addition step (A), which can be a rate-determining factor.
-
It stabilizes the crucial α-thiavinyl rhodium-carbenoid intermediate (D), facilitating its formation and subsequent reaction with the nitrile. This acceleration of the turnover-limiting steps is directly reflected in the significantly higher TOF.
-
This causal link between ligand architecture and catalytic performance is the critical insight gained from a well-executed benchmarking study.
Conclusion
This guide has outlined a rigorous, data-driven framework for benchmarking the performance of new isothiazole catalysts. By using a standardized protocol, focusing on quantifiable metrics like TON and TOF, and linking performance to mechanistic principles, researchers can generate high-quality, trustworthy data. The case study of the hypothetical Rh-CAT-ISO1 demonstrates that rational catalyst design, informed by mechanistic understanding, can lead to dramatic improvements in efficiency. Adopting such a systematic benchmarking approach is essential for accelerating the discovery and development of next-generation catalysts for the synthesis of valuable heterocyclic compounds.
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Yanagida, Y., Yazaki, R., Kumagai, N., & Shibasaki, M. (2011). Asymmetric synthesis of isothiazoles through Cu catalysis: direct catalytic asymmetric conjugate addition of allyl cyanide to α,β-unsaturated thioamides. Angewandte Chemie International Edition, 50(34), 7910-4. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(bromomethyl)isothiazole
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The handling and disposal of reactive chemical intermediates like 3-(bromomethyl)isothiazole demand a meticulous and informed approach. This guide provides an in-depth, procedural framework for the safe management and disposal of this compound, moving beyond mere compliance to foster a culture of proactive laboratory safety.
Immediate Action Directive
3-(bromomethyl)isothiazole and materials contaminated with it must be treated as hazardous halogenated organic waste . The primary and recommended method of disposal is high-temperature incineration at a licensed hazardous waste facility.[1][2][3] Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain.[4] In case of a small spill, neutralization with sodium thiosulfate may be considered before absorption, but all resulting materials remain hazardous waste.[5][6]
Hazard Profile and Risk Assessment
Understanding the inherent risks of 3-(bromomethyl)isothiazole is the foundation of its safe management. While specific toxicological data for this exact compound is limited, a reliable hazard profile can be constructed from Safety Data Sheets (SDS) of structurally similar compounds, such as 4-(bromomethyl)isothiazole, and the known reactivity of the isothiazole ring and bromomethyl group.[7][8][9]
The primary hazards stem from its nature as a reactive brominated organic compound and a derivative of isothiazole, a class of compounds known for potent biological activity.[10][11]
-
Acute Toxicity & Irritation : The molecule combines a reactive bromomethyl group with an isothiazole core. This combination suggests a high likelihood of irritation to the skin, eyes, and respiratory system.[9][12] Contact can cause chemical burns, and inhalation may lead to severe respiratory tract irritation.[6][13]
-
Reactivity : Bromomethyl groups are alkylating agents, meaning they can react with a wide range of nucleophiles, including biological macromolecules. This reactivity is the source of both its synthetic utility and its toxicity. It is incompatible with strong oxidizing agents, acids, and bases.[13]
-
Environmental Hazard : Isothiazole derivatives can be toxic to aquatic life.[7] Improper disposal can lead to long-term environmental contamination.
-
Hazardous Decomposition : Thermal decomposition can release highly toxic and corrosive vapors, including carbon oxides (CO, CO2), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen bromide (HBr).[12][13] This is a critical consideration for incineration, necessitating specialized flue gas treatment (scrubbing).[2][14]
Quantitative Hazard Data Summary
The following table summarizes the anticipated hazard classifications for 3-(bromomethyl)isothiazole, based on data for analogous compounds.[9]
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |
Personal Protective Equipment (PPE) Protocol
A stringent PPE protocol is non-negotiable when handling 3-(bromomethyl)isothiazole in any capacity, including preparation for disposal. The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE to mitigate workplace hazards.[15][16]
| PPE Category | Specification | Rationale for Use |
| Hand Protection | Nitrile or neoprene chemical-resistant gloves. Inspect for integrity before each use.[17] | To prevent skin contact, which can cause irritation and potential absorption. |
| Eye/Face Protection | Tightly fitting safety goggles with side shields. A face shield is recommended for splash risks.[13][18] | To protect against splashes that can cause serious, irreversible eye damage. |
| Body Protection | A fully buttoned, flame-retardant laboratory coat.[4] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | All handling must occur within a certified chemical fume hood.[17][18] | To prevent inhalation of vapors, which are a primary route of exposure and can cause respiratory irritation. |
Step-by-Step Disposal Protocol
The disposal process begins at the point of waste generation. Proper segregation, containment, and labeling are critical for ensuring the safety of all personnel and facilitating compliant disposal by your institution's Environmental Health and Safety (EHS) office or licensed contractor.[19]
Experimental Protocol: Waste Segregation and Collection
-
Designate a Waste Container :
-
Select a dedicated, chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, sealing cap.[19]
-
Ensure the container is clean and dry before adding waste.
-
For liquid waste (e.g., reaction mother liquors, contaminated solvents), use a container designed for liquids. For solid waste (e.g., contaminated filter paper, silica gel, gloves), use a designated solid waste container.[5]
-
-
Label the Container (Before First Use) :
-
Affix a completed hazardous waste label to the container.[4] The label MUST include:
-
The words "Hazardous Waste"[5]
-
The full chemical name: "Waste 3-(bromomethyl)isothiazole"
-
A clear list of all components and their approximate percentages (e.g., "3-(bromomethyl)isothiazole in Acetonitrile, ~5%")
-
The associated hazard warnings: "Toxic," "Irritant," "Corrosive"[6]
-
The date waste was first added (accumulation start date).
-
-
-
Waste Transfer :
-
Conduct all waste transfers inside a chemical fume hood.
-
Carefully add the waste to the container, avoiding splashes or spills.
-
Do not fill liquid waste containers beyond 75% capacity to allow for vapor expansion.[4]
-
Securely seal the container immediately after adding waste.
-
-
Storage Prior to Disposal :
-
Store the sealed waste container in a designated and clearly marked satellite accumulation area.
-
The storage area must be well-ventilated and away from incompatible materials (strong acids, bases, oxidizers).[13][17]
-
Utilize secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[4]
-
-
Arrange for Final Disposal :
-
Once the container is full or you have finished the project, contact your institution's EHS office for pickup.
-
Do not hold hazardous waste for an extended period. Follow institutional and regulatory timelines for disposal.
-
Disposal Workflow Diagram
Caption: Logical workflow for the disposal of 3-(bromomethyl)isothiazole.
Spill Management and Decontamination
Immediate and correct response to a spill is vital to prevent exposure and environmental release.[20]
-
Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the area.
-
Assess and Secure : If safe to do so, restrict access to the spill area. Ensure ventilation is adequate (fume hood is on). Do not attempt to clean a large spill without proper training and equipment.
-
Don PPE : Wear, at a minimum, double nitrile gloves, safety goggles, a face shield, and a lab coat.
-
Contain the Spill : For liquid spills, cover with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[20]
-
Neutralization (Small Spills Only) : For very small, manageable spills, a cautious neutralization step can be performed by trained personnel. Prepare a 5-10% aqueous solution of sodium thiosulfate. Slowly add it to the spill, which will react with the bromomethyl group.[5][21] Be aware that this reaction may be exothermic.
-
Collect Waste : Carefully scoop the absorbed material (and neutralized mixture) into your designated hazardous waste container.[5]
-
Decontaminate : Wipe the spill area with a cloth soaked in a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials (wipes, gloves) must be disposed of as hazardous solid waste.[6]
-
Report : Report the incident to your laboratory supervisor and EHS office, regardless of size.
Disposal Technology Deep Dive: High-Temperature Incineration
The recommended disposal method for 3-(bromomethyl)isothiazole is high-temperature incineration, a process governed by strict environmental regulations.[22][23]
Causality Behind the Method : Halogenated organic compounds like this one require specific incineration conditions to ensure their complete destruction into less harmful components.
-
High Temperature (≥1100°C) : According to regulations such as the European Industrial Emissions Directive, waste containing more than 1% halogenated organic substances must be incinerated at a minimum temperature of 1100°C for at least two seconds.[1][3] This extreme temperature is necessary to break the strong carbon-bromine and heterocyclic ring bonds, ensuring complete oxidation. Insufficient temperatures can lead to the formation of highly toxic and persistent organic pollutants (POPs), such as polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs).[24]
-
Post-Combustion Chamber and Scrubbing : Modern hazardous waste incinerators are equipped with post-combustion chambers to ensure the required residence time and turbulence for complete destruction.[1] Critically, the combustion gases, which will contain acidic compounds like hydrogen bromide (HBr) and sulfur dioxide (SO2), must pass through a flue gas cleaning system. This typically involves "scrubbers" that use a caustic solution (like sodium hydroxide) to neutralize these acids before they are released into the atmosphere.[14][25]
By entrusting this waste to a licensed EHS contractor, you ensure it is directed to a facility with the engineering controls required to destroy the molecule safely and without environmental release.
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- Benchchem. (n.d.). Comparative Toxicity Profiling of Isothiazole Derivatives: A Guide for Researchers.
- U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine.
- Medwin Publishers. (2019, April 30). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
- National Institutes of Health. (n.d.). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives.
- Royal Society of Chemistry. (2024, July 24). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications.
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- Benchchem. (n.d.). Safe Disposal of (-)-Bromocyclen: A Comprehensive Guide for Laboratory Professionals.
- Apollo Scientific. (2023, August 3). 3-(Bromomethyl)oxetane.
- Fisher Scientific. (2023, September 22). Safety Data Sheet.
- Benchchem. (n.d.). Essential Guide to the Safe Disposal of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole.
- Fisher Scientific. (2025, May 1). Safety Data Sheet.
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- Amadis Chemical. (n.d.). Safety Data Sheet: 4-(bromomethyl)isothiazole.
- Henkel. (2020, July 16). Safety Data Sheet according to (EC) No 1907/2006 as amended.
- eCFR. (2023, August 9). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste.
- Benchchem. (n.d.). Proper Disposal of 3-(Bromomethyl)phenoxyacetic Acid: A Step-by-Step Guide.
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Personal protective equipment for handling 3-(bromomethyl)Isothiazole
Part 1: Executive Hazard Assessment
Immediate Action Required: Treat 3-(bromomethyl)isothiazole not merely as a standard organic reagent, but as a potent alkylating agent and lachrymator .[1][2]
The presence of the bromomethyl moiety (
-
Chemical Burns: It is likely corrosive to skin and mucous membranes (GHS Skin Corr.[2][3] 1B).
-
Lachrymatory Effect: Vapor exposure will cause immediate, severe tearing and respiratory distress, similar to benzyl bromide or tear gas.
-
Sensitization: Isothiazole derivatives are known sensitizers; repeated exposure may trigger anaphylactic-type reactions.[1][2]
Part 2: Risk Management & Hierarchy of Controls[1]
Before selecting PPE, you must implement engineering controls. PPE is the last line of defense, not the first.
Caption: Decision matrix prioritizing containment over personal protection. PPE is the final barrier against exposure.
Part 3: Personal Protective Equipment (PPE) Matrix
The "Standard Lab Kit" is Insufficient. Standard nitrile exam gloves (4 mil) provide only momentary protection against bromomethyl heterocycles due to rapid permeation.
| Protection Zone | Recommended Equipment | Scientific Rationale & Causality |
| Hand Protection (Primary) | Silver Shield® (Laminate) Gloves | Permeation Kinetics: Alkyl bromides can permeate standard nitrile in <5 minutes.[1][2] Laminate films provide >4 hours of breakthrough time against small halogenated molecules. |
| Hand Protection (Dexterity) | Double-Gloving Strategy: 1. Inner: Silver Shield/Laminate2.[1] Outer: 8 mil Nitrile (Long Cuff) | The outer nitrile glove protects the laminate liner from physical tears and provides grip. The inner liner prevents chemical breakthrough. |
| Eye & Face | Chemical Splash Goggles (Indirect Vent) | Vapor Corrosivity: Safety glasses leave gaps.[1][2] As a lachrymator, vapors will bypass glasses and cause blinding irritation/tearing, increasing accident risk. |
| Respiratory | Fume Hood (Primary) Full-Face Respirator (Emergency Only) | Inhalation Toxicity: Use only in a certified fume hood.[1][2] If a spill occurs outside the hood, a full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is required.[1][2] |
| Body | Tyvek® Lab Coat or Apron | Skin Absorption: Cotton coats absorb liquids, holding the corrosive agent against the skin. Impervious aprons prevent this "poultice effect." |
Part 4: Operational Protocol (Step-by-Step)
This protocol utilizes a self-validating workflow : you cannot proceed to the next step without verifying the safety of the previous one.[1][2]
Phase A: Preparation & Weighing[1][2]
-
Airflow Validation: Verify fume hood face velocity is 80–100 fpm. Tape a Kimwipe to the sash; if it doesn't angle inward 45°, STOP .
-
Quench Station Setup: Prepare a beaker of "Quenching Solution" (10% Sodium Thiosulfate or 1M aqueous Ammonia) inside the hood before opening the chemical.
-
Why: In case of a drip or spill, you have an immediate neutralizer ready. Thiosulfate nucleophilically attacks the bromomethyl group, converting it to a non-toxic salt.
-
-
Vial Opening: If the cap is stuck, do not force it. Bromomethyl compounds can hydrolyze to produce HBr, which corrodes threads. Use a clamp to open gently to avoid splashing.
Phase B: Transfer & Reaction[1][2]
-
The "Clean Thread" Technique: When withdrawing liquid/solid, ensure the threads of the vial remain clean. Wipe threads with a dry Kimwipe before recapping.[2]
-
Causality: Residue on threads causes caps to seize (polymerization/corrosion) and releases lachrymatory vapors into the storage cabinet later.
-
-
Double Containment: Transport the vial inside a secondary unbreakable container (e.g., a polyethylene tub) when moving from storage to the hood.
Phase C: Decontamination[1][2]
-
Immediate Wash: Rinse all spatulas/syringes in the Quenching Solution (Phase A) before removing them from the hood.
-
Waste Segregation: Do not mix with general organic waste immediately.[2] See Section 6.
Part 5: Emergency Response Scenarios
Caption: Workflow for distinguishing between manageable contamination and evacuation-level events.
Part 6: Disposal & Waste Management[1][2][4][5][6][7]
Crucial Rule: Never dispose of active alkylating agents in the general trash or down the drain.
-
Quenching (Recommended):
-
Labeling:
-
Label the waste container clearly: "Contains Halogenated Organics - Deactivated with Thiosulfate."
-
-
Segregation:
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2]
-
Sigma-Aldrich. (n.d.).[1][2] Safety Data Sheet for 5-Bromo-3-(bromomethyl)isothiazole (Analogous Hazards). [1][2]
-
Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.[1][2] (Standard reference for chemical decontamination protocols).
-
BenchChem. (2025).[2][3][6][5] Guide to the Safe Disposal of Halogenated Heterocycles. [1][2]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
